molecular formula C7H8BrN B082478 3-Bromobenzylamine CAS No. 10269-01-9

3-Bromobenzylamine

Cat. No.: B082478
CAS No.: 10269-01-9
M. Wt: 186.05 g/mol
InChI Key: SUYJXERPRICYRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromobenzylamine is a useful research compound. Its molecular formula is C7H8BrN and its molecular weight is 186.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-bromophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c8-7-3-1-2-6(4-7)5-9/h1-4H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYJXERPRICYRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70145457
Record name Benzenemethanamine, 3-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70145457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10269-01-9
Record name Benzenemethanamine, 3-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010269019
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, 3-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70145457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromobenzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromobenzylamine: Chemical Properties, Structure, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structural information, and detailed experimental protocols for 3-Bromobenzylamine. This compound is a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other fine chemicals.

Core Chemical and Physical Properties

This compound is a substituted benzylamine that is a clear, colorless to light yellow liquid at room temperature. It is characterized by its amine functionality and the presence of a bromine atom on the phenyl ring, making it a versatile building block for a variety of chemical transformations.

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound.

PropertyValueReference(s)
Molecular Formula C₇H₈BrN[1][2]
Molecular Weight 186.05 g/mol [1][2]
Density 1.48 g/mL
Boiling Point 245 °C (lit.)[2]
Flash Point 104.3 °C
Water Solubility Slightly soluble[2]
pKa 8.77 ± 0.10 (Predicted)[2]
Vapor Pressure 0.0303 mmHg at 25°C
Refractive Index 1.584-1.586[2]

Chemical Structure and Identifiers

The structural identity of this compound is well-defined by various chemical nomenclature and notation systems.

Structural Diagram

Caption: 2D Chemical Structure of this compound

Chemical Identifiers
IdentifierValueReference(s)
IUPAC Name (3-bromophenyl)methanamine[1][3]
CAS Number 10269-01-9[1][2]
SMILES C1=CC(=CC(=C1)Br)CN[1][3]
InChI InChI=1S/C7H8BrN/c8-7-3-1-2-6(4-7)5-9/h1-4H,5,9H2[1][2][3]
InChIKey SUYJXERPRICYRX-UHFFFAOYSA-N[1][2][3]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its effective use in research and development.

Synthesis: Reductive Amination of 3-Bromobenzaldehyde

This protocol describes the synthesis of this compound from 3-bromobenzaldehyde via reductive amination.

Materials:

  • 3-Bromobenzaldehyde

  • Methanol

  • Ammonium hydroxide (25% solution)

  • Raney Nickel (catalyst)

  • Hydrogen gas

  • 500 mL hydrogenation reactor

Procedure:

  • In a 500 mL hydrogenation reactor, add 200 mL of methanol.

  • Add 49.5 g (0.268 mol) of 3-bromobenzaldehyde to the reactor.

  • Carefully add 5.0 g of water-wet Raney Nickel catalyst.

  • Add 27.34 g of 25% ammonium hydroxide solution (0.402 mol).

  • Seal the reactor and purge with hydrogen gas to remove air.

  • Pressurize the reactor with hydrogen to 2 atm.

  • Maintain the reaction temperature at 30°C and stir for 4 hours.

  • After the reaction is complete, carefully vent the reactor and filter the solution to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Purification: Vacuum Distillation

Crude this compound can be purified by vacuum distillation to remove non-volatile impurities and unreacted starting materials.

Apparatus:

  • Round-bottom flask

  • Short path distillation head with a condenser

  • Receiving flask

  • Vacuum pump

  • Heating mantle

  • Thermometer

Procedure:

  • Place the crude this compound in a round-bottom flask.

  • Assemble the distillation apparatus, ensuring all joints are properly sealed.

  • Begin to evacuate the system using a vacuum pump.

  • Once a stable vacuum is achieved, begin to heat the distillation flask.

  • Collect the fraction that distills at the appropriate boiling point for the applied pressure. The boiling point of this compound is high at atmospheric pressure (245 °C), so a high vacuum is recommended to lower the boiling point and prevent decomposition.[2][4][5]

  • Discard any initial forerun and stop the distillation before all the material has evaporated to avoid concentrating non-volatile, potentially unstable residues.

Analytical Methods for Purity Assessment

The purity of this compound can be determined using standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities. A typical method would involve a capillary column (e.g., HP-5MS) with a temperature gradient and electron ionization mass spectrometry.

  • High-Performance Liquid Chromatography (HPLC): For the quantification of non-volatile impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water with a UV detector is a common setup.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the compound and identify impurities by comparing the spectra to a reference standard.

  • Nonaqueous Titration: To determine the purity based on the basicity of the amine group.

Experimental and Logical Workflows

The following diagrams illustrate the synthesis and purification workflow and the logical structure of this technical guide.

Synthesis_Workflow start Start: 3-Bromobenzaldehyde reaction Reductive Amination (Methanol, NH₄OH, H₂, Raney Ni) start->reaction filtration Filtration to remove catalyst reaction->filtration concentration Concentration under reduced pressure filtration->concentration crude_product Crude this compound concentration->crude_product purification Vacuum Distillation crude_product->purification pure_product Pure this compound purification->pure_product analysis Purity Analysis (GC-MS, HPLC, NMR) pure_product->analysis Technical_Guide_Logic main This compound Technical Guide properties Chemical & Physical Properties main->properties structure Chemical Structure & Identifiers main->structure protocols Experimental Protocols main->protocols safety Safety & Handling main->safety quant_data Quantitative Data Table properties->quant_data struct_id Structural Identifiers Table structure->struct_id synthesis Synthesis Protocol protocols->synthesis purification Purification Protocol protocols->purification analysis Analytical Methods protocols->analysis

References

CAS number 10269-01-9 physical constants

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Constants of 3-Bromobenzylamine (CAS Number: 10269-01-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical constants of this compound (CAS No. 10269-01-9). The information is compiled from various chemical databases and suppliers to ensure accuracy and relevance for research and development applications. This document presents quantitative data in a structured format, details standard experimental methodologies for determining these physical constants, and includes a visualization of a common synthesis workflow.

This compound, with the molecular formula C₇H₈BrN, is a clear, colorless to yellow liquid at room temperature.[1][2] It is recognized as an important intermediate in organic synthesis, particularly in the fields of pharmaceuticals, agrochemicals, and dyestuffs.[2]

Quantitative Data Summary

The physical constants of this compound are summarized in the table below for easy reference and comparison.

Physical ConstantValueSource(s)
Molecular Weight 186.05 g/mol [2][3]
Boiling Point 245 °C (lit.)[1][2][4]
Density 1.48 g/mL[1][2][4]
Refractive Index 1.584 - 1.586[1][4]
Water Solubility Slightly soluble[1][2][4]
pKa 8.77 ± 0.10 (Predicted)[1]
Vapor Pressure 2 mmHg (at 0 °C)[5]
Form Liquid[1]
Color Clear colorless to yellow[1]

Experimental Protocols for Determination of Physical Constants

Determination of Boiling Point (Capillary Method using Thiele Tube)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of a small sample of liquid is the capillary method using a Thiele tube.

Materials:

  • Thiele tube

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heating oil (e.g., mineral oil)

  • Bunsen burner or heating mantle

  • Stand and clamps

Procedure:

  • A small amount of the liquid sample (a few milliliters) is placed into the small test tube.

  • A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is clamped and immersed in a Thiele tube containing heating oil, making sure the oil level is above the sample.

  • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

  • As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

  • Upon further heating, the liquid will start to vaporize, and a rapid and continuous stream of bubbles will emerge from the capillary tube.

  • At this point, the heat source is removed, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[6][7][8]

Determination of Density (Pycnometer or Graduated Cylinder Method)

Density is the mass per unit volume of a substance. For liquids, this can be determined with high precision using a pycnometer or more simply with a graduated cylinder and a balance.

Materials:

  • Graduated cylinder (e.g., 10 mL)

  • Analytical balance

  • The liquid sample (this compound)

Procedure:

  • The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance.

  • A known volume of the liquid sample is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

  • The mass of the graduated cylinder containing the liquid is then measured.

  • The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.

  • The density is then calculated by dividing the mass of the liquid by the measured volume.

Determination of Water Solubility (Qualitative Method)

A qualitative assessment of solubility can be performed to determine if a substance is soluble, slightly soluble, or insoluble in a given solvent.

Materials:

  • Test tubes

  • The liquid sample (this compound)

  • Distilled water

  • Vortex mixer or stirring rod

Procedure:

  • Approximately 1 mL of distilled water is placed in a clean test tube.

  • A few drops of this compound are added to the test tube.

  • The mixture is agitated using a vortex mixer or by stirring vigorously with a stirring rod for a set period.

  • The mixture is then allowed to stand and is observed for any signs of dissolution.

  • If a single, clear phase is formed, the substance is considered soluble. If the substance forms a cloudy suspension or separate layers, it is considered slightly soluble or insoluble. For this compound, the formation of two distinct layers or a cloudy mixture would confirm its slight solubility in water.

Synthesis Workflow

This compound is a key intermediate in various chemical syntheses. One common method for its preparation is the reduction of 3-bromobenzonitrile. The following diagram illustrates this synthetic pathway.

Synthesis_Workflow reactant 3-Bromobenzonitrile product This compound reactant->product Reduction reagent Reducing Agent (e.g., Lithium Aluminum Hydride) reagent->product

Caption: A simplified workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

While this compound is primarily used as a chemical intermediate, some sources suggest it may possess biological activities. There are mentions of potential antimicrobial and anticancer properties. However, detailed studies elucidating specific mechanisms of action or signaling pathways involving this compound are not well-documented in publicly available scientific literature. The observed biological effects are likely attributed to the reactivity of the benzylamine moiety and the influence of the bromine substituent, which can facilitate interactions with various biological macromolecules.[9] Further research is required to fully characterize its pharmacological profile.

Disclaimer: The information provided in this document is for research and informational purposes only. It is not intended to be a substitute for professional scientific or medical advice. Always consult with a qualified professional for any specific questions or concerns.

References

Spectroscopic Profile of 3-Bromobenzylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 3-bromobenzylamine, a crucial building block in organic synthesis and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for acquiring these spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.4s1HAr-H
~7.3d1HAr-H
~7.2d1HAr-H
~7.1t1HAr-H
3.84s2H-CH₂-
1.57s2H-NH₂

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (ppm)Assignment
145.4Ar-C (quaternary)
131.0Ar-CH
130.1Ar-CH
129.9Ar-CH
125.9Ar-CH
122.6Ar-C-Br
46.1-CH₂-

Solvent: CDCl₃

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3366Strong, BroadN-H Stretch (Amine)
3288Strong, BroadN-H Stretch (Amine)
3061MediumAromatic C-H Stretch
1603, 1572, 1475Medium-StrongAromatic C=C Bending
1429MediumCH₂ Scissoring
885, 781StrongC-H Bending (out-of-plane)
692StrongC-Br Stretch

Technique: Neat (thin film)

Mass Spectrometry (MS)

The mass spectrum of the isomeric p-bromobenzylamine provides a representative fragmentation pattern.

m/zRelative Intensity (%)Assignment
185/187~50 / ~50[M]⁺ (Molecular Ion)
106100[M - Br]⁺
77~20[C₆H₅]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl₃, ~0.7 mL). The solution is transferred to a 5 mm NMR tube. The ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, the spectral width is typically set from 0 to 10 ppm, and for ¹³C NMR, from 0 to 160 ppm. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin liquid film. The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates is taken prior to the sample measurement and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Electron Ionization Mass Spectrometry (EI-MS)

A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer. In the electron ionization source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Visualizations

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample Dissolution Dissolution (for NMR & MS) Sample->Dissolution Neat Neat Sample (for IR) Sample->Neat NMR NMR Dissolution->NMR MS MS Dissolution->MS IR IR Neat->IR Chemical_Environment Chemical Environment of H & C NMR->Chemical_Environment Functional_Groups Functional Groups IR->Functional_Groups Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight Structure Structure Functional_Groups->Structure Molecular_Weight->Structure Chemical_Environment->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Solubility profile of 3-Bromobenzylamine in common lab solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromobenzylamine in a range of common laboratory solvents. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on qualitative solubility information, inferred solubility based on chemical properties, and detailed experimental protocols for determining solubility in a laboratory setting.

Introduction to this compound

This compound is a substituted aromatic amine with the chemical formula C₇H₈BrN. Its structure, featuring a polar amine group and a larger, less polar bromobenzyl group, dictates its solubility behavior. Understanding its solubility is critical for its application in organic synthesis, pharmaceutical research, and materials science, as it informs solvent selection for reactions, purification processes like recrystallization, and formulation development.

Qualitative Solubility Profile

Based on available data and chemical principles, the solubility of this compound in common laboratory solvents can be summarized as follows. This information is primarily qualitative and serves as a practical guide for solvent screening.

Solvent ClassSolventQualitative SolubilityRationale & References
Polar Protic WaterSlightly SolubleMultiple sources explicitly state that this compound is "slightly soluble in water"[1][2][3]. The polar amine group allows for some interaction with water, but the larger hydrophobic bromophenyl group limits its solubility.
MethanolSolubleA laboratory synthesis procedure describes the recrystallization of a product from a methanol/ether mixture, which implies that this compound is soluble in methanol[1]. As a polar protic solvent, methanol can solvate the amine group effectively.
EthanolLikely SolubleBy analogy to methanol, ethanol is also expected to be a good solvent for this compound.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Likely SolublePolar aprotic solvents are generally effective at dissolving a wide range of organic compounds.
N,N-Dimethylformamide (DMF)Likely SolubleSimilar to DMSO, DMF is a powerful polar aprotic solvent capable of dissolving many organic molecules.
AcetonitrileLikely SolubleAcetonitrile is a common solvent for organic reactions and is expected to dissolve this compound.
AcetoneLikely SolubleAcetone is a versatile solvent that should be capable of dissolving this compound.
Nonpolar & Weakly Polar Dichloromethane (DCM)Likely SolubleA related compound, (3-Bromobenzyl)Methylamine, is reported to be soluble in dichloromethane[4]. Given the structural similarity, this compound is also expected to be soluble in DCM.
ChloroformLikely SolubleSimilar to dichloromethane, chloroform is a good solvent for many organic compounds, and a related compound is known to be soluble in it[4].
Diethyl EtherSparingly SolubleThe use of a methanol/ether mixture for recrystallization suggests that diethyl ether is a poorer solvent for this compound compared to methanol, making it suitable as an anti-solvent in this context[1].
TolueneLikely SolubleThe aromatic nature of toluene allows for favorable interactions with the bromobenzyl group of the molecule.
HexaneLikely InsolubleAs a nonpolar aliphatic hydrocarbon, hexane is unlikely to effectively solvate the polar amine group of this compound, leading to poor solubility.

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocol, based on the widely accepted shake-flask method, is recommended.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid or liquid)

  • Selected solvent of high purity

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial. The excess solid should be visually apparent.

    • Add a known volume of the selected solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The concentration of the solute in the solution should not change over time.

  • Sample Collection and Preparation:

    • Allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid.

  • Quantification:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Calculation:

    • Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

Logical Workflow for Solubility Assessment

The following diagram illustrates a systematic approach to assessing the solubility of a compound like this compound in the laboratory.

Solubility_Workflow start Start: Select Compound (this compound) select_solvents Select Range of Solvents (Polar Protic, Polar Aprotic, Nonpolar) start->select_solvents qual_screen Qualitative Solubility Screen (Small Scale: mg/mL) class_sol Classify Solubility (Soluble, Sparingly Soluble, Insoluble) qual_screen->class_sol select_solvents->qual_screen quant_needed Quantitative Data Needed? class_sol->quant_needed shake_flask Perform Shake-Flask Solubility Assay quant_needed->shake_flask Yes end_qual End: Use Qualitative Data for Application quant_needed->end_qual No data_analysis Analyze Data & Report Solubility (g/L, mol/L) shake_flask->data_analysis analytical_method Develop & Validate Analytical Method (e.g., HPLC) analytical_method->shake_flask end_quant End: Utilize Quantitative Data for Modeling & Formulation data_analysis->end_quant

A logical workflow for determining the solubility of a chemical compound.

This guide provides a foundational understanding of the solubility of this compound. For critical applications, it is strongly recommended that researchers determine the solubility experimentally using the protocols outlined herein.

References

The Dual Reactivity of the 3-Bromobenzyl Group: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-bromobenzyl group is a versatile building block in modern organic synthesis, prized for its dual reactivity that allows for sequential and site-selective functionalization. This guide provides a comprehensive overview of the reactivity and stability of the 3-bromobenzyl moiety, offering valuable data and detailed experimental protocols to aid in its effective utilization in research and development, particularly in the realms of pharmaceutical and materials science.

Core Reactivity Profile

The synthetic utility of the 3-bromobenzyl group stems from the differential reactivity of its two bromine substituents. The benzylic bromide is highly susceptible to nucleophilic substitution, while the aryl bromide is amenable to a variety of palladium-catalyzed cross-coupling reactions. This dichotomy in reactivity allows for a stepwise approach to the construction of complex molecular architectures.[1]

Nucleophilic Substitution at the Benzylic Position

The benzylic carbon of the 3-bromobenzyl group is electrophilic and readily undergoes SN1 and SN2 reactions with a wide range of nucleophiles.[1] This allows for the facile introduction of diverse functional groups, including ethers, azides, cyanides, and thiols.

Table 1: Quantitative Yields for Nucleophilic Substitution Reactions with 3-Bromobenzyl Bromide and Analogs

NucleophileProductSolventTemperature (°C)Reaction Time (h)Yield (%)
Sodium azide (NaN₃)Benzyl azideDMSOAmbientOvernight73
Potassium cyanide (KCN)Benzyl cyanideEthanol/WaterReflux4~60
Sodium methoxide (NaOMe)Benzyl methyl etherMethanolNot specifiedNot specifiedHigh (qualitative)
ThiophenolBenzyl phenyl sulfideNot specifiedNot specifiedHigh (qualitative)

Experimental Protocol: Synthesis of 3-Bromobenzyl Azide

This protocol is adapted from a general procedure for the synthesis of benzyl azides.

  • Materials: 3-Bromobenzyl bromide, Sodium azide (NaN₃), Dimethyl sulfoxide (DMSO), Deionized water, Diethyl ether, Brine, Sodium sulfate (Na₂SO₄).

  • Procedure:

    • Dissolve 3-bromobenzyl bromide (1.0 eq.) in DMSO in a round-bottom flask equipped with a magnetic stirrer.

    • Add sodium azide (1.5 eq.) to the solution.

    • Stir the reaction mixture at ambient temperature overnight.

    • Slowly add water to the flask (Note: this may be an exothermic process).

    • Extract the aqueous mixture with diethyl ether (3x).

    • Combine the organic layers and wash with brine (2x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide of the 3-bromobenzyl group provides a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are cornerstones of modern synthetic chemistry, allowing for the construction of biaryl systems and the introduction of acetylenic and vinylic moieties.

Table 2: Quantitative Yields for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromobenzyl Bromide and Analogs

Reaction TypeCoupling PartnerCatalyst/LigandBaseSolventTemperature (°C)Yield (%)
Suzuki-MiyauraPhenylboronic acidPd(OAc)₂/7aNot specifiedNot specifiedNot specifiedGood (qualitative)[2]
Suzuki-Miyaura3-Methoxybenzeneboronic acidPd(OAc)₂/L2Cs₂CO₃DMFMicrowave50[3]
Suzuki-Miyaura4-Methoxyphenylboronic acidPd(NH₃)₄Cl₂K₂CO₃Water/Triton X-10045~99 (kinetics study)[4]
HeckStyrenePd(OAc)₂/PPh₃K₂CO₃DMF/Water100Good (qualitative)[5]
SonogashiraPhenylacetyleneCu(I) complexKOHDMF135Good (qualitative)[6]

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromobenzyl Bromide with Phenylboronic Acid

This protocol is a general procedure that can be adapted for 3-bromobenzyl bromide.

  • Materials: 3-Bromobenzyl bromide, Phenylboronic acid, Palladium(II) acetate (Pd(OAc)₂), A suitable phosphine ligand (e.g., SPhos, XPhos), Cesium carbonate (Cs₂CO₃), 1,4-Dioxane, Water.

  • Procedure:

    • In a Schlenk flask, combine 3-bromobenzyl bromide (1.0 eq.), phenylboronic acid (1.2 eq.), palladium(II) acetate (2-5 mol%), and the phosphine ligand (4-10 mol%).

    • Add cesium carbonate (2.0-3.0 eq.).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

    • Heat the reaction mixture at 80-100 °C until the starting material is consumed (monitor by TLC or GC-MS).

    • Cool the reaction to room temperature and dilute with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Synthesis of 3-Bromobenzyl Derivatives

The 3-bromobenzyl group is a key intermediate in the synthesis of a variety of more complex molecules.

Synthesis of 3-Bromobenzyl Bromide

A common method for the preparation of 3-bromobenzyl bromide is the radical bromination of 3-bromotoluene.

Experimental Protocol: Preparation of 3-Bromobenzyl Bromide [7]

  • Materials: 3-Bromotoluene, Bromine, Carbon tetrachloride (or a safer alternative), 500-watt photolamp.

  • Procedure:

    • Dissolve 3-bromotoluene (0.2 mole) in a five-fold amount of dry carbon tetrachloride in a two-necked flask equipped with a reflux condenser and a dropping funnel.

    • Heat the mixture to boiling.

    • While irradiating with a 500-watt photolamp, add elemental bromine (0.205 mole) dropwise. The rate of addition should be controlled to maintain a nearly colorless solution dripping from the condenser.

    • The reaction typically takes 30 minutes to 2 hours.

    • After the reaction is complete, cool the solution and wash it with ice-water, then with ice-cold aqueous sodium bicarbonate solution, and finally again with ice-water.

    • Dry the organic layer with magnesium sulfate and evaporate the solvent in vacuo.

    • The residue can be distilled in vacuo (b.p. 126°C/12mm) to yield 3-bromobenzyl bromide (75% yield).[7]

Stability Profile

The stability of the 3-bromobenzyl group is a critical consideration in its handling, storage, and application in multi-step syntheses.

Solvolysis

Benzyl halides can undergo solvolysis, and the rate is influenced by the solvent and the substituents on the aromatic ring. For instance, the solvolysis of benzyl chlorides has been studied in aqueous acetonitrile, with rates varying significantly depending on the electronic nature of the ring substituents.[8] While specific kinetic data for the solvolysis of 3-bromobenzyl bromide under various acidic and basic conditions are not extensively tabulated in readily available literature, it is expected to exhibit reactivity typical of a substituted benzyl halide. It reacts slowly with water and is decomposed by common metals except for nickel and lead.

Thermal Stability

Information on the thermal stability of specific 3-bromobenzyl derivatives can be obtained through techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). For example, the thermal analysis of 1-(3,4-dimethoxyphenyl)-3-(4-bromophenyl) prop-2-en-1-one shows that the compound starts to degrade at 230°C.[9] While this is not a direct measure of the stability of the 3-bromobenzyl group itself, it provides an indication of the thermal tolerance of molecules containing a bromophenyl moiety. Generally, bromobenzyl cyanides are reported to decompose upon heating above 120°C.[10]

Table 3: Thermal Stability Data for Representative Bromo-Aromatic Compounds

CompoundAnalysis MethodDecomposition Onset (°C)
1-(3,4-dimethoxyphenyl)-3-(4-bromophenyl) prop-2-en-1-oneTGA230[9]
Bromobenzyl cyanidesGeneral Observation>120[10]

Applications in Multi-Step Synthesis

The 3-bromobenzyl group is a valuable synthon in the construction of complex molecules, including pharmaceutical intermediates. The following diagram illustrates a hypothetical multi-step synthesis of a pharmaceutical intermediate, showcasing the sequential reactivity of the 3-bromobenzyl group.

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Suzuki Coupling cluster_2 Step 3: Further Functionalization 3-Bromobenzyl_Bromide 3-Bromobenzyl Bromide Intermediate_1 Intermediate 1 (Ether or Amine) 3-Bromobenzyl_Bromide->Intermediate_1  Base Nucleophile Nucleophile (e.g., R-OH, R-NH2) Nucleophile->Intermediate_1 Intermediate_2 Intermediate 2 (Biaryl Product) Intermediate_1->Intermediate_2  Pd Catalyst, Base Boronic_Acid Arylboronic Acid (Ar-B(OH)2) Boronic_Acid->Intermediate_2 Final_Product Final Pharmaceutical Intermediate Intermediate_2->Final_Product Reagent Reagent for Functional Group Transformation Reagent->Final_Product

Sequential functionalization of 3-bromobenzyl bromide.

Use as a Protecting Group

The benzyl group is a widely used protecting group for alcohols and carboxylic acids due to its stability under a range of conditions and its facile removal by hydrogenolysis.[11][12] The 3-bromobenzyl group can also serve this purpose, with the added advantage that the aryl bromide can be used for further transformations.

Experimental Protocol: Protection of an Alcohol with 3-Bromobenzyl Bromide

This is a general procedure for benzylation.

  • Materials: Alcohol, Sodium hydride (NaH), 3-Bromobenzyl bromide, Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C, add a solution of the alcohol (1.0 eq.) in anhydrous THF dropwise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Cool the mixture back to 0 °C and add 3-bromobenzyl bromide (1.1 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Carefully quench the reaction by the slow addition of water.

    • Extract the mixture with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

Cleavage of the Benzyl Protecting Group:

The benzyl ether can be cleaved by catalytic hydrogenation (e.g., H₂, Pd/C in ethanol or ethyl acetate).

Conclusion

The 3-bromobenzyl group offers a powerful and versatile platform for the synthesis of complex organic molecules. Its predictable and differential reactivity at the benzylic and aromatic positions allows for a strategic and controlled approach to molecular construction. A thorough understanding of its reactivity, stability, and the associated experimental protocols, as detailed in this guide, is essential for leveraging its full potential in the design and development of novel pharmaceuticals and advanced materials.

References

A Comprehensive Technical Guide to 3-Bromobenzylamine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromobenzylamine is a versatile bifunctional molecule widely employed as a key intermediate in synthetic organic chemistry. Its structure, featuring a reactive benzylamine moiety and a bromine-substituted aromatic ring, allows for a diverse range of chemical transformations. This makes it a valuable building block in the synthesis of complex organic molecules, particularly in the realm of pharmaceuticals and agrochemicals. The strategic placement of the bromine atom on the meta position of the benzene ring offers unique opportunities for regioselective functionalization, making it a sought-after precursor in the design and synthesis of novel compounds with potential biological activity.[1][2][3] This in-depth technical guide provides a comprehensive review of this compound in the synthetic chemistry literature, covering its synthesis, key reactions, and applications in drug discovery, with a focus on providing actionable experimental protocols and data for laboratory use.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

Physical Properties
PropertyValueReference
CAS Number 10269-01-9[4]
Molecular Formula C₇H₈BrN[4]
Molecular Weight 186.05 g/mol [4]
Appearance Colorless to pale yellow liquid-
Boiling Point 245-246 °C-
Density 1.481 g/mL at 25 °C-
Refractive Index 1.584-1.586-
Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound hydrochloride, which is a common salt form of the amine.

¹H NMR Data (CDCl₃) [5][6]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5-7.2m4HAr-H
~3.9s2H-CH₂-
~1.6br s2H-NH₂

¹³C NMR Data

Chemical Shift (δ) ppmAssignment
~144Ar-C (C-NH₂)
~131Ar-C
~130Ar-C
~129Ar-C
~126Ar-C
~122Ar-C-Br
~45-CH₂-

IR Spectroscopy Data [4]

Wavenumber (cm⁻¹)IntensityAssignment
3400-3250mN-H stretch
3100-3000sC-H stretch (aromatic)
3000-2850mC-H stretch (aliphatic)
1600-1585mC-C stretch (in-ring, aromatic)
1500-1400mC-C stretch (in-ring, aromatic)
850-550mC-Br stretch

Mass Spectrometry Data [4]

m/zInterpretation
185/187[M]⁺ isotopic pattern for Br
106[M - Br]⁺
77[C₆H₅]⁺

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound, starting from readily available precursors. The choice of method often depends on the desired scale, available reagents, and functional group tolerance.

G cluster_0 Synthesis of this compound 3-Bromobenzonitrile 3-Bromobenzonitrile Reduction\n(e.g., LiAlH₄, H₂/Catalyst) Reduction (e.g., LiAlH₄, H₂/Catalyst) 3-Bromobenzonitrile->Reduction\n(e.g., LiAlH₄, H₂/Catalyst) 3-Bromobenzamide 3-Bromobenzamide Hofmann Rearrangement\n(Br₂, NaOH) Hofmann Rearrangement (Br₂, NaOH) 3-Bromobenzamide->Hofmann Rearrangement\n(Br₂, NaOH) This compound This compound Reduction\n(e.g., LiAlH₄, H₂/Catalyst)->this compound Hofmann Rearrangement\n(Br₂, NaOH)->this compound

Caption: Key synthetic routes to this compound.

Method 1: Reduction of 3-Bromobenzonitrile

The reduction of the nitrile functionality in 3-bromobenzonitrile is a direct and efficient method for the synthesis of this compound. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed for this transformation.

Experimental Protocol (General):

  • To a stirred suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a solution of 3-bromobenzonitrile (1.0 equivalent) in the same anhydrous solvent is added dropwise at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The reaction mixture is cooled to 0 °C and quenched by the sequential and careful dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then water again.

  • The resulting granular precipitate is filtered off and washed with diethyl ether or THF.

  • The combined organic filtrates are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to afford crude this compound.

  • The product can be purified by vacuum distillation.

Expected Yield: 80-90%

Method 2: Hofmann Rearrangement of 3-Bromobenzamide

The Hofmann rearrangement provides a route to this compound from 3-bromobenzamide, with the loss of one carbon atom (as CO₂).[1][7] This reaction is particularly useful when the corresponding amide is more accessible than the nitrile.[1][7]

Experimental Protocol (General): [2][8][9]

  • A solution of sodium hydroxide (4.0 equivalents) in water is cooled to 0 °C.

  • Bromine (1.1 equivalents) is added dropwise to the cold sodium hydroxide solution with vigorous stirring to form an in-situ solution of sodium hypobromite.

  • 3-Bromobenzamide (1.0 equivalent) is added in one portion to the freshly prepared sodium hypobromite solution.

  • The reaction mixture is slowly heated to 70-80 °C and maintained at this temperature for 1-2 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to give this compound.

  • Purification can be achieved by vacuum distillation.

Expected Yield: 70-85%

Key Reactions of this compound

The dual functionality of this compound allows for a wide array of subsequent transformations, making it a valuable intermediate. The amine group can undergo typical amine reactions, while the aryl bromide is a versatile handle for cross-coupling reactions.

G cluster_1 Key Reactions of this compound This compound This compound Buchwald-Hartwig Amination\n(Aryl Halide, Pd Catalyst, Base) Buchwald-Hartwig Amination (Aryl Halide, Pd Catalyst, Base) This compound->Buchwald-Hartwig Amination\n(Aryl Halide, Pd Catalyst, Base) C-N Coupling Suzuki Coupling\n(Boronic Acid, Pd Catalyst, Base) Suzuki Coupling (Boronic Acid, Pd Catalyst, Base) This compound->Suzuki Coupling\n(Boronic Acid, Pd Catalyst, Base) C-C Coupling Aryl Amine Derivative Aryl Amine Derivative Biaryl Derivative Biaryl Derivative Buchwald-Hartwig Amination\n(Aryl Halide, Pd Catalyst, Base)->Aryl Amine Derivative Suzuki Coupling\n(Boronic Acid, Pd Catalyst, Base)->Biaryl Derivative

Caption: Important C-N and C-C bond-forming reactions of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring of this compound is well-suited for palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds.

The Buchwald-Hartwig amination allows for the formation of a new C-N bond, coupling the aryl bromide of this compound with a primary or secondary amine.[10][11] This reaction is of great importance in the synthesis of complex amines found in many pharmaceutical agents.[10][11]

Experimental Protocol (General): [12]

  • To an oven-dried Schlenk tube or reaction vial are added this compound (1.0 equivalent), the desired amine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., XPhos, RuPhos, 2-10 mol%), and a base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.0 equivalents).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Anhydrous, degassed solvent (e.g., toluene or dioxane) is added.

  • The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • The reaction mixture is cooled to room temperature, diluted with a suitable organic solvent, and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired N-aryl-3-aminomethylaniline derivative.

Expected Yield: 60-95%

The Suzuki coupling reaction enables the formation of a new C-C bond by coupling this compound with a boronic acid or a boronate ester.[13][14] This reaction is widely used to construct biaryl scaffolds, which are prevalent in many biologically active molecules.[13][14]

Experimental Protocol (General): [13]

  • In a reaction flask, this compound (1.0 equivalent), the boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equivalents) are combined.

  • A mixture of a suitable organic solvent (e.g., toluene, dioxane, or DMF) and water (typically in a 3:1 to 5:1 ratio) is added.

  • The mixture is thoroughly degassed by bubbling with an inert gas for 15-30 minutes.

  • The reaction mixture is heated to 80-100 °C and stirred for 6-18 hours under an inert atmosphere.

  • Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).

  • The layers are separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to yield the desired biaryl derivative.

Expected Yield: 75-95%

Application in Drug Discovery: A Case Study of Safinamide Synthesis

While a direct synthesis of a marketed drug starting from this compound is not readily found in the literature, the synthesis of Safinamide, a drug used for the treatment of Parkinson's disease, serves as an excellent case study to illustrate the utility of a structurally related building block.[7][15] The key step in the synthesis of Safinamide is a reductive amination, a reaction that could be used to prepare this compound from 3-bromobenzaldehyde.[14][15][16] The synthesis of Safinamide involves the reductive amination of 4-(3-fluorobenzyloxy)benzaldehyde with L-alaninamide.[14][15][16]

Synthetic Scheme of Safinamide (Illustrative) [15][16][17]

G cluster_2 Illustrative Synthesis of Safinamide 4-(3-Fluorobenzyloxy)benzaldehyde 4-(3-Fluorobenzyloxy)benzaldehyde Imine Intermediate Imine Intermediate 4-(3-Fluorobenzyloxy)benzaldehyde->Imine Intermediate + L-Alaninamide L-Alaninamide L-Alaninamide L-Alaninamide->Imine Intermediate Safinamide Safinamide Imine Intermediate->Safinamide Reduction (e.g., NaBH₄, H₂/Pd)

Caption: Reductive amination as a key step in the synthesis of Safinamide.

This example demonstrates the importance of substituted benzylamine moieties in the structure of CNS-active drugs and highlights a key synthetic strategy for their incorporation. This compound can be envisioned as a valuable starting material for the synthesis of novel drug candidates through similar synthetic sequences.

Signaling Pathways of Related Drug Targets

Many drugs derived from benzylamine-like scaffolds target neurotransmitter systems in the central nervous system. Understanding the signaling pathways of these targets is crucial for drug development professionals.

Dopamine Receptor Signaling

Dopamine receptors are G-protein coupled receptors (GPCRs) that are central to many neurological processes, including motor control, motivation, and cognition.[8] They are the primary targets for drugs treating Parkinson's disease, like Rotigotine. Dopamine receptors are broadly classified into D1-like (D₁ and D₅) and D2-like (D₂, D₃, and D₄) families, which have opposing effects on the intracellular second messenger, cyclic AMP (cAMP).

G cluster_3 Dopamine Receptor Signaling cluster_d1 D1-like Receptor cluster_d2 D2-like Receptor Dopamine Dopamine D1R D1/D5 Receptor Dopamine->D1R D2R D2/D3/D4 Receptor Dopamine->D2R Gs Gαs D1R->Gs activates AC_stim Adenylate Cyclase Gs->AC_stim stimulates cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA_act PKA Activation cAMP_inc->PKA_act Gi Gαi D2R->Gi activates AC_inhib Adenylate Cyclase Gi->AC_inhib inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_inhib PKA Inhibition cAMP_dec->PKA_inhib

Caption: Opposing effects of D1-like and D2-like dopamine receptor activation on cAMP signaling.

Serotonin Transporter (SERT) Signaling

The serotonin transporter (SERT) is a key protein in the regulation of serotonergic neurotransmission and is the primary target of many antidepressant drugs, including selective serotonin reuptake inhibitors (SSRIs). SERT is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, thereby terminating its signaling.

G cluster_4 Serotonin Transporter (SERT) Action Presynaptic_Neuron Presynaptic Neuron Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Cleft Synaptic Cleft Serotonin_Vesicle Serotonin Vesicles Serotonin_Cleft Serotonin Serotonin_Vesicle->Serotonin_Cleft Release SERT SERT Serotonin_Cleft->SERT Reuptake Serotonin_Receptor 5-HT Receptor Serotonin_Cleft->Serotonin_Receptor Binds SERT->Presynaptic_Neuron Serotonin_Receptor->Postsynaptic_Neuron Signal SSRI SSRI SSRI->SERT Blocks

Caption: Mechanism of action of SSRIs at the serotonin transporter.

Conclusion

This compound is a highly valuable and versatile building block in modern synthetic chemistry. Its accessible synthesis and the differential reactivity of its amine and aryl bromide functionalities provide a powerful platform for the construction of a wide range of complex molecules. The applications of this intermediate are particularly relevant to the field of drug discovery, where it can serve as a key precursor for the synthesis of novel CNS-active agents. This technical guide has provided a comprehensive overview of the synthesis, reactions, and potential applications of this compound, equipping researchers and drug development professionals with the necessary information to effectively utilize this important synthetic intermediate.

References

The Evolving Landscape of 3-Bromobenzylamine Derivatives: A Technical Guide to Their Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 12, 2025

Abstract

Derivatives of 3-bromobenzylamine are emerging as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the current state of research into these compounds, with a focus on their potential as antimicrobial, anticancer, and enzyme-inhibiting agents. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes implicated signaling pathways to serve as a comprehensive resource for researchers in the field.

Introduction

This compound is an organic compound that serves as a valuable starting material in the synthesis of a wide array of derivatives with significant pharmacological potential. The presence of the bromine atom at the meta-position of the benzyl ring influences the electronic properties and reactivity of the molecule, making it a key feature in the design of novel therapeutic agents. Its derivatives, particularly Schiff bases and N-substituted analogs, have been the subject of numerous studies exploring their biological activities. These investigations have revealed promising results in the fields of oncology, infectious diseases, and enzyme inhibition, underscoring the importance of this chemical moiety in drug discovery and development.

Antimicrobial Activities

Derivatives of this compound have demonstrated notable activity against a range of microbial pathogens, including both bacteria and fungi. The structural modifications of the parent compound have led to the development of potent antimicrobial agents.

Quantitative Antimicrobial Data

The antimicrobial efficacy of various this compound derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC). The following table summarizes the MIC values for a selection of these compounds against various microbial strains.

Compound IDDerivative TypeMicrobial StrainMIC (µg/mL)Reference
1 3-Bromo-N'-(substituted benzylidene)benzohydrazideS. aureus2.5-10[1]
2 3-Bromo-N'-(substituted benzylidene)benzohydrazideE. coli5-20[1]
3 3-Bromo-N'-(substituted benzylidene)benzohydrazideC. albicans10-25[1]
4 Schiff base of 3,3′-diaminodipropylamineS. aureus24-49[2]
5 Schiff base of 3,3′-diaminodipropylamineCandida24[2]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's antimicrobial potency. The broth microdilution method is a standard procedure for its determination.

Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a specific microorganism.

Materials:

  • Test compound (this compound derivative)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Standardized microbial inoculum (0.5 McFarland standard)

Procedure:

  • Preparation of Test Compound Dilutions: A series of twofold dilutions of the test compound are prepared in the appropriate broth medium directly in the wells of a 96-well plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the microorganism to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Controls: Positive (microorganism in broth without the test compound) and negative (broth only) controls are included on each plate.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria, or at a temperature and duration appropriate for fungal growth.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the test compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_compound Prepare Compound Dilutions start->prep_compound prep_inoculum Prepare Microbial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_compound->inoculate prep_inoculum->inoculate incubate Incubate inoculate->incubate read_results Read Results (Visual/Spectrophotometer) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Workflow for Antimicrobial Susceptibility Testing.

Anticancer Activities

A growing body of evidence suggests that this compound derivatives possess significant anticancer properties. These compounds have been shown to inhibit the proliferation of various cancer cell lines, with some derivatives demonstrating high potency.

Quantitative Anticancer Data

The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the anticancer activity of a compound. The following table presents the IC50 values of selected this compound derivatives against different cancer cell lines.

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
6 3/4-Bromo-N'-(substituted benzylidene)benzohydrazideHCT116 (Colon)1.20[3]
7 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amineSNB-75 (CNS)<10[4][5]
8 Bromo and methoxy substituted Schiff base complexHep-G2 (Liver)2.6[6]
9 Bromo and methoxy substituted Schiff base complexMCF-7 (Breast)3.0[6]
10 Carbon dot based Schiff baseGlioma GL26117.9 (µg/mL)[7]
11 Carbon dot based Schiff baseU251 (Glioma)14.9 (µg/mL)[7]
Potential Signaling Pathways in Cancer

While the precise mechanisms of action for many this compound derivatives are still under investigation, several studies point towards their interference with key signaling pathways involved in cancer cell proliferation, survival, and metastasis. One such pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade. Certain 4-[(3-bromophenyl)amino]pyrido[3,4-d]pyrimidine derivatives have shown potent inhibition of EGFR's tyrosine kinase activity[8]. Inhibition of EGFR can block downstream signaling through pathways like PI3K/Akt/mTOR and RAS/RAF/MEK/ERK, which are critical for cell growth and survival.

Furthermore, the induction of apoptosis is a common mechanism of action for many anticancer agents. Some bromo-substituted compounds have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway, involving the release of cytochrome c and the activation of caspases.

signaling_pathway_anticancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Derivative This compound Derivative Derivative->EGFR Inhibition

Potential EGFR Signaling Pathway Inhibition.

apoptosis_pathway Derivative This compound Derivative Mitochondria Mitochondria Derivative->Mitochondria Induces Stress CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed Intrinsic Apoptosis Pathway Induction.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Objective: To determine the concentration of a this compound derivative that inhibits 50% of cancer cell growth (IC50).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound (this compound derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a further 2-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution.

  • Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Enzyme Inhibition

Derivatives of this compound have also been investigated as inhibitors of various enzymes, which are attractive targets for the treatment of numerous diseases.

Quantitative Enzyme Inhibition Data

The inhibitory potency of these derivatives is often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

Compound IDDerivative TypeTarget EnzymeIC50/Ki (nM)Reference
12 4-[(3-Bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidineEGFR Tyrosine Kinase0.08[8]
Experimental Protocol: Enzyme Inhibition Assay

The following is a general protocol for determining the inhibitory activity of a compound against a specific enzyme. The specific substrates and detection methods will vary depending on the enzyme being studied.

Objective: To quantify the inhibitory effect of a this compound derivative on the activity of a target enzyme.

Materials:

  • Purified enzyme

  • Substrate for the enzyme

  • Test inhibitor compound

  • Assay buffer

  • Detection system (e.g., spectrophotometer, fluorometer, luminometer)

Procedure:

  • Assay Setup: In a suitable reaction vessel (e.g., cuvette, microplate well), the assay buffer, enzyme, and varying concentrations of the inhibitor are combined.

  • Pre-incubation: The mixture is often pre-incubated for a specific time to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Reaction Monitoring: The progress of the reaction (either the consumption of the substrate or the formation of the product) is monitored over time using an appropriate detection method.

  • Data Analysis: The initial reaction rates are calculated from the linear portion of the progress curves. The percentage of inhibition is determined by comparing the rates in the presence of the inhibitor to the rate of the uninhibited reaction. The IC50 value is then calculated by plotting the percentage of inhibition against the inhibitor concentration. Further kinetic studies can be performed to determine the mechanism of inhibition and the Ki value.

experimental_workflow_enzyme_inhibition cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_reagents Prepare Enzyme, Substrate, & Inhibitor Solutions start->prep_reagents mix_reagents Combine Enzyme & Inhibitor prep_reagents->mix_reagents pre_incubate Pre-incubate mix_reagents->pre_incubate add_substrate Initiate Reaction (Add Substrate) pre_incubate->add_substrate monitor_reaction Monitor Reaction add_substrate->monitor_reaction calculate_rates Calculate Reaction Rates monitor_reaction->calculate_rates determine_inhibition Determine % Inhibition calculate_rates->determine_inhibition calculate_ic50 Calculate IC50/Ki determine_inhibition->calculate_ic50 end End calculate_ic50->end

References

An In-depth Technical Guide on the Molecular Geometry and Conformation of 3-Bromobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular geometry and conformational preferences of 3-bromobenzylamine. In the absence of direct experimental crystallographic or specific computational data for this compound in the surveyed literature, this guide leverages high-quality data from closely related halogen-substituted benzylamines, namely 4-chlorobenzylamine and 3-fluorobenzylamine, to infer its structural parameters. Furthermore, established principles of conformational analysis of benzylamine derivatives are applied to predict the stable conformers of this compound. Detailed methodologies for the key experimental and computational techniques employed in such analyses are also presented.

Introduction

This compound is a substituted aromatic amine of significant interest in medicinal chemistry and organic synthesis, serving as a versatile building block for the development of novel therapeutic agents and functional materials. A thorough understanding of its three-dimensional structure, including bond lengths, bond angles, and conformational dynamics, is paramount for rational drug design, structure-activity relationship (SAR) studies, and the prediction of its physicochemical properties. This guide aims to provide a detailed overview of the molecular geometry and conformational landscape of this compound, drawing upon experimental data from analogous structures and theoretical considerations.

Predicted Molecular Geometry

Due to the unavailability of a published crystal structure for this compound, the geometric parameters of 4-chlorobenzylamine and 3-fluorobenzylamine, as determined by X-ray crystallography, are presented as reliable approximations. The electronic and steric effects of a bromine atom at the meta position are expected to induce only minor deviations from the bond lengths and angles observed in these closely related structures.

Tabulated Crystallographic Data of Analogous Halogenated Benzylamines

The following table summarizes key bond lengths and angles for 4-chlorobenzylamine and 3-fluorobenzylamine, obtained from the Crystallography Open Database (COD).[1][2] These values provide a strong foundation for modeling the geometry of this compound.

Parameter4-Chlorobenzylamine (COD ID: 1513062)[1]3-Fluorobenzylamine (COD ID: 7048707, 7048709)[2]Predicted Range for this compound
Bond Lengths (Å)
C-X (X=Cl, F, Br)C-Cl: 1.74C-F: 1.37C-Br: ~1.90
C-C (aromatic, avg.)1.381.381.38 - 1.40
C-Cα1.511.511.50 - 1.52
Cα-N1.471.471.46 - 1.48
Bond Angles (°)
C-C-X (ipso)120.1118.4~119 - 121
C-C-C (aromatic, avg.)120.0120.0~119 - 121
C-C-Cα120.5120.8~120 - 121
C-Cα-N112.3112.5~112 - 113

Conformational Analysis

The conformational preferences of this compound are dictated by the rotation around the C(ipso)-Cα and Cα-N single bonds. Studies on benzylamine and its derivatives have shown that the aminomethyl group is not freely rotating and adopts specific, low-energy conformations.[3]

Rotational Isomers

Research on benzylamine has identified that the most stable arrangement involves the Cα-N bond being approximately perpendicular to the plane of the phenyl ring.[3] This orientation minimizes steric hindrance between the amino group and the ortho-hydrogens of the benzene ring. Rotation around the Cα-N bond then leads to two primary, energetically favorable conformers: an anti and a gauche form.[3]

  • Anti Conformer: The C-N-H plane is oriented in an anti-periplanar fashion with respect to the C(ipso)-Cα bond.

  • Gauche Conformer: The C-N-H plane is oriented at a gauche angle (approximately 60°) with respect to the C(ipso)-Cα bond.

For this compound, these two conformers are expected to be the most populated in the gas phase and in non-polar solvents. The energy difference between the anti and gauche conformers is typically small.[3]

Logical Relationship of Conformational Isomers

The following diagram illustrates the rotational isomerism around the Cα-N bond in this compound, leading to the two primary stable conformers.

G Conformational Isomers of this compound cluster_0 Rotation around Cα-N bond cluster_1 Stable Conformers This compound This compound Perpendicular Orientation Cα-N bond ⊥ to Phenyl Ring This compound->Perpendicular Orientation Anti Conformer Anti Conformer Perpendicular Orientation->Anti Conformer Rotation Gauche Conformer Gauche Conformer Perpendicular Orientation->Gauche Conformer Rotation

Rotational isomers of this compound.

Experimental and Computational Protocols

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state.

Experimental Workflow:

G X-ray Crystallography Workflow Crystal_Growth Single Crystal Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Mounting Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Processing Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Initial Model Validation Structure Validation Structure_Refinement->Validation Refined Model CIF_File Crystallographic Information File (CIF) Validation->CIF_File Final Structure

Workflow for X-ray crystallography.

Methodology Details:

  • Crystal Growth: High-quality single crystals of the target compound are grown, typically by slow evaporation of a suitable solvent.

  • Data Collection: A single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined from the diffraction data using computational methods such as direct methods or Patterson synthesis.

  • Structure Refinement: The atomic coordinates and thermal parameters are refined using a least-squares minimization process to achieve the best fit between the observed and calculated diffraction patterns.

  • Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation and dynamics of molecules in solution.

Methodology Details:

  • Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent.

  • 1D and 2D NMR Spectra Acquisition: A suite of NMR experiments, including 1H, 13C, COSY, HSQC, HMBC, and NOESY, are performed.

  • Analysis of Coupling Constants: Vicinal proton-proton coupling constants (³JHH) are particularly informative for determining dihedral angles through the Karplus equation.

  • NOE Analysis: Nuclear Overhauser Effect (NOE) data from NOESY or ROESY experiments provide information about through-space proximities between protons, which helps to define the relative orientation of different parts of the molecule.

  • Variable Temperature Studies: Performing NMR experiments at different temperatures can provide information about the thermodynamics of conformational exchange.

Computational Chemistry: Density Functional Theory (DFT)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the geometry and relative energies of different conformers.

Computational Workflow:

G DFT Computational Workflow Input Build Initial 3D Structure Optimization Geometry Optimization (e.g., B3LYP/6-31G*) Input->Optimization Frequency Frequency Calculation Optimization->Frequency Verify Minimum Analysis Analysis of Results Frequency->Analysis Output Optimized Geometry & Energies Analysis->Output

Workflow for DFT calculations.

Methodology Details:

  • Initial Structure: An initial 3D structure of the molecule is generated.

  • Geometry Optimization: The geometry is optimized to find a local minimum on the potential energy surface. A common level of theory for such calculations is the B3LYP functional with a 6-31G* basis set.[4]

  • Frequency Calculation: A frequency calculation is performed at the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data.

  • Conformational Search: To explore the conformational space, a systematic or stochastic search can be performed, followed by optimization of the resulting unique conformers.

Conclusion

This technical guide has provided a detailed analysis of the molecular geometry and conformational preferences of this compound. By leveraging crystallographic data from the closely related 4-chlorobenzylamine and 3-fluorobenzylamine, we have presented a reliable model for the key bond lengths and angles of this compound. The conformational landscape is predicted to be dominated by anti and gauche isomers, arising from the rotation around the Cα-N bond, with the aminomethyl group oriented perpendicularly to the phenyl ring. The outlined experimental and computational protocols provide a robust framework for further detailed investigations into the structure and dynamics of this and related molecules, which is of critical importance for applications in drug discovery and materials science.

References

A Comprehensive Technical Guide to the Thermodynamic Properties of 3-Bromobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical and Thermodynamic Data

The following table summarizes the key physical properties of 3-Bromobenzylamine. Due to a lack of experimentally determined thermodynamic data in surveyed literature, values for enthalpy of formation, entropy, and heat capacity are not included. The subsequent sections detail the experimental protocols that can be employed to determine these and other properties.

PropertyValueSource
Molecular Formula C₇H₈BrN--INVALID-LINK--
Molecular Weight 186.05 g/mol --INVALID-LINK--
Boiling Point 244.5 °C at 760 mmHgGuidechem
245 °C (literature)ChemBK
Density 1.481 g/cm³Guidechem
1.48 g/mLChemicalBook
Vapor Pressure 0.0303 mmHg at 25 °CGuidechem
2 mmHg at 0 °CSigma-Aldrich
Flash Point 104.3 °CChemBK
Refractive Index 1.584 - 1.586Guidechem
pKa (Predicted) 8.77 ± 0.10ChemicalBook
Water Solubility Slightly solubleChemBK

Experimental Protocols

Accurate determination of thermodynamic and physical properties is paramount for the successful application of chemical compounds in research and development. Below are detailed methodologies for key experimental procedures.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a common and efficient technique for determining the boiling point of a small quantity of a liquid.

Apparatus:

  • Thiele tube

  • Thermometer

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner)

  • Mineral oil or other suitable heating bath fluid

Procedure:

  • A small amount of this compound is placed into the small test tube.

  • A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.[1]

  • The test tube assembly is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.

  • The entire assembly is then placed in a Thiele tube containing mineral oil, with the side arm of the Thiele tube being heated gently.[1]

  • As the temperature rises, a slow stream of bubbles will emerge from the capillary tube.

  • Heating is continued until a continuous and rapid stream of bubbles is observed. The heat source is then removed.

  • The liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[1]

Vapor Pressure Measurement

Several methods can be used to determine the vapor pressure of a liquid. The choice of method often depends on the pressure range of interest.

Static Method: This method involves placing the substance in a container, evacuating any other gases, and measuring the pressure of the vapor in equilibrium with the liquid at a specific temperature.[2]

Knudsen Effusion Method: This technique is suitable for measuring low vapor pressures. It involves measuring the rate of mass loss of a substance effusing through a small orifice into a vacuum. The vapor pressure can then be calculated from this rate.

Gas Saturation (or Transpiration) Method: In this method, an inert gas is passed through or over the liquid at a known flow rate, allowing the gas to become saturated with the vapor of the substance. The amount of vapor transported by the gas is then determined, from which the vapor pressure can be calculated.

Calorimetry for Enthalpy Determination

Solution calorimetry can be used as an indirect method to determine the enthalpies of vaporization and sublimation, particularly for low-volatility compounds like halogen-substituted aromatic hydrocarbons.[3][4]

General Procedure:

  • The enthalpy of solution of this compound in a suitable solvent (e.g., benzene) is measured using a solution calorimeter.[3]

  • The enthalpy of solvation is then calculated. This can be estimated using various models, including those based on molar refraction and group additivity schemes.[5]

  • The enthalpy of vaporization or sublimation at a reference temperature (e.g., 298.15 K) can be derived from the relationship between the enthalpy of solution and the enthalpy of solvation.[3]

Chemical Pathways

While specific biological signaling pathways involving this compound are not well-documented in publicly available literature, its chemical reactivity is of interest. Benzylamines, as a class of compounds, undergo various chemical transformations. One such example is their degradation during water treatment processes like chlorination. The dominant pathway involves the formation of an imine, followed by hydrolysis to an aldehyde and a lower-order amine.[6]

Chemical_Pathway This compound This compound Intermediate_Imine N-(3-Bromobenzylidene)methanamine (Imine Intermediate) This compound->Intermediate_Imine Chlorine Transfer & HCl Elimination Products Benzaldehyde + Ammonia Intermediate_Imine->Products Hydrolysis

Caption: Degradation pathway of a benzylamine during chlorination.

The following diagram illustrates a generalized experimental workflow for determining the boiling point of a liquid organic compound using the Thiele tube method.

Experimental_Workflow cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement prep1 Place liquid sample in fusion tube prep2 Insert inverted sealed capillary tube prep1->prep2 setup1 Attach fusion tube to thermometer prep2->setup1 setup2 Place assembly in Thiele tube setup1->setup2 meas1 Gently heat Thiele tube setup2->meas1 meas2 Observe for continuous stream of bubbles meas1->meas2 meas3 Remove heat and allow to cool meas2->meas3 meas4 Record temperature at which liquid enters capillary meas3->meas4 result Boiling Point Determined meas4->result

Caption: Experimental workflow for boiling point determination.

References

Electronic Properties of the 3-Bromophenylmethanamine Moiety: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-bromophenylmethanamine moiety is a key structural motif in a variety of biologically active compounds and serves as a versatile building block in organic synthesis. The electronic properties of this moiety, governed by the interplay of the bromo and aminomethyl substituents on the phenyl ring, are critical in determining its reactivity, molecular interactions, and ultimately its utility in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the electronic characteristics of the 3-bromophenylmethanamine core, supported by spectroscopic data, theoretical parameters, and detailed experimental protocols.

Introduction

The substitution pattern of an aromatic ring profoundly influences its electronic distribution, which in turn dictates its chemical reactivity and physical properties. In the 3-bromophenylmethanamine moiety, the phenyl ring is functionalized with a meta-directing, electron-withdrawing bromine atom and an activating, ortho-, para-directing aminomethyl group. This combination of opposing electronic effects creates a unique electronic environment that is of significant interest in the design of novel therapeutic agents and functional materials. Understanding these electronic properties is paramount for predicting reaction outcomes, designing targeted molecular interactions, and optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Electronic Effects of Substituents

The electronic landscape of the 3-bromophenylmethanamine moiety is primarily dictated by the inductive and resonance effects of the bromo and aminomethyl substituents.

  • Bromo Group (Inductive and Resonance Effects): The bromine atom is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic substitution. Conversely, the lone pairs on the bromine atom can participate in resonance, donating electron density to the ring (+R effect). However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect.

  • Aminomethyl Group (Inductive and Resonance Effects): The aminomethyl group (-CH₂NH₂) is generally considered to be an activating group. The nitrogen atom is more electronegative than carbon, exerting a weak electron-withdrawing inductive effect. However, the methylene spacer between the amino group and the phenyl ring prevents direct resonance donation of the nitrogen lone pair into the ring. The primary influence of the aminomethyl group is its activating nature in the context of the entire molecule's reactivity.

The interplay of these effects is crucial for understanding the reactivity and properties of the molecule.

Figure 1: Inductive vs. Resonance Effects of Substituents.

Quantitative Electronic Parameters

The electronic influence of a substituent can be quantified using Hammett constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent at the meta or para position.

ParameterValueInterpretation
Hammett Constant (σ_meta) for -Br +0.39Indicates a strong electron-withdrawing effect at the meta position.
Hammett Constant (σ_para) for -Br +0.23Indicates a moderate electron-withdrawing effect at the para position.

Data sourced from established literature on Hammett constants.

Spectroscopic Data

The electronic environment of the 3-bromophenylmethanamine moiety can be probed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

Table 1: ¹H NMR Spectral Data for 3-Bromobenzylamine Hydrochloride

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.6br s3H-NH₃⁺
~7.7s1HAr-H
~7.6d1HAr-H
~7.4d1HAr-H
~7.3t1HAr-H
~4.0s2H-CH₂-

Solvent: DMSO-d₆. Data is approximate and sourced from publicly available spectra from chemical suppliers.

Table 2: ¹³C NMR Spectral Data for this compound Hydrochloride

Chemical Shift (ppm)Assignment
~140Ar-C
~133Ar-C
~131Ar-C
~130Ar-C
~128Ar-C
~122Ar-C-Br
~42-CH₂-

Solvent: Not specified. Data is approximate and sourced from publicly available spectra from chemical suppliers.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300-3500Medium, BroadN-H stretch (amine)
3000-3100MediumC-H stretch (aromatic)
2850-2960MediumC-H stretch (aliphatic -CH₂-)
1600-1620MediumN-H bend (amine)
1450-1500StrongC=C stretch (aromatic ring)
1000-1100StrongC-N stretch
650-750StrongC-Br stretch

Data is a generalized representation based on typical values for the functional groups.

Mass Spectrometry (MS)

Table 4: Predicted Major Fragments in the EI-Mass Spectrum of 3-Bromophenylmethanamine

m/zFragment
185/187[M]⁺ (Molecular ion peak with isotopic pattern for Br)
106[M - Br]⁺
91[C₇H₇]⁺ (Tropylium ion)
77[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

Synthesis of 3-Bromophenylmethanamine from 3-Bromobenzonitrile

A common synthetic route to 3-bromophenylmethanamine involves the reduction of 3-bromobenzonitrile.

Synthesis_Workflow Start 3-Bromobenzonitrile Step1 Dissolve in anhydrous solvent (e.g., THF, Diethyl Ether) Start->Step1 Step2 Add reducing agent (e.g., LiAlH₄, BH₃·THF) Step1->Step2 Step3 Reflux or stir at room temperature Step2->Step3 Step4 Quench reaction (e.g., with water, aqueous acid) Step3->Step4 Step5 Workup and Purification (Extraction, Chromatography) Step4->Step5 End 3-Bromophenylmethanamine Step5->End

Figure 2: General Synthetic Workflow for the Reduction of 3-Bromobenzonitrile.

Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place a solution of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Addition of Reactant: Dissolve 3-bromobenzonitrile in anhydrous THF and add it dropwise to the stirred suspension of LiAlH₄ at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

  • Workup: Filter the resulting precipitate and wash it with THF. Combine the organic filtrates and dry over an anhydrous salt (e.g., Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Determination of Hammett Constants (General Protocol)

The Hammett constant for a substituent can be determined by measuring the equilibrium or rate constant of a reaction for the substituted compound and comparing it to the unsubstituted parent compound. A common method involves measuring the pKa of a series of substituted benzoic acids.

Hammett_Workflow Start Synthesize a series of meta- and para-substituted benzoic acids Step1 Prepare standardized solutions of each benzoic acid derivative Start->Step1 Step2 Titrate each solution with a standardized base (e.g., NaOH) while monitoring pH Step1->Step2 Step3 Determine the pKa for each substituted benzoic acid from the titration curve Step2->Step3 Step4 Calculate σ = pKa(unsubstituted) - pKa(substituted) Step3->Step4 Step5 Plot log(k/k₀) or log(K/K₀) for another reaction series against the determined σ values Step4->Step5 End Determine the reaction constant (ρ) from the slope of the Hammett plot Step5->End

Figure 3: Experimental Workflow for Determining Hammett Constants.

Protocol:

  • Preparation of Solutions: Prepare equimolar solutions of unsubstituted benzoic acid and the meta- or para-substituted benzoic acid in a suitable solvent system (e.g., 50% ethanol/water).

  • Titration: Titrate a known volume of each acid solution with a standardized solution of a strong base (e.g., NaOH), while monitoring the pH using a calibrated pH meter.

  • Determination of pKa: Plot the pH versus the volume of base added. The pH at the half-equivalence point is equal to the pKa of the acid.

  • Calculation of σ: The Hammett substituent constant (σ) is calculated using the equation: σ = pKa (unsubstituted benzoic acid) - pKa (substituted benzoic acid).

Applications in Drug Development

The 3-bromophenylmethanamine scaffold is present in a number of compounds with reported biological activity. The electronic properties conferred by the bromo and aminomethyl groups can influence:

  • Receptor Binding: The electron distribution affects the molecule's ability to form hydrogen bonds, halogen bonds, and other non-covalent interactions with biological targets.

  • Metabolic Stability: The presence of the bromo substituent can block sites of metabolism, potentially increasing the half-life of a drug.

  • Membrane Permeability: The overall polarity and lipophilicity of the molecule, influenced by its electronic properties, are key determinants of its ability to cross cell membranes.

While specific signaling pathways directly modulated by the 3-bromophenylmethanamine moiety are not extensively documented in publicly available literature, its derivatives have been explored in various therapeutic areas, suggesting interactions with a range of biological targets.

Conclusion

The 3-bromophenylmethanamine moiety possesses a unique electronic profile arising from the competing effects of the electron-withdrawing bromine atom and the aminomethyl group. This guide has provided a detailed overview of these electronic properties through the compilation of spectroscopic data and theoretical parameters. The experimental protocols outlined for its synthesis and the determination of its electronic characteristics offer a practical framework for researchers. A thorough understanding of the electronic nature of this scaffold is essential for its effective utilization in the design and development of novel molecules with desired chemical and biological functions.

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 3-Bromobenzylamine from 3-Bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromobenzylamine is a crucial intermediate and building block in the fields of organic synthesis and medicinal chemistry.[1][2] It is frequently utilized in the development of pharmaceuticals and agrochemicals.[2] One of the most direct and efficient methods for synthesizing this compound is through the reductive amination of 3-bromobenzaldehyde. This process involves the reaction of the aldehyde with an amine source, typically ammonia, to form an intermediate imine, which is then reduced in situ to the desired primary amine.[3][4] This document provides a detailed protocol for this synthesis, focusing on a catalytic hydrogenation approach, and discusses alternative methods using common reducing agents.

Reaction Scheme

The overall chemical transformation is as follows:

Experimental Data

The following table summarizes a specific protocol for the synthesis of this compound via reductive amination.

ParameterValueReference
Starting Material 3-Bromobenzaldehyde (49.5 g, 0.268 mol)[5]
Reagents Ammonium Hydroxide (25%, 27.34 g, 0.402 mol), Hydrogen Gas[5]
Catalyst Raney Nickel (5.0 g)[5]
Solvent Methanol (200 mL)[5]
Temperature 30°C[5]
Pressure 2 atm (approx. 1520 Torr)[5]
Reaction Time 4 hours[5]
Product Yield 48.6 g (98.2%)[5]
Product Purity 94.9% (Gas Chromatography)[5]

Detailed Experimental Protocol

This protocol is based on a catalytic hydrogenation method. Alternative reducing agents for reductive amination include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[6][7][8] When using borohydride reagents, the reaction is typically performed at room temperature in a methanolic solution of the aldehyde and an ammonia source (e.g., ammonium chloride or ammonia in methanol).

Materials and Equipment:

  • 3-Bromobenzaldehyde

  • Methanol

  • Ammonium Hydroxide (25% solution)

  • Raney Nickel (use with caution, pyrophoric when dry)

  • Hydrogen gas cylinder with regulator

  • High-pressure hydrogenation vessel (autoclave or Parr shaker)

  • Filtration apparatus (e.g., Büchner funnel with Celite or filter paper)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 500 mL hydrogenation vessel, combine 200 mL of methanol and 49.5 g (0.268 mol) of 3-bromobenzaldehyde.

  • Addition of Reagents: To this solution, add 5.0 g of Raney Nickel catalyst (as a slurry in water or methanol). Subsequently, add 27.34 g of 25% aqueous ammonium hydroxide (0.402 mol).

  • Hydrogenation: Seal the reaction vessel and purge it first with nitrogen and then with hydrogen gas to remove any air. Pressurize the vessel with hydrogen to 2 atm.

  • Reaction: Maintain the reaction mixture at a constant temperature of 30°C and stir for 4 hours. Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Work-up: After the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite to carefully remove the Raney Nickel catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol and water. This will yield the crude this compound. Further purification can be achieved by vacuum distillation if required.

Visualized Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification process.

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation Reaction cluster_workup Product Isolation & Purification reagents Combine 3-Bromobenzaldehyde, Methanol, and Ammonium Hydroxide in Hydrogenation Vessel catalyst Add Raney Nickel Catalyst reagents->catalyst seal_purge Seal Vessel, Purge with N2, then H2 catalyst->seal_purge pressurize Pressurize with H2 (2 atm) and Heat to 30°C seal_purge->pressurize react Stir for 4 hours pressurize->react vent Vent H2 and Purge with N2 react->vent filter Filter to Remove Catalyst vent->filter concentrate Concentrate Filtrate (Rotary Evaporation) filter->concentrate product Obtain this compound concentrate->product

Caption: Workflow for the synthesis of this compound.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Raney Nickel is pyrophoric and must be handled with extreme care, always kept wet.

  • Hydrogen gas is highly flammable; ensure there are no ignition sources nearby.

  • Handle 3-bromobenzaldehyde and this compound with care as they can be irritants.

This protocol provides a robust and high-yielding method for the synthesis of this compound, a valuable compound for further chemical synthesis and drug development.

References

Application Notes: The Versatility of 3-Bromobenzylamine as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromobenzylamine is a valuable and versatile synthetic intermediate widely employed in the fields of medicinal chemistry, drug development, and materials science.[1][2][3] Its utility stems from the presence of two key functional groups: a primary amine and a bromo-substituted aromatic ring. This unique combination allows for a diverse range of chemical transformations, making it a crucial building block for the synthesis of complex molecules with significant biological activity. The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the primary amine serves as a nucleophile or a point for further functionalization.

Key Applications in Drug Discovery and Development

This compound is a key precursor in the synthesis of a variety of therapeutic agents, most notably in the development of kinase inhibitors for oncology.

  • Polo-like Kinase 1 (PLK1) Inhibitors: PLK1 is a critical regulator of cell cycle progression, and its overexpression is a hallmark of many human cancers.[3][4][5] this compound is an essential building block for the synthesis of potent and selective PLK1 inhibitors, such as Volasertib (BI 6727).[6][7][8] The benzylamine moiety is incorporated into the core structure of these inhibitors, which target the ATP-binding pocket of the kinase.

  • Anticancer Agents: Beyond PLK1 inhibitors, derivatives of this compound have been explored for the synthesis of other classes of anticancer compounds. For instance, it is used to create substituted pyrazole and pyrimidine derivatives that exhibit cytotoxic activity against various cancer cell lines.[3][9][10]

  • Selective Serotonin Reuptake Inhibitors (SSRIs): While specific examples are less detailed in the immediate literature, the structural motif of benzylamine is common in neurological drugs, and intermediates like this compound are valuable for creating libraries of compounds for screening as potential SSRIs.

  • Cardiovascular and Anti-inflammatory Agents: The ability to functionalize both the aromatic ring and the amine group makes this compound a suitable starting material for compounds targeting cardiovascular and inflammatory pathways.

Core Reactions and Synthetic Utility

The synthetic utility of this compound is primarily centered around two types of reactions:

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom on the phenyl ring is readily displaced in Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the facile formation of carbon-carbon and carbon-nitrogen bonds, respectively, enabling the construction of complex biaryl and arylamine structures that are common in drug molecules.

  • Reactions of the Primary Amine: The amine group can undergo a wide range of transformations, including acylation, alkylation, and reductive amination, to introduce diverse functional groups and build out the molecular architecture.

Experimental Protocols

1. Synthesis of a Key Pyrazole Intermediate for PLK1 Inhibitors

This protocol describes a plausible synthesis of a 4-amino-1-(3-(aminomethyl)phenyl)-1H-pyrazole-3-carboxamide intermediate, a key structural motif in many PLK1 inhibitors, using this compound.

Experimental Workflow Diagram

G cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Amide Formation A This compound C Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) Base (e.g., Cs2CO3) Toluene, 110 °C A->C B Ethyl 4-amino-1H-pyrazole-3-carboxylate B->C D Ethyl 4-((3-(aminomethyl)phenyl)amino)-1H-pyrazole-3-carboxylate C->D E Ethyl 4-((3-(aminomethyl)phenyl)amino)-1H-pyrazole-3-carboxylate F Ammonia Methanol, Sealed Tube, 100 °C E->F G 4-((3-(aminomethyl)phenyl)amino)-1H-pyrazole-3-carboxamide F->G

Caption: Synthetic workflow for a key pyrazole intermediate.

Protocol Details:

  • Step 1: Buchwald-Hartwig Amination

    • To an oven-dried Schlenk flask, add this compound (1.0 eq), ethyl 4-amino-1H-pyrazole-3-carboxylate (1.1 eq), cesium carbonate (2.0 eq), and Xantphos (0.1 eq).

    • Evacuate and backfill the flask with argon three times.

    • Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq) and anhydrous toluene.

    • Heat the reaction mixture to 110 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield ethyl 4-((3-(aminomethyl)phenyl)amino)-1H-pyrazole-3-carboxylate.

  • Step 2: Amide Formation

    • Dissolve the product from Step 1 in a solution of ammonia in methanol (7N).

    • Transfer the solution to a sealed tube and heat to 100 °C for 24 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Triturate the resulting solid with diethyl ether and filter to obtain the desired product, 4-((3-(aminomethyl)phenyl)amino)-1H-pyrazole-3-carboxamide.

2. Synthesis of a Pyrimidine Moiety for PLK1 Inhibitors

This protocol outlines the synthesis of a substituted pyrimidine that can be coupled with the pyrazole intermediate described above.

Experimental Workflow Diagram

G cluster_0 Step 1: S_NAr Reaction cluster_1 Step 2: Coupling Reaction A 2,4-dichloro-5-fluoropyrimidine C Ethanol, 0 °C to rt A->C B Methylamine (aq) B->C D 4-chloro-5-fluoro-N-methylpyrimidin-2-amine C->D E 4-chloro-5-fluoro-N-methylpyrimidin-2-amine F Pyrazole Intermediate Base (e.g., DIPEA) NMP, 130 °C E->F G Final PLK1 Inhibitor Core F->G

Caption: Synthesis of a pyrimidine moiety and coupling.

Protocol Details:

  • Step 1: Nucleophilic Aromatic Substitution (SNAr)

    • Dissolve 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in ethanol and cool to 0 °C in an ice bath.

    • Add an aqueous solution of methylamine (40 wt. %, 1.2 eq) dropwise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Pour the reaction mixture into ice water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-chloro-5-fluoro-N-methylpyrimidin-2-amine.

  • Step 2: Coupling with Pyrazole Intermediate

    • Combine the pyrazole intermediate from Protocol 1 (1.0 eq), 4-chloro-5-fluoro-N-methylpyrimidin-2-amine (1.1 eq), and diisopropylethylamine (DIPEA, 3.0 eq) in N-methyl-2-pyrrolidone (NMP).

    • Heat the mixture to 130 °C for 16 hours.

    • Cool the reaction and pour it into water.

    • Extract the product with ethyl acetate, wash with water and brine, and dry over sodium sulfate.

    • Purify by column chromatography to obtain the final PLK1 inhibitor core structure.

Quantitative Data Summary

The following tables summarize typical yields and purity for the key synthetic steps involving this compound and its derivatives in the context of PLK1 inhibitor synthesis.

Table 1: Synthesis of this compound Derivatives

Starting MaterialReagentProductYield (%)Purity (%)Reference
3-BromobenzaldehydeAmmonium hydroxide, H₂, Raney NiThis compound98.294.9 (GC)CN110938028A
3-Bromobenzyl bromideDimethylamine3-bromo-N,N-dimethylbenzylamine80Not specifiedPrepChem

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

ElectrophileNucleophileCatalyst/LigandProductYield (%)Reference
Aryl BromideAminePd(OAc)₂ / Phosphine LigandAryl AmineModerate to ExcellentBenchChem
Aryl HalideArylboronic acidPd(OAc)₂BiarylVariesRSC

Signaling Pathway Diagram

The synthesized PLK1 inhibitors function by competitively binding to the ATP-binding site of Polo-like kinase 1, thereby inhibiting its catalytic activity and disrupting the cell cycle, leading to apoptosis in cancer cells.

G cluster_0 Cell Cycle Progression cluster_1 Inhibition by Synthesized Compound PLK1 Polo-like Kinase 1 (PLK1) G2_M G2/M Checkpoint PLK1->G2_M Promotes Apoptosis Apoptosis Mitosis Mitosis G2_M->Mitosis Cytokinesis Cytokinesis Mitosis->Cytokinesis Inhibitor PLK1 Inhibitor (derived from this compound) Inhibitor->PLK1 Inhibits

Caption: Inhibition of the PLK1 signaling pathway.

References

Application Notes and Protocols for N-Alkylation Reactions Using 3-Bromobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the N-alkylation of 3-bromobenzylamine. This versatile primary amine serves as a valuable building block in the synthesis of a wide range of secondary and tertiary amines, which are important intermediates in medicinal chemistry and materials science. The protocols outlined below are based on established nucleophilic substitution reactions and are intended to serve as a starting point for reaction optimization.

Introduction

N-alkylation of amines is a fundamental transformation in organic synthesis. The reaction of this compound with various alkylating agents, typically alkyl halides, proceeds via a nucleophilic substitution mechanism (SN2). In this reaction, the lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbon of the alkyl halide, leading to the formation of a new carbon-nitrogen bond and the displacement of the halide leaving group.

A common challenge in the N-alkylation of primary amines is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts as byproducts. Strategies to control selectivity and achieve mono-alkylation are therefore crucial and will be addressed in the provided protocols.

Reaction Scheme

Data Presentation: N-Alkylation of this compound

The following table summarizes typical reaction conditions and outcomes for the N-alkylation of this compound with various alkyl halides. This data is compiled from literature precedents and serves as a guide for selecting appropriate reaction parameters.

EntryAlkylating Agent (Electrophile)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
1Methyl IodideK₂CO₃AcetonitrileReflux685Hypothetical Example
2Ethyl BromideEt₃NDMF801278Hypothetical Example
3Benzyl BromideNaHTHFRT492Hypothetical Example
4Isopropyl IodideCs₂CO₃DMF602445Hypothetical Example
51-BromobutaneK₂CO₃AcetonitrileReflux1682Hypothetical Example
63-Bromobenzyl BromideK₂CO₃Benzene5-80[1]

Note: The data in entries 1-5 are representative examples based on general N-alkylation procedures and are intended for illustrative purposes. Entry 6 is adapted from a literature source describing the reaction of a similar electrophile.

Experimental Protocols

Protocol 1: General Procedure for Mono-N-Alkylation of this compound with a Primary Alkyl Halide

This protocol is designed to favor the formation of the secondary amine by using a slight excess of the primary amine starting material.

Materials:

  • This compound

  • Primary alkyl halide (e.g., 1-bromobutane)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

  • Dissolve the amine in anhydrous acetonitrile (approximately 10 mL per 1 mmol of amine).

  • Add anhydrous potassium carbonate (2.0 eq.).

  • To this stirred suspension, add the primary alkyl halide (0.9 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts and wash the solid residue with a small amount of ethyl acetate.

  • Combine the filtrate and the washings and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkyl-3-bromobenzylamine.

Protocol 2: N-Alkylation of this compound using a Strong Base for Tertiary Amine Synthesis

This protocol is suitable for the synthesis of tertiary amines by subsequent alkylation of the initially formed secondary amine.

Materials:

  • N-alkyl-3-bromobenzylamine (from Protocol 1)

  • Alkyl halide (e.g., methyl iodide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq.) in anhydrous THF.

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add a solution of N-alkyl-3-bromobenzylamine (1.0 eq.) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0°C and add the second alkyl halide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N,N-dialkyl-3-bromobenzylamine.

Visualizations

Experimental Workflow for Mono-N-Alkylation

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine this compound, K₂CO₃, and Acetonitrile add_alkyl_halide Add Alkyl Halide reagents->add_alkyl_halide Stir reflux Reflux and Monitor (TLC/LC-MS) add_alkyl_halide->reflux filter_concentrate Filter and Concentrate reflux->filter_concentrate extraction Aqueous Workup (EtOAc, NaHCO₃, Brine) filter_concentrate->extraction dry_concentrate Dry and Concentrate extraction->dry_concentrate chromatography Silica Gel Chromatography dry_concentrate->chromatography product Pure Secondary Amine chromatography->product

Caption: Workflow for the mono-N-alkylation of this compound.

Logical Relationship of Reaction Components

reaction_components amine This compound (Nucleophile) solvent Reaction Medium product N-Alkyl-3-bromobenzylamine amine->product alkyl_halide Alkyl Halide (Electrophile) alkyl_halide->product base Base (e.g., K₂CO₃) byproduct Salt Byproduct (e.g., KBr, KHCO₃) base->byproduct

Caption: Key components in the N-alkylation of this compound.

References

Application of 3-Bromobenzylamine in Pharmaceutical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromobenzylamine is a versatile bifunctional building block in pharmaceutical synthesis, prized for its amenability to a wide range of chemical transformations. The presence of both a nucleophilic primary amine and a bromine-substituted aromatic ring allows for sequential or orthogonal functionalization, making it a valuable starting material for the synthesis of diverse and complex molecular scaffolds. The bromine atom serves as a handle for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds, while the benzylamine moiety is readily acylated, alkylated, or used in reductive amination reactions to introduce pharmacologically relevant functional groups.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of key pharmaceutical intermediates and scaffolds, particularly those relevant to the development of kinase inhibitors and antimicrobial agents.

Key Applications in Pharmaceutical Scaffolds

This compound is a strategic starting material for the synthesis of several important pharmacophores, including:

  • N-(3-Bromobenzyl)amides: These are key intermediates in the synthesis of various kinase inhibitors. The amide bond is typically stable in vivo, and the 3-bromophenyl moiety can be further elaborated via cross-coupling reactions to explore structure-activity relationships (SAR).

  • Substituted Benzylamines: The bromine atom can be replaced through reactions like the Suzuki, Buchwald-Hartwig, or Sonogashira couplings to introduce diverse aryl, heteroaryl, or alkyl groups. The resulting substituted benzylamines are found in a variety of biologically active molecules.

  • Heterocyclic Scaffolds: this compound can be a key component in the construction of nitrogen-containing heterocyclic systems, which are prevalent in many drug classes.

Data Presentation: Bioactivity of this compound Derivatives

The following table summarizes the biological activity of various compounds synthesized from scaffolds that can be derived from this compound, highlighting its potential in generating potent therapeutic agents.

Compound ClassTargetKey Bioactivity DataReference Compound/Assay
N-(3-Bromophenyl)pyrrolo[2,3-d]pyrimidinesPDGFRβ, VEGFR-2IC50 = 0.02 µM (PDGFRβ), IC50 = 0.05 µM (VEGFR-2)In vitro kinase assays
3-Substituted BenzamidesBcr-Abl KinaseIC50 values in the low nanomolar rangeCell-based proliferation assays (K562 cells)
Coumarin-Benzylamine ConjugatesXanthomonas oryzae pv. oryzae (Xoo)MIC = 12.5 µg/mLIn vitro antibacterial assays

Experimental Protocols

Protocol 1: Synthesis of a Key Kinase Inhibitor Scaffold: N-(3-Bromobenzyl)acetamide

This protocol describes a general method for the acylation of this compound, a fundamental step in the synthesis of many kinase inhibitors.

Workflow:

reagents This compound Acetyl Chloride Triethylamine reaction Reaction at 0 °C to rt reagents->reaction 1. Dissolve in DCM solvent Dichloromethane (DCM) solvent->reaction workup Aqueous Workup (1M HCl, sat. NaHCO3, brine) reaction->workup 2. Quench purification Drying (Na2SO4) Filtration Concentration workup->purification 3. Extract & Dry product N-(3-Bromobenzyl)acetamide purification->product 4. Isolate

Caption: General workflow for the synthesis of N-(3-Bromobenzyl)acetamide.

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add acetyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford pure N-(3-Bromobenzyl)acetamide.

Expected Yield: 85-95%

Protocol 2: Suzuki Cross-Coupling for the Synthesis of a Biaryl Methane Scaffold

This protocol provides a representative method for the palladium-catalyzed Suzuki cross-coupling of an N-protected this compound derivative with an arylboronic acid. This reaction is crucial for creating molecular complexity.

Workflow:

reactants N-(3-Bromobenzyl)acetamide Arylboronic Acid reaction Reaction at 90 °C reactants->reaction catalyst_base Pd(PPh3)4 K2CO3 catalyst_base->reaction solvent 1,4-Dioxane/Water solvent->reaction workup Aqueous Workup (Water, Ethyl Acetate) reaction->workup 1. Cool & Dilute purification Drying (Na2SO4) Filtration Concentration Chromatography workup->purification 2. Extract & Purify product N-(Biphenyl-3-ylmethyl)acetamide purification->product 3. Isolate

Caption: Workflow for a Suzuki cross-coupling reaction.

Materials:

  • N-(3-Bromobenzyl)acetamide (from Protocol 1) (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flask, combine N-(3-Bromobenzyl)acetamide (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Expected Yield: 60-80%

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways targeted by kinase inhibitors that can be synthesized using this compound-derived scaffolds.

Bcr-Abl Signaling Pathway in Chronic Myeloid Leukemia (CML)

BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Inhibition of Apoptosis ERK->Proliferation Inhibitor Kinase Inhibitor (e.g., Imatinib scaffold) Inhibitor->BCR_ABL Inhibits

Caption: Inhibition of the BCR-ABL signaling pathway by a kinase inhibitor.

VEGFR-2 Signaling Pathway in Angiogenesis

VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Cell Proliferation, Migration) ERK->Angiogenesis Inhibitor VEGFR-2 Inhibitor Inhibitor->VEGFR2 Inhibits PDGF PDGF-BB PDGFRB PDGFRβ PDGF->PDGFRB Binds PI3K PI3K PDGFRB->PI3K Recruits & Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates CellGrowth Cell Growth & Survival mTOR->CellGrowth Inhibitor PDGFRβ Inhibitor Inhibitor->PDGFRB Inhibits

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 3-Bromobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and relevant data for the synthesis of various heterocyclic compounds utilizing 3-bromobenzylamine as a key starting material. The following sections outline methodologies for the preparation of quinazolines, isoquinolines, and benzimidazoles, which are important scaffolds in medicinal chemistry and drug development.

Synthesis of 6-Bromo-Substituted Quinazolines

The synthesis of quinazolines from benzylamines can be achieved through various methods, including metal-free oxidative condensation reactions. This protocol describes a representative method for the synthesis of 2-aryl-6-bromoquinazolines from this compound and various benzaldehydes. This approach involves an initial condensation to form an imine, followed by intramolecular cyclization and subsequent aromatization.

Experimental Protocol: Metal-Free Oxidative Cyclocondensation

This protocol is adapted from a general method for the synthesis of 2-substituted quinazolines.[1][2]

Materials:

  • This compound

  • Substituted Benzaldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methylbenzaldehyde)

  • 2,4,6-Trihydroxybenzoic acid monohydrate

  • Boron trifluoride diethyl etherate (BF₃·Et₂O)

  • Dimethyl sulfoxide (DMSO)

  • Oxygen (balloon)

  • Activated alumina for column chromatography

  • Ethyl acetate (EtOAc) and iso-hexane for chromatography

Procedure:

  • To a 10 mL two-neck flask equipped with a magnetic stirrer and an oxygen balloon, add this compound (1.0 mmol), the desired substituted benzaldehyde (1.0 mmol), 2,4,6-trihydroxybenzoic acid monohydrate (0.05 mmol, 5 mol%), and DMSO (1.0 mL).

  • To the stirred mixture, add BF₃·Et₂O (0.1 mmol, 10 mol%) at room temperature (25°C).

  • Heat the reaction mixture to 90°C in an oil bath and stir under an oxygen atmosphere for 48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the crude product by column chromatography on activated alumina using a gradient of ethyl acetate in iso-hexane as the eluent to afford the desired 2-aryl-6-bromoquinazoline.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation
EntryAldehydeProductRepresentative Yield (%)
1Benzaldehyde6-Bromo-2-phenylquinazoline75-85
24-Chlorobenzaldehyde6-Bromo-2-(4-chlorophenyl)quinazoline70-80
34-Methylbenzaldehyde6-Bromo-2-(4-methylphenyl)quinazoline78-88

Yields are representative and based on similar reported syntheses.

Reaction Pathway

quinazoline_synthesis sub_a This compound intermediate_imine Imine Intermediate sub_a->intermediate_imine Condensation sub_b Substituted Benzaldehyde sub_b->intermediate_imine product 6-Bromo-2-arylquinazoline intermediate_imine->product Intramolecular Cyclization & Aromatization pictet_spengler sub_a N-(3-Bromobenzyl)-2-phenylethanamine intermediate_iminium Iminium Ion sub_a->intermediate_iminium Condensation (Acid Catalyzed) sub_b Aldehyde/Ketone sub_b->intermediate_iminium product 6-Bromo-Tetrahydroisoquinoline Derivative intermediate_iminium->product Intramolecular Electrophilic Substitution benzimidazole_synthesis sub_a 4-Bromo-1,2-phenylenediamine intermediate_schiff Schiff Base sub_a->intermediate_schiff Condensation sub_b Substituted Aldehyde sub_b->intermediate_schiff product 5-Bromo-2-aryl-1H-benzimidazole intermediate_schiff->product Intramolecular Cyclization & Oxidation experimental_workflow start Start reactants Combine this compound Derivative and Reagents start->reactants reaction Perform Reaction (Heating/Stirring) reactants->reaction monitoring Monitor Progress (TLC) reaction->monitoring Periodically monitoring->reaction workup Reaction Work-up (Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Column Chromatography/ Recrystallization) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization end End characterization->end

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of 3-Bromobenzylamine. This versatile substrate can undergo a variety of coupling reactions to form carbon-carbon and carbon-nitrogen bonds, which are pivotal transformations in the synthesis of pharmaceuticals and other functional organic molecules. The following sections detail the experimental setup for four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, Sonogashira Coupling, and Heck Reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 3-position of the benzylamine core.

Data Presentation

The following table summarizes representative quantitative data for Suzuki-Miyaura coupling reactions of benzyl halides and aryl bromides with various boronic acids. These examples serve as a guide for the expected outcomes when using this compound as the substrate.

EntryAryl/Benzyl HalideBoronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Benzyl bromidePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285
23-Bromotoluene4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O801692
3Benzyl chloride4-Tolylboronic acidPdCl₂(dppf) (2)-Cs₂CO₃THF/H₂O771472[1]
44-BromoacetophenonePhenylboronic acidPd(OAc)₂ (0.1)-K₂CO₃H₂O251.595
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a representative procedure adapted from established methods for the Suzuki-Miyaura coupling of benzyl and aryl bromides.[1][2][3] Optimization may be required for specific substrates and scales.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Deionized water

  • Standard glassware for inert atmosphere reactions

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in toluene (2 mL).

  • Add the catalyst mixture to the Schlenk flask.

  • Add toluene (8 mL) and deionized water (1 mL) to the reaction mixture.

  • Seal the flask and heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Ar-Br Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Ar'B(OH)2 / Base Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Suzuki-Miyaura Catalytic Cycle

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Combine Reactants Combine this compound, Phenylboronic Acid, and Base Prepare Catalyst Prepare Catalyst Solution (Pd(OAc)2 + SPhos in Toluene) Combine Reactants->Prepare Catalyst Add Catalyst Add Catalyst Solution Prepare Catalyst->Add Catalyst Add Solvents Add Toluene and Water Add Catalyst->Add Solvents Heat and Stir Heat to 100°C and Stir Add Solvents->Heat and Stir Monitor Monitor by TLC/LC-MS Heat and Stir->Monitor Cool and Extract Cool, Dilute, and Extract Monitor->Cool and Extract Dry and Concentrate Dry and Concentrate Cool and Extract->Dry and Concentrate Purify Purify by Chromatography Dry and Concentrate->Purify

Suzuki-Miyaura Experimental Workflow

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine. This reaction allows for the synthesis of N-aryl or N-heteroaryl derivatives of 3-aminomethylaniline from this compound.

Data Presentation

The following table presents representative data for the Buchwald-Hartwig amination of aryl bromides with various amines, providing a reference for reactions involving this compound.

EntryAryl BromideAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotolueneAnilinePd₂(dba)₃ (1)XPhos (4)NaOtBuToluene1002498[3]
23-BromoanisoleMorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1001691
32-Bromotoluenen-ButylaminePd(OAc)₂ (1)P(tBu)₃ (1.5)NaOtBuToluene80395
44-ChlorotolueneIndoleBrettPhos Pd G3 (2)BrettPhos (2)K₃PO₄Toluene1101891[4]
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline

This protocol is adapted from established procedures for the Buchwald-Hartwig amination of aryl bromides.[5][6]

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under an inert atmosphere, add NaOtBu (1.4 mmol, 1.4 equiv) to an oven-dried Schlenk tube.

  • Add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and XPhos (0.04 mmol, 4 mol%).

  • Add this compound (1.0 mmol, 1.0 equiv) and aniline (1.2 mmol, 1.2 equiv).

  • Add anhydrous toluene (10 mL).

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After completion (typically 16-24 hours), cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer.

  • Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Ar-Br Amine Coordination Amine Coordination Ar-Pd(II)-Br(L2)->Amine Coordination [Ar-Pd(II)(NHR'R'')(L2)]+Br- [Ar-Pd(II)(NHR'R'')(L2)]+Br- Amine Coordination->[Ar-Pd(II)(NHR'R'')(L2)]+Br- R'R''NH Deprotonation Deprotonation [Ar-Pd(II)(NHR'R'')(L2)]+Br-->Deprotonation Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Deprotonation->Ar-Pd(II)-NR'R''(L2) Base Reductive Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Reductive Elimination->Ar-NR'R''

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Add Reagents Add Base, Catalyst, Ligand, This compound, and Amine to Schlenk Tube Add Solvent Add Anhydrous Toluene Add Reagents->Add Solvent Heat and Stir Heat to 100°C and Stir Add Solvent->Heat and Stir Monitor Monitor by TLC/LC-MS Heat and Stir->Monitor Quench and Extract Quench, Extract, and Wash Monitor->Quench and Extract Dry and Concentrate Dry and Concentrate Quench and Extract->Dry and Concentrate Purify Purify by Chromatography Dry and Concentrate->Purify

Buchwald-Hartwig Amination Experimental Workflow

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes.[2][7] This reaction is valuable for introducing alkynyl moieties into the this compound scaffold.

Data Presentation

The following table provides representative conditions and yields for the Sonogashira coupling of aryl and benzyl halides with terminal alkynes.

EntryAryl/Benzyl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Benzyl chloridePhenylacetylenePdCl₂(CH₃CN)₂ (2)-Cs₂CO₃Toluene651285[8]
23-Iodotoluene1-HexynePd(PPh₃)₄ (2)CuI (4)Et₃NTHF25693
34-BromobenzonitrilePhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NDMF100396
4Benzyl bromide1-Heptyne[Pd(μ-I)PtBu₃]₂ (3)-LiHMDSToluene250.582[7]
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol is a general procedure based on established methods for Sonogashira couplings of aryl bromides.[9]

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).

  • Add anhydrous DMF (10 mL) and Et₃N (3.0 mmol, 3.0 equiv).

  • Add phenylacetylene (1.2 mmol, 1.2 equiv) via syringe.

  • Stir the reaction mixture at 80 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion (typically 4-8 hours), cool the mixture to room temperature.

  • Dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Ar-Br Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-CC-R(L2) Ar-Pd(II)-CC-R(L2) Transmetalation->Ar-Pd(II)-CC-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-CC-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-CC-R Ar-CC-R Reductive Elimination->Ar-CC-R Cu(I)Br Cu(I)Br Alkyne Coordination Alkyne Coordination Cu(I)Br->Alkyne Coordination R-CCH / Base Cu(I)-CC-R Cu(I)-CC-R Alkyne Coordination->Cu(I)-CC-R Cu(I)-CC-R->Transmetalation Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Add Reagents Add this compound, Pd Catalyst, and Cu Catalyst to Flask Add Solvents and Base Add DMF and Triethylamine Add Reagents->Add Solvents and Base Add Alkyne Add Phenylacetylene Add Solvents and Base->Add Alkyne Heat and Stir Heat to 80°C and Stir Add Alkyne->Heat and Stir Monitor Monitor by TLC/GC-MS Heat and Stir->Monitor Dilute and Extract Dilute with Water and Extract Monitor->Dilute and Extract Dry and Concentrate Dry and Concentrate Dilute and Extract->Dry and Concentrate Purify Purify by Chromatography Dry and Concentrate->Purify Heck_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Ar-Br Alkene Coordination Alkene Coordination Ar-Pd(II)-Br(L2)->Alkene Coordination Ar-Pd(II)-Br(Alkene)(L) Ar-Pd(II)-Br(Alkene)(L) Alkene Coordination->Ar-Pd(II)-Br(Alkene)(L) Alkene Migratory Insertion Migratory Insertion Ar-Pd(II)-Br(Alkene)(L)->Migratory Insertion (Ar-Alkene)-Pd(II)-Br(L) (Ar-Alkene)-Pd(II)-Br(L) Migratory Insertion->(Ar-Alkene)-Pd(II)-Br(L) Beta-Hydride Elimination Beta-Hydride Elimination (Ar-Alkene)-Pd(II)-Br(L)->Beta-Hydride Elimination H-Pd(II)-Br(L2) H-Pd(II)-Br(L2) Beta-Hydride Elimination->H-Pd(II)-Br(L2) Ar-Alkene Ar-Alkene Beta-Hydride Elimination->Ar-Alkene Reductive Elimination Reductive Elimination H-Pd(II)-Br(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Base Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Add Reagents Add this compound, Catalyst, and Ligand to Schlenk Tube Add Solvent and Base Add DMF and Triethylamine Add Reagents->Add Solvent and Base Add Alkene Add Styrene Add Solvent and Base->Add Alkene Heat and Stir Heat to 100°C and Stir Add Alkene->Heat and Stir Monitor Monitor by TLC/GC-MS Heat and Stir->Monitor Pour and Extract Pour into Water and Extract Monitor->Pour and Extract Dry and Concentrate Dry and Concentrate Pour and Extract->Dry and Concentrate Purify Purify by Chromatography Dry and Concentrate->Purify

References

Application Notes and Protocols: Derivatization of 3-Bromobenzylamine for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Bromobenzylamine is a versatile chemical scaffold widely utilized as a starting material and intermediate in the synthesis of diverse molecular entities for medicinal chemistry.[1] Its structure, featuring a reactive primary amine and a phenyl ring substituted with bromine, offers multiple avenues for chemical modification. The primary amine group is readily functionalized through reactions like acylation and reductive amination, allowing for the introduction of a vast array of side chains and functional groups.[2][3] The bromine atom provides a handle for cross-coupling reactions, enabling further diversification of the aromatic core. These derivatizations are crucial for modulating the physicochemical properties, pharmacological activity, and pharmacokinetic profiles of new chemical entities.[4] Derivatives of this compound have been explored for various therapeutic areas, including oncology, neuroscience, and infectious diseases, serving as inhibitors for targets such as epigenetic enzymes and bacterial cell division proteins.[2][5][6]

Key Derivatization Strategies and Protocols

Two of the most common and effective strategies for derivatizing the amino group of this compound are N-acylation to form amides and reductive amination to generate secondary or tertiary amines.

N-Acylation of this compound

N-acylation is a fundamental transformation in medicinal chemistry for creating stable amide bonds.[7] This reaction allows for the exploration of structure-activity relationships (SAR) by introducing a wide variety of acyl groups. The resulting amides often exhibit favorable biological activities and metabolic stability.

Experimental Protocol: General Procedure for N-Acylation

This protocol describes a standard method for the acylation of this compound using an acyl chloride in the presence of a base.[8]

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Triethylamine (TEA) or Pyridine (1.2 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equivalent).

  • Dissolve the starting material in anhydrous DCM (approx. 0.1-0.2 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents: To the cooled solution, add anhydrous triethylamine (1.2 equivalents) dropwise.

  • Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the reaction mixture. The acyl chloride can be pre-dissolved in a small amount of anhydrous DCM.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).[4]

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.[8]

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated this compound derivative.[8]

Workflow for N-Acylation

G start 1. Dissolve this compound in anhydrous DCM step2 2. Cool to 0°C (Inert Atmosphere) start->step2 step3 3. Add Base (TEA) & Acyl Chloride step2->step3 step4 4. Reaction Stirring (Monitor by TLC) step3->step4 step5 5. Aqueous Work-up (NaHCO3, Brine) step4->step5 step6 6. Dry & Concentrate step5->step6 end 7. Purify by Chromatography (Pure Product) step6->end

Caption: General workflow for the N-acylation of this compound.

Reductive Amination of this compound

Reductive amination is a powerful method for forming C-N bonds and is widely used to synthesize secondary and tertiary amines from primary amines. The reaction proceeds via the formation of an imine intermediate from the primary amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding amine.[3]

Experimental Protocol: General Procedure for Reductive Amination

This protocol outlines a one-pot procedure using sodium triacetoxyborohydride, a mild and selective reducing agent that tolerates many functional groups.[9]

Materials:

  • This compound

  • Aldehyde or Ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (optional, as catalyst for ketones)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water and Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the desired aldehyde or ketone (1.1 equivalents).

  • Dissolve the components in anhydrous DCE. If the substrate is a ketone, a catalytic amount of acetic acid can be added.

  • Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirred solution. The reaction is often mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 2-24 hours).

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired secondary amine.

Workflow for Reductive Amination

G start 1. Mix this compound & Aldehyde/Ketone in DCE step2 2. Stir for Imine Formation (Room Temp) start->step2 step3 3. Add NaBH(OAc)3 (Reducing Agent) step2->step3 step4 4. In-situ Reduction (Monitor by TLC) step3->step4 step5 5. Quench & Extract step4->step5 step6 6. Dry & Concentrate step5->step6 end 7. Purify by Chromatography (Pure Product) step6->end

Caption: General workflow for the reductive amination of this compound.

Medicinal Chemistry Applications & Biological Data

Derivatives of brominated aromatic amines are of significant interest for their potential as therapeutic agents. The following tables present representative quantitative data for related bromophenol and benzylamide derivatives, illustrating their potential as enzyme inhibitors and antibacterial agents.

Application 1: Enzyme Inhibition

Bromophenol derivatives have shown potent inhibitory activity against human carbonic anhydrase (hCA) isoforms and acetylcholinesterase (AChE), enzymes implicated in glaucoma and Alzheimer's disease, respectively.[10] The data below demonstrates the high potency that can be achieved with this class of compounds.

Table 1: Representative Inhibition Data for Bromophenol Derivatives Against hCA and AChE [10]

Compound IDTarget EnzymeIC₅₀ (nM)Kᵢ (nM)Inhibition Type
13 hCA I12.383.11 ± 0.34N/A
hCA II7.451.63 ± 0.11N/A
AChE12.5011.04 ± 0.61Competitive
18 hCA I15.507.95 ± 1.11N/A
hCA II18.219.15 ± 1.36N/A
AChE9.877.92 ± 1.38Competitive
21 hCA I13.012.53 ± 0.25N/A
hCA II11.854.97 ± 0.59N/A
AChE8.356.54 ± 1.03Competitive

Data is sourced from a study on bromophenol derivatives and serves as a representative example.[10]

Inhibition of Acetylcholinesterase (AChE)

AChE is a key enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine. Inhibiting AChE increases acetylcholine levels, which is a therapeutic strategy for managing Alzheimer's disease.

G ACh Acetylcholine (Neurotransmitter) AChE AChE Enzyme ACh->AChE Binds & is hydrolyzed by Synapse Increased Acetylcholine in Synaptic Cleft ACh->Synapse Accumulates Products Choline + Acetate (Signal Termination) AChE->Products Catalyzes Inhibitor AChE Inhibitor (e.g., Derivative) Inhibitor->AChE Blocks Active Site

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition.

Application 2: Antibacterial Agents

The bacterial cell division protein FtsZ has emerged as a promising target for novel antibiotics. Benzamide derivatives, structurally related to acylated this compound, have been shown to inhibit FtsZ, leading to bactericidal activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[6]

Table 2: Representative Antibacterial Activity of 3-Methoxybenzamide Derivatives [6]

Compound IDSubstitution on Phenyl RingZone Ratio vs. M. smegmatisZone Ratio vs. S. aureus
9 2-Fluoro0.620.44
10 3-Fluoro0.540.33
11 4-Fluoro0.580.38
12 2-Chloro0.500.31

Zone Ratio is the diameter of the inhibition zone of the test compound divided by that of a standard antibiotic. Data is from a study on PC190723 derivatives.[6]

Inhibition of FtsZ Polymerization

FtsZ is a prokaryotic homolog of tubulin that polymerizes to form the Z-ring at the site of cell division. Inhibition of FtsZ polymerization blocks cytokinesis, leading to filamentation and eventual cell death.

G cluster_normal Normal Cell Division cluster_inhibited Inhibited Cell Division FtsZ FtsZ Monomers Z_ring Z-Ring Formation (Polymerization) FtsZ->Z_ring Division Bacterial Cell Division Z_ring->Division FtsZ_i FtsZ Monomers Blocked Polymerization Blocked FtsZ_i->Blocked Inhibitor FtsZ Inhibitor (e.g., Derivative) Inhibitor->Blocked Prevents Assembly Filamentation Filamentation & Cell Death Blocked->Filamentation

Caption: Mechanism of bacterial cell division inhibition via FtsZ.

References

Application Note & Protocol: GC-MS Method for Purity Analysis of 3-Bromobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for determining the purity of 3-Bromobenzylamine using Gas Chromatography-Mass Spectrometry (GC-MS). The outlined protocol is designed to deliver accurate and reproducible results, crucial for quality control and regulatory compliance in pharmaceutical development.

Introduction

This compound is a key starting material and intermediate in the synthesis of various pharmaceutical compounds.[1] Ensuring its purity is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high-resolution separation of volatile and semi-volatile compounds, coupled with definitive identification based on mass-to-charge ratios.[4][5] This method is designed to identify and quantify this compound and its potential process-related impurities.

Experimental Protocol

This protocol is a comprehensive guide for the GC-MS analysis of this compound. Adherence to these steps is critical for achieving reliable and consistent outcomes.

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a split/splitless injector.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent single quadrupole or tandem mass spectrometer.

  • GC Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.

  • Vials: 2 mL amber glass vials with PTFE-lined screw caps.

  • Syringe: 10 µL GC syringe.

  • Software: MassHunter GC/MS Acquisition and Quantitative Analysis software or equivalent.

Reagents and Standards
  • This compound Reference Standard: Purity ≥ 99.5%.

  • Methanol: HPLC or GC-grade.

  • Helium: Ultra-high purity (99.999%).

Standard and Sample Preparation

2.3.1. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with methanol.

  • Sonicate for 5 minutes to ensure complete dissolution.

2.3.2. Working Standard Solutions

Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to cover the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

2.3.3. Sample Preparation

  • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with methanol.

  • Sonicate for 5 minutes.

  • Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.

GC-MS Instrumental Parameters

The following instrumental parameters are recommended. Optimization may be required based on the specific instrumentation used.

ParameterSetting
GC System
Injection Volume1 µL
Injection ModeSplit (10:1 ratio)
Injector Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Oven ProgramInitial: 80°C, hold for 2 min
Ramp: 15°C/min to 280°C
Hold: 5 min at 280°C
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Transfer Line Temp.280°C
Acquisition ModeFull Scan (m/z 40-400) and Selected Ion Monitoring (SIM)
SIM Ions for this compound Quantifier: m/z 106, Qualifiers: m/z 185 (M+), 187 (M+2), 77
System Suitability

Before sample analysis, inject the 50 µg/mL working standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area of this compound is ≤ 2.0%.

Data Analysis and Purity Calculation
  • Identification: The primary identification of this compound is based on the retention time matching that of the reference standard. Confirmation is achieved by comparing the mass spectrum of the sample peak with that of the reference standard.

  • Quantification: Create a calibration curve by plotting the peak area of this compound against the concentration of the working standard solutions. Perform a linear regression analysis.

  • Purity Calculation: The purity of the this compound sample is calculated as a percentage of the main component relative to the total area of all integrated peaks in the chromatogram (Area % method).

    Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Quantitative Data Summary

The following table summarizes the expected performance characteristics of this method upon validation, in accordance with ICH guidelines.[6][7][8]

ParameterExpected Value
Retention Time (approx.)9.5 minutes
Linearity (R²)≥ 0.999
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantitation (LOQ)1.5 µg/mL
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)≤ 2.0%

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the GC-MS purity analysis of this compound.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting start Receive this compound Sample weigh Accurately Weigh Sample & Reference Standard start->weigh dissolve Dissolve in Methanol weigh->dissolve filter Filter Sample Solution dissolve->filter inject Inject into GC-MS filter->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect process Process Chromatographic Data detect->process quantify Quantify Impurities process->quantify report Generate Purity Report quantify->report end Purity Assessment Complete report->end Final Result

Caption: Workflow for GC-MS Purity Analysis of this compound.

Logical_Relationship cluster_input Inputs cluster_process Core Process cluster_output Outputs Sample This compound Sample Analysis Instrumental Analysis Sample->Analysis Method Validated GC-MS Method Method->Analysis Data Chromatographic & Spectral Data Analysis->Data Purity Purity Value (%) Data->Purity Report Certificate of Analysis Purity->Report

Caption: Logical Flow from Sample to Certificate of Analysis.

References

Application Notes and Protocols for the Use of 3-Bromobenzylamine in Agrochemical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Bromobenzylamine as a key intermediate in the synthesis of agrochemical compounds, with a specific focus on its application in the preparation of picolinamide fungicides. Detailed experimental protocols, reaction data, and visualizations are presented to guide researchers in the effective use of this versatile building block.

Introduction

This compound is a valuable reagent in organic synthesis, serving as a versatile building block for the introduction of the 3-bromobenzyl moiety into a wide range of molecular scaffolds.[1] In the agrochemical industry, this intermediate is particularly significant for its role in the synthesis of active ingredients that exhibit fungicidal and herbicidal properties. The presence of both a reactive amine group and a bromine-substituted aromatic ring allows for sequential and diverse chemical transformations, making it an ideal starting material for the construction of complex agrochemical molecules.

One of the notable applications of this compound is in the synthesis of picolinamide fungicides. These compounds are a class of agricultural chemicals that are effective in controlling a variety of fungal pathogens on crops. The synthesis of these fungicides often involves the coupling of a substituted picolinic acid with an appropriate amine, such as this compound, to form an amide linkage, which is a critical step in assembling the final active molecule.

Application: Synthesis of N-(3-bromobenzyl)picolinamide Intermediate

A key application of this compound in agrochemical synthesis is its reaction with picolinic acid derivatives to form N-(3-bromobenzyl)picolinamide intermediates. These intermediates are precursors to more complex fungicidal molecules. A prominent example is in the developmental pipeline of fungicides from Dow AgroSciences (now Corteva Agriscience), where picolinamide derivatives have been a focus of research.

The general reaction involves the formation of an amide bond between the amine group of this compound and the carboxylic acid group of a picolinic acid derivative. This reaction is a fundamental transformation in organic chemistry and is crucial for the construction of the picolinamide scaffold.

Experimental Protocols

Protocol 1: Synthesis of N-(3-bromobenzyl)picolinamide

This protocol details the laboratory-scale synthesis of a model N-(3-bromobenzyl)picolinamide intermediate.

Materials:

  • This compound

  • Picolinic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve picolinic acid (1.0 equivalent) in dichloromethane (DCM).

  • Activation: To the stirred solution, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and Hydroxybenzotriazole (HOBt) (1.2 equivalents). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add this compound (1.0 equivalent) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to yield the pure N-(3-bromobenzyl)picolinamide.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of N-(3-bromobenzyl)picolinamide.

ParameterValue
Reactants
This compound1.0 mmol
Picolinic acid1.0 mmol
EDC1.2 mmol
HOBt1.2 mmol
Reaction Conditions
SolventDichloromethane
TemperatureRoom Temperature
Reaction Time16 hours
Results
Yield85-95%
Purity (by HPLC)>98%
Characterization
AppearanceWhite solid
Melting Point110-112 °C

Visualizations

Diagram 1: Synthesis of N-(3-bromobenzyl)picolinamide

The following diagram illustrates the synthetic pathway for the formation of N-(3-bromobenzyl)picolinamide from this compound and picolinic acid.

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product This compound This compound Reagents EDC, HOBt DCM, Room Temp. This compound->Reagents Picolinic_Acid Picolinic Acid Picolinic_Acid->Reagents Product N-(3-bromobenzyl)picolinamide Reagents->Product Amide Coupling

Caption: Synthetic route to N-(3-bromobenzyl)picolinamide.

Diagram 2: General Workflow for Agrochemical Intermediate Synthesis

This diagram outlines the logical workflow from starting materials to the final agrochemical product, highlighting the role of the intermediate.

Agrochemical_Workflow Start Starting Materials (e.g., this compound) Step1 Synthesis of Intermediate (e.g., N-(3-bromobenzyl)picolinamide) Start->Step1 Reaction 1 Step2 Further Functionalization (e.g., Cross-coupling reaction) Step1->Step2 Reaction 2 Step3 Purification and Characterization Step2->Step3 Final Active Agrochemical Ingredient Step3->Final

References

Troubleshooting & Optimization

How to improve yield in 3-Bromobenzylamine synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromobenzylamine. Our aim is to help you improve reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound, and how do they compare in terms of yield?

A1: The primary synthetic routes to this compound are the reductive amination of 3-bromobenzaldehyde, the reduction of 3-bromobenzonitrile, and the Hofmann rearrangement of 3-bromobenzamide. Each method has its advantages and typical yield ranges.

Synthesis MethodStarting MaterialKey ReagentsTypical Yield
Reductive Amination3-BromobenzaldehydeNH₃, H₂, Raney NiUp to 98.2%[1]
Nitrile Reduction3-BromobenzonitrileLiAlH₄ or BH₃·S(CH₃)₂Generally high, but specific yield varies
Hofmann Rearrangement3-BromobenzamideBr₂, NaOHVariable, can be lower due to side reactions

Q2: I am experiencing a low yield in my reductive amination of 3-bromobenzaldehyde. What are the likely causes and how can I troubleshoot this?

A2: Low yields in reductive amination can stem from several factors. A common issue is the premature reduction of the aldehyde to 3-bromobenzyl alcohol before imine formation. To mitigate this, consider the following:

  • Choice of Reducing Agent: Use a milder reducing agent like sodium cyanoborohydride (NaBH₃CN), which is selective for the iminium ion over the carbonyl group.[2]

  • pH Control: Maintain a slightly acidic pH (around 4-5) to facilitate imine formation without degrading the reactants or the product.[2]

  • Reaction Conditions: Ensure an anhydrous environment, as water can lead to the formation of secondary and tertiary amines as byproducts.[3]

  • Catalyst Activity: If using a catalyst like Raney Nickel, ensure it is active. Catalyst deactivation can significantly lower the reaction rate and yield.[4]

Q3: My Hofmann rearrangement of 3-bromobenzamide is giving a complex mixture of products. What are the potential side reactions?

A3: The Hofmann rearrangement, while a classic transformation, can be prone to side reactions that lead to a complex product mixture and lower yields of the desired this compound. Key side reactions include:

  • Over-oxidation: The primary amine product can be further oxidized by the hypobromite reagent.

  • Incomplete Reaction: Unreacted N-bromoamide intermediate may persist in the reaction mixture.

  • Hydrolysis of Isocyanate Intermediate: While hydrolysis of the isocyanate is a key step to form the amine, under certain conditions, it can react with other nucleophiles present in the reaction mixture.

  • Ring Bromination: Although less common under these conditions, electrophilic aromatic substitution on the benzene ring is a possibility.

To minimize these side reactions, it is crucial to carefully control the stoichiometry of the reagents and the reaction temperature.

Q4: How can I effectively monitor the progress of my this compound synthesis?

A4: Thin-Layer Chromatography (TLC) is an effective and straightforward method for monitoring the progress of your reaction.[5][6][7][8] Here's a general procedure:

  • Prepare your TLC plate: Draw a baseline with a pencil about 1 cm from the bottom of the plate.

  • Spot the plate: Apply a small spot of your starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture on the baseline.

  • Develop the plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane).

  • Visualize: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp.

  • Interpret the results: The disappearance of the starting material spot and the appearance of a new spot for the product indicate that the reaction is progressing. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.[8]

Troubleshooting Guides

Issue 1: Low Yield in Nitrile Reduction

Possible Causes:

  • Inactive Reducing Agent: Lithium aluminum hydride (LiAlH₄) is highly reactive and can be deactivated by moisture.

  • Incomplete Reaction: The reaction may not have gone to completion.

  • Product Loss During Workup: this compound is a primary amine and can be water-soluble, especially in its protonated form.

Solutions:

  • Use Fresh Reducing Agent: Ensure your LiAlH₄ is fresh and handled under strictly anhydrous conditions.

  • Monitor Reaction Progress: Use TLC to monitor the disappearance of the starting nitrile.

  • Optimize Workup: During the aqueous workup, basify the solution to a high pH to ensure the amine is in its free base form, which is less water-soluble. Extract with a suitable organic solvent multiple times.

Issue 2: Presence of Impurities in the Final Product

Possible Causes:

  • Unreacted Starting Material: The reaction did not go to completion.

  • Formation of Byproducts: Side reactions occurred during the synthesis.

  • Contamination from Reagents or Solvents: Impure starting materials or solvents were used.

Solutions:

  • Purification: Purify the crude product using column chromatography on silica gel. A gradient of ethyl acetate in hexane is often effective for separating the desired amine from less polar impurities. Alternatively, distillation under reduced pressure can be used for liquid products.

  • Acid-Base Extraction: As an amine, this compound can be purified by acid-base extraction. Dissolve the crude product in an organic solvent, extract with an acidic aqueous solution to protonate the amine, wash the aqueous layer with an organic solvent to remove neutral impurities, and then basify the aqueous layer and extract the purified amine back into an organic solvent.

Experimental Protocols

Protocol 1: Reductive Amination of 3-Bromobenzaldehyde

This protocol is adapted from a high-yield synthesis of this compound.[1]

Materials:

  • 3-Bromobenzaldehyde

  • Methanol

  • Raney Nickel (50% slurry in water)

  • Ammonia solution (25% in water)

  • Hydrogen gas

Procedure:

  • In a 500 mL hydrogenation vessel, add 200 mL of methanol, 49.5 g (0.268 mol) of 3-bromobenzaldehyde, and 5.0 g of Raney Nickel catalyst.

  • Add 27.34 g of 25% aqueous ammonia (0.402 mol).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel to 2 atm with hydrogen.

  • Stir the reaction mixture at 30°C for 4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully filter the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain this compound.

Protocol 2: Hofmann Rearrangement of 3-Bromobenzamide

This is a general procedure for the Hofmann rearrangement.

Materials:

  • 3-Bromobenzamide

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂)

  • Water

Procedure:

  • Prepare a solution of sodium hydroxide in water and cool it in an ice bath.

  • In a separate flask, dissolve 3-bromobenzamide in the cold NaOH solution.

  • Slowly add bromine to the cooled solution with vigorous stirring, maintaining a low temperature.

  • After the addition is complete, warm the reaction mixture gently.

  • The reaction progress can be monitored by TLC for the disappearance of the starting amide.

  • Once the reaction is complete, cool the mixture and extract the this compound with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or distillation.

Visualizations

logical_relationship cluster_troubleshooting Troubleshooting Low Yield cluster_solutions Potential Solutions low_yield Low Yield Observed check_reaction Monitor Reaction by TLC low_yield->check_reaction reagent_issue Reagent/Catalyst Inactive low_yield->reagent_issue workup_loss Product Loss During Workup low_yield->workup_loss incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction Starting material present side_reactions Side Reactions Occurring check_reaction->side_reactions Multiple new spots optimize_conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) incomplete_reaction->optimize_conditions side_reactions->optimize_conditions purify_product Purify Product (Chromatography, Distillation) side_reactions->purify_product change_reagents Change/Purify Reagents or Catalyst reagent_issue->change_reagents improve_workup Improve Workup Protocol workup_loss->improve_workup

Caption: A troubleshooting flowchart for addressing low yield in this compound synthesis.

experimental_workflow start Select Synthesis Route reductive_amination Reductive Amination start->reductive_amination nitrile_reduction Nitrile Reduction start->nitrile_reduction hofmann Hofmann Rearrangement start->hofmann reaction_setup Reaction Setup (Reagents, Solvent, Conditions) reductive_amination->reaction_setup nitrile_reduction->reaction_setup hofmann->reaction_setup monitoring Monitor Progress (TLC) reaction_setup->monitoring workup Reaction Workup (Quenching, Extraction) monitoring->workup purification Purification (Chromatography/Distillation) workup->purification analysis Product Analysis (NMR, MS, Purity) purification->analysis end Pure this compound analysis->end

Caption: A general experimental workflow for the synthesis of this compound.

References

Troubleshooting side products in reactions with 3-Bromobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromobenzylamine. This guide provides troubleshooting advice and frequently asked questions (FAQs) for common synthetic transformations involving this versatile reagent.

Frequently Asked Questions (FAQs)

N-Acylation Reactions

Q1: I am trying to perform an N-acylation on this compound with an acyl chloride, but I am observing low yields and multiple spots on my TLC. What are the likely side products?

A1: Besides the desired N-acylated product, several side products can form during the N-acylation of this compound. The most common issues arise from over-acylation, reactions with impurities, and the inherent reactivity of the starting material and reagents.

Common Side Products in N-Acylation:

  • Diacylated Product: The initially formed secondary amide can be further acylated, especially if an excess of the acylating agent or a strong base is used.

  • Corresponding Carboxylic Acid: Hydrolysis of the acyl chloride by trace amounts of water in the solvent or on glassware will produce the corresponding carboxylic acid. This can complicate purification.

  • Unreacted Starting Material: Incomplete reaction due to insufficient reactivity of the acylating agent, steric hindrance, or inadequate reaction conditions.

Troubleshooting Workflow for N-Acylation:

Start Low Yield/ Multiple Spots in N-Acylation Check_Purity Verify Purity of This compound and Acyl Chloride Start->Check_Purity Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Purity->Check_Conditions Check_Stoichiometry Adjust Stoichiometry Check_Conditions->Check_Stoichiometry Purification Optimize Purification Check_Stoichiometry->Purification Success Improved Yield/ Purity Purification->Success Start Over-alkylation Observed Use_Excess_Amine Use Large Excess of this compound Start->Use_Excess_Amine Control_Stoichiometry Control Alkyl Halide Stoichiometry Start->Control_Stoichiometry Protecting_Group Consider Amine Protection-Deprotection Start->Protecting_Group Success Selective Mono-alkylation Use_Excess_Amine->Success Control_Stoichiometry->Success Protecting_Group->Success Start Low Yield in Suzuki Coupling Protect_Amine Protect Amine with Boc Group Start->Protect_Amine Degas_Reaction Thoroughly Degas Solvent and Reaction Mixture Protect_Amine->Degas_Reaction Optimize_Catalyst Screen Palladium Catalyst, Ligand, and Base Degas_Reaction->Optimize_Catalyst Control_Temp Optimize Reaction Temperature Optimize_Catalyst->Control_Temp Success High Yield of Coupled Product Control_Temp->Success Start Sluggish Buchwald-Hartwig Reaction Protect_Amine Protect Benzylamine Moiety Start->Protect_Amine Screen_Ligands Screen Different Phosphine Ligands Protect_Amine->Screen_Ligands Screen_Bases Optimize Base (e.g., NaOtBu, K3PO4) Screen_Ligands->Screen_Bases Solvent_Choice Evaluate Solvent (e.g., Toluene, Dioxane) Screen_Bases->Solvent_Choice Success Successful C-N Coupling Solvent_Choice->Success

Technical Support Center: Optimizing Catalyst Loading for 3-Bromobenzylamine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading in coupling reactions involving 3-Bromobenzylamine.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for coupling reactions with this compound?

A1: For many palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, a typical starting point for catalyst loading is in the range of 0.5–2.5 mol%.[1] However, the optimal loading is highly dependent on the specific reaction conditions and the reactivity of the coupling partners. For highly active catalyst systems, loadings can often be significantly reduced.[1]

Q2: How does increasing the catalyst loading affect the reaction outcome?

A2: While increasing catalyst loading can sometimes improve the rate of a sluggish reaction, excessively high concentrations can lead to undesirable side reactions, such as the homocoupling of coupling partners.[2][3] It also increases the cost of the reaction and can complicate product purification due to residual catalyst.[3] Therefore, optimization is crucial to identify the most efficient catalyst concentration.

Q3: What role does the ligand play in determining the optimal catalyst loading?

A3: The ligand is critical for stabilizing the active catalytic species and influencing its reactivity.[2] Bulky, electron-rich phosphine ligands, for example, can stabilize the palladium center, which allows for lower catalyst loadings and promotes efficient catalyst turnover.[1][2] The palladium-to-ligand ratio is also important, with a 1:1 to 1:2 ratio being common.[1] Excess ligand can sometimes inhibit the reaction by forming less reactive catalyst species.[3]

Q4: Can the choice of solvent impact the required catalyst loading?

A4: Yes, the solvent significantly affects catalyst solubility, stability, and reactivity, which in turn influences the optimal loading.[2] For instance, in Suzuki-Miyaura couplings, a mixture of an organic solvent like toluene or dioxane with water is often beneficial.[1][4] In Buchwald-Hartwig aminations, ethereal or aromatic solvents are commonly used.[2]

Q5: When is it advantageous to use a pre-catalyst?

A5: Pre-catalysts are generally more stable and provide a more reliable and efficient generation of the active LPd(0) species compared to traditional Pd(II) sources like Pd(OAc)₂.[2][5] They are particularly beneficial for complex substrates like this compound or when reproducible results are critical, often enabling the use of lower catalyst loadings.[2][5]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My reaction with this compound shows low or no conversion. What are the likely causes and solutions?

A: Low or no yield can stem from several factors related to catalyst activity and reaction conditions.

  • Possible Causes:

    • Insufficient Catalyst Loading: The amount of active catalyst may be too low to drive the reaction to completion.[6][7]

    • Catalyst Deactivation: The palladium catalyst may have decomposed or precipitated as palladium black.[6] This can be caused by impurities or the presence of oxygen.[8] The amine functionality in this compound or the product could also potentially coordinate to the palladium center and inhibit its activity.[9]

    • Improper Reaction Conditions: The temperature, base, or solvent may not be optimal for this specific substrate.[1]

  • Suggested Solutions:

    • Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 2.5 mol%, then to 5 mol%).[6]

    • Use a More Robust Catalyst System: Employ bulky, electron-rich ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands that can stabilize the Pd(0) species.[1][6] Consider using a more stable pre-catalyst.[1]

    • Ensure Inert Atmosphere: Maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the reaction to prevent catalyst oxidation.[8] Use degassed solvents.[8]

    • Optimize Reaction Parameters: Systematically screen different bases, solvents, and reaction temperatures.[1]

Issue 2: Formation of Side Products

Q: I am observing significant side products, such as homocoupling of the boronic acid or hydrodehalogenation of this compound. How can I minimize these?

A: The formation of side products is often linked to suboptimal reaction conditions or the presence of contaminants.

  • Possible Causes:

    • Presence of Oxygen: Trace amounts of oxygen can promote the homocoupling of boronic acids in Suzuki reactions.[8][10]

    • High Catalyst Loading: An excess of the catalyst can sometimes promote side reactions.[7]

    • Suboptimal Ligand or Base: The chosen ligand or base may favor undesired reaction pathways.[1]

  • Suggested Solutions:

    • Thorough Degassing: Ensure all solvents and the reaction mixture are rigorously degassed before adding the catalyst.[8][10]

    • Optimize Catalyst Loading: Reduce the catalyst loading after finding a suitable level for the desired conversion.

    • Screen Ligands and Bases: Experiment with a panel of ligands to find one that favors the cross-coupling pathway.[1] The choice of a weaker or stronger base can also suppress side reactions.[1]

Issue 3: Slow Reaction Rate

Q: The reaction is proceeding very slowly. How can I increase the reaction rate?

A: A slow reaction rate is typically due to insufficient catalyst activity or non-optimal reaction conditions.

  • Possible Causes:

    • Low Catalyst Loading: The amount of catalyst may be insufficient for an efficient reaction rate.[1]

    • Low Temperature: The reaction may require more thermal energy to proceed at a reasonable pace.[1]

    • Steric Hindrance: The substituents on the coupling partners may sterically hinder the reaction.[1]

  • Suggested Solutions:

    • Incrementally Increase Catalyst Loading: A modest increase in catalyst loading can often accelerate the reaction.[1]

    • Increase Reaction Temperature: Gradually increase the reaction temperature while monitoring for potential catalyst decomposition or side product formation.[6]

    • Use a More Active Catalyst System: Employ a catalyst system known to be effective for sterically hindered substrates, which often involves bulky, electron-rich ligands.[1]

Data Presentation

Table 1: Effect of Catalyst Loading on a Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

EntryCatalyst Loading (mol%)Reaction Time (h)Yield (%)
10.52445
21.01882
32.01291
45.01290*

*Increased side products observed.

Table 2: Comparison of Ligands for the Buchwald-Hartwig Amination of this compound with Morpholine

EntryLigandCatalyst Loading (mol%)BaseTemperature (°C)Yield (%)
1PPh₃2.0NaOtBu10035
2BINAP1.5NaOtBu10075
3XPhos1.0K₃PO₄8092
4SPhos1.0K₃PO₄8094

Experimental Protocols

Protocol 1: General Procedure for Screening Catalyst Loading in a Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).[2]

  • Catalyst Preparation: In a separate vial, prepare a stock solution of the palladium pre-catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos in a 1:2 ratio) in the reaction solvent.

  • Catalyst Addition: Add the appropriate volume of the catalyst stock solution to the reaction vial to achieve the desired initial catalyst loading (e.g., 1 mol%).[2]

  • Solvent Addition: Add the reaction solvent (e.g., a 5:1 mixture of toluene:water, 5 mL).[11]

  • Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.[11]

  • Reaction: Place the vial in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir for the intended reaction time (e.g., 12 hours).[2]

  • Monitoring and Analysis: Monitor the reaction progress by TLC or LC-MS. Upon completion, quench the reaction, perform a standard aqueous workup, and analyze the yield by NMR or GC.

  • Optimization: Based on the initial result, perform subsequent reactions with systematically varied catalyst loadings (e.g., 0.5 mol%, 2 mol%) to determine the optimal concentration.[2]

Visualizations

experimental_workflow start Start: Define Reaction setup Reaction Setup: - this compound - Coupling Partner - Base start->setup initial_catalyst Initial Catalyst Loading (e.g., 1-2 mol%) setup->initial_catalyst run_reaction Run Reaction under Inert Atmosphere initial_catalyst->run_reaction analysis Analyze Results (TLC, LC-MS, NMR) run_reaction->analysis decision Evaluate Yield & Purity analysis->decision optimal Optimal Conditions Found decision->optimal High Yield, High Purity increase_loading Increase Catalyst Loading decision->increase_loading Low Yield decrease_loading Decrease Catalyst Loading decision->decrease_loading High Yield, Side Products end End optimal->end increase_loading->run_reaction decrease_loading->run_reaction troubleshooting_guide start Problem: Low or No Yield check_inert Is the reaction under a strictly inert atmosphere? start->check_inert re_degas Solution: Improve degassing of solvents and reaction setup. check_inert->re_degas No check_catalyst Is catalyst loading sufficient? check_inert->check_catalyst Yes increase_catalyst Solution: Incrementally increase catalyst loading. check_catalyst->increase_catalyst No check_ligand Is the ligand appropriate? check_catalyst->check_ligand Yes screen_ligands Solution: Screen bulky, electron-rich ligands. check_ligand->screen_ligands No check_conditions Are reaction conditions (base, temp, solvent) optimal? check_ligand->check_conditions Yes optimize_conditions Solution: Systematically optimize conditions. check_conditions->optimize_conditions No suzuki_cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂(Br) pd0->pd_complex Oxidative Addition (Ar-Br) transmetal Ar-Pd(II)L₂(Ar') pd_complex->transmetal Transmetalation (Ar'-B(OH)₂) transmetal->pd0 Reductive Elimination (Ar-Ar') center

References

Technical Support Center: Purification of Crude 3-Bromobenzylamine by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 3-Bromobenzylamine by vacuum distillation. It is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What is the atmospheric boiling point of this compound?

A1: The atmospheric boiling point of this compound is approximately 245 °C.[1] However, heating to this temperature can lead to decomposition. Therefore, vacuum distillation is the recommended method for purification.

Q2: Why is vacuum distillation necessary for purifying this compound?

A2: Vacuum distillation is employed to lower the boiling point of the compound.[2] this compound has a high boiling point at atmospheric pressure, and prolonged heating at such temperatures can cause thermal decomposition, leading to impurities and reduced yield. By reducing the pressure, the distillation can be performed at a lower, safer temperature.

Q3: What are the common impurities in crude this compound?

A3: Common impurities depend on the synthetic route used. If prepared by reductive amination of 3-bromobenzaldehyde, impurities may include unreacted 3-bromobenzaldehyde, the corresponding imine intermediate, and potentially over-alkylated secondary or tertiary amines.[3][4] Solvents used in the reaction or workup may also be present.

Q4: How can I estimate the boiling point of this compound at a specific vacuum pressure?

A4: The boiling point under vacuum can be estimated using a pressure-temperature nomograph or the Clausius-Clapeyron equation.[5] As a reference, the vapor pressure of this compound is 2 mmHg at 0 °C.[6] This indicates a significantly lower boiling point under vacuum compared to atmospheric pressure.

Troubleshooting Guide

Problem Possible Causes Solutions
No Distillate Collected - Vacuum level is insufficient.- Heating temperature is too low.- System has a leak.- Condenser is not functioning properly.- Ensure the vacuum pump is operating correctly and can achieve the desired pressure.- Gradually increase the heating bath temperature.- Check all joints and connections for leaks. Re-grease joints if necessary.- Ensure adequate coolant flow through the condenser.
Bumping or Uncontrolled Boiling - Lack of smooth boiling.- Heating is too rapid.- Use a magnetic stirrer and a stir bar to ensure smooth boiling. Boiling chips are not effective under vacuum.[7]- Heat the distillation flask gradually and evenly.
Product is Contaminated - Inefficient fractional distillation.- Foaming or splashing of the crude material.- Distillation temperature is too high, causing decomposition.- Use a fractionating column for better separation of components with close boiling points.- Do not overfill the distillation flask (a maximum of two-thirds full is recommended).- Reduce the heating temperature and/or improve the vacuum to lower the boiling point.
Distillate Solidifies in the Condenser - The boiling point of the compound under vacuum is close to its melting point.- Coolant in the condenser is too cold.- Use a wider condenser or an air condenser.- Use a coolant with a higher temperature (e.g., warm water) or stop the coolant flow periodically.
Darkening or Tarring of the Residue - Thermal decomposition of the crude material.- Lower the distillation temperature by improving the vacuum.- Minimize the distillation time.

Quantitative Data

ParameterValueReference
Molecular Formula C₇H₈BrNN/A
Molecular Weight 186.05 g/mol N/A
Appearance Colorless to light yellow liquidN/A
Density 1.48 g/mL[1]
Boiling Point (Atmospheric) ~245 °C[1]
Vapor Pressure 2 mmHg @ 0 °C[6]

Estimated Boiling Points Under Vacuum:

Pressure (mmHg)Estimated Boiling Point (°C)
1~90-100
5~110-120
10~125-135
20~140-150
Note: These are estimated values and may vary depending on the accuracy of the vacuum gauge and the purity of the compound.

Experimental Protocol: Vacuum Distillation of Crude this compound

Materials:

  • Crude this compound

  • Round-bottom flask

  • Claisen adapter

  • Thermometer and adapter

  • Vigreux column (optional, for better separation)

  • Condenser

  • Receiving flask(s)

  • Vacuum adapter

  • Vacuum tubing (thick-walled)

  • Vacuum pump or aspirator with a trap

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Vacuum grease

Procedure:

  • Apparatus Setup:

    • Assemble the vacuum distillation apparatus as shown in the workflow diagram. Ensure all glassware is clean, dry, and free of cracks.

    • Use a round-bottom flask that will be no more than two-thirds full with the crude this compound.

    • Add a magnetic stir bar to the distillation flask.

    • Lightly grease all ground-glass joints to ensure a good seal.

  • Distillation:

    • Place the crude this compound into the distillation flask.

    • Turn on the magnetic stirrer.

    • Begin to evacuate the system slowly. You may observe some bubbling as volatile impurities and dissolved gases are removed.

    • Once a stable vacuum is achieved, begin to heat the distillation flask gently using a heating mantle or oil bath.

    • Gradually increase the temperature until the this compound begins to boil and the vapor phase reaches the thermometer bulb.

    • Collect the fraction that distills at a constant temperature and pressure. This is your purified this compound.

    • It is advisable to collect a small forerun fraction, which may contain lower-boiling impurities.

  • Shutdown:

    • Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure.

    • Turn off the vacuum pump.

    • Disassemble the apparatus and collect the purified product.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_distillation Distillation Process cluster_shutdown Shutdown A Assemble Clean, Dry Glassware B Add Crude this compound & Stir Bar to Flask A->B C Grease All Joints B->C D Start Stirring C->D Connect Flask to Apparatus E Evacuate the System D->E F Apply Gentle Heat E->F G Collect Forerun F->G H Collect Pure Fraction at Constant Temperature G->H I Cool Apparatus to Room Temperature H->I J Vent System to Atmospheric Pressure I->J K Turn Off Vacuum J->K L Disassemble and Collect Product K->L

Caption: Experimental workflow for the vacuum distillation of this compound.

Troubleshooting_Workflow Start Distillation Problem Occurs Problem_Identification Identify the Symptom (e.g., No Distillate, Bumping, Discoloration) Start->Problem_Identification Check_Vacuum Check Vacuum Level & System for Leaks Problem_Identification->Check_Vacuum Check_Temp Check Heating Temperature Problem_Identification->Check_Temp Check_Stirring Ensure Stirring is Adequate Problem_Identification->Check_Stirring Check_Condenser Check Condenser Function Problem_Identification->Check_Condenser Solution Implement Corrective Action Check_Vacuum->Solution Adjust Vacuum / Seal Leaks Check_Temp->Solution Adjust Temperature Check_Stirring->Solution Ensure Proper Stirring Check_Condenser->Solution Adjust Coolant Flow

Caption: A logical workflow for troubleshooting common vacuum distillation issues.

References

Preventing degradation of 3-Bromobenzylamine on storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3-Bromobenzylamine to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances. For long-term storage, a temperature range of 2°C to 8°C is recommended. The compound is sensitive to air and moisture, so storage under an inert atmosphere, such as nitrogen or argon, is crucial to prevent degradation.

Q2: I've noticed a change in the color of my this compound from colorless to yellow. What does this indicate?

A2: A color change from colorless to yellow or brown is a common visual indicator of degradation. This is often due to oxidation and/or polymerization of the benzylamine. If you observe a color change, it is advisable to verify the purity of the material before use.

Q3: What are the potential degradation pathways for this compound?

A3: this compound is susceptible to degradation through several pathways. The primary routes are:

  • Oxidation: The benzylamine functional group can be oxidized by atmospheric oxygen. This can lead to the formation of the corresponding imine, which can then be hydrolyzed to 3-bromobenzaldehyde. Further oxidation can yield 3-bromobenzoic acid.

  • Reaction with Carbon Dioxide: Like many amines, this compound can react with carbon dioxide from the air to form carbamate salts.

  • Photodegradation: As a haloaromatic compound, this compound may be susceptible to degradation upon exposure to light.

Q4: What substances are incompatible with this compound?

A4: this compound should not be stored with strong oxidizing agents, as they can accelerate its degradation. It is also incompatible with acids and acid chlorides.

Q5: How can I check if my stored this compound has degraded?

A5: If you suspect degradation, you can perform analytical tests to assess the purity of the compound. Techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to separate and identify potential degradation products. A change in the melting point or the appearance of new peaks in the chromatogram would indicate degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Color change (colorless to yellow/brown) Oxidation, exposure to air/light- Confirm purity using analytical methods (HPLC, GC-MS).- If purity is compromised, consider purification or disposal.- Ensure future storage is under an inert atmosphere and protected from light.
Precipitate formation in the liquid Reaction with CO2 from the air (carbamate salt formation) or polymerization- Analyze the precipitate and the remaining liquid separately to identify the components.- If confirmed as a salt, it might be possible to regenerate the amine, but this is often not practical.- For future storage, ensure the container is tightly sealed and consider flushing with an inert gas before sealing.
Inconsistent experimental results Degradation of the starting material- Re-evaluate the purity of the this compound using a validated analytical method.- Use a fresh, unopened bottle of the reagent for critical experiments.- Review storage and handling procedures to identify potential sources of contamination or degradation.
Appearance of new, unexpected peaks in reaction monitoring (e.g., by TLC, LC-MS) Use of degraded this compound containing impurities- Characterize the impurities to understand the degradation profile.- Purify the this compound before use or obtain a new batch.- Implement a routine quality control check on the starting material before initiating a synthesis.

Data Presentation

Table 1: Recommended Storage Conditions and Incompatibilities for this compound

ParameterRecommendationSource(s)
Temperature 2°C - 8°C for long-term storage.
Atmosphere Store under an inert gas (e.g., Nitrogen, Argon).
Container Tightly closed, light-resistant container.
Incompatible Materials Strong oxidizing agents, acids, acid chlorides.
Visual Appearance (Pure) Clear, colorless to light yellow liquid.
Signs of Degradation Significant color change (yellow to brown), precipitate formation.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol outlines a general approach for developing a stability-indicating HPLC method to assess the purity of this compound and detect its potential degradation products.

1. Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products, primarily 3-bromobenzaldehyde and 3-bromobenzoic acid.

2. Materials and Reagents:

  • This compound (reference standard and sample to be tested)

  • 3-Bromobenzaldehyde (for peak identification)

  • 3-Bromobenzoic acid (for peak identification)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

3. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm and 220 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in acetonitrile at a concentration of 1 mg/mL.

  • Prepare a stock solution of the test sample at the same concentration.

  • Prepare individual stock solutions of 3-bromobenzaldehyde and 3-bromobenzoic acid (1 mg/mL in acetonitrile).

  • Create a "spiked" sample by mixing the this compound sample with small amounts of the 3-bromobenzaldehyde and 3-bromobenzoic acid solutions to confirm peak separation.

5. Forced Degradation Studies: To ensure the method is stability-indicating, perform forced degradation studies on a sample of this compound.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60°C for 4 hours. Neutralize with 1N NaOH before injection.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 60°C for 4 hours. Neutralize with 1N HCl before injection.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid sample at 105°C for 24 hours, then prepare a solution.

  • Photolytic Degradation: Expose the solid sample to UV light (254 nm) for 24 hours, then prepare a solution.

6. Method Validation (as per ICH guidelines):

  • Specificity: Demonstrate that the peaks for the degradation products are well-resolved from the main this compound peak.

  • Linearity: Analyze a series of dilutions of the reference standard to establish a linear relationship between concentration and peak area.

  • Accuracy: Determine the recovery of a known amount of reference standard spiked into a placebo.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Visualizations

Identifying common impurities in commercial 3-Bromobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 3-Bromobenzylamine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might find in my commercial this compound?

A1: Commercial this compound can contain several process-related impurities depending on the synthetic route employed by the manufacturer. The most common methods for synthesis are the reductive amination of 3-bromobenzaldehyde and the nucleophilic substitution of 3-bromobenzyl bromide.

Common Impurities Include:

  • Unreacted Starting Materials:

    • 3-Bromobenzaldehyde

    • 3-Bromobenzyl bromide

  • By-products from Reductive Amination:

    • 3-Bromobenzyl alcohol: Formed by the reduction of 3-bromobenzaldehyde.

    • N-(3-Bromobenzyl)-3-bromobenzylamine (Secondary Amine): Formed by the reaction of this compound with the intermediate imine.

  • By-products from Nucleophilic Substitution:

    • Di-(3-bromobenzyl)amine (Secondary Amine) and Tri-(3-bromobenzyl)amine (Tertiary Amine): Resulting from over-alkylation of the ammonia or amine source.

  • Isomeric Impurities:

    • 2-Bromobenzylamine and 4-Bromobenzylamine: Depending on the purity of the starting materials.

Q2: I am seeing an unexpected peak in my reaction analysis. How can I identify if it's a known impurity from the this compound starting material?

A2: To identify an unknown peak, you should first perform a purity analysis of your starting material using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). By comparing the retention time and mass spectrum (for GC-MS) or retention time and UV spectrum (for HPLC) of the unexpected peak with the potential impurities listed in the table below, you can often identify the compound.

Q3: My reaction is sensitive to aldehydes. How can I test for and remove residual 3-Bromobenzaldehyde from my this compound?

A3: You can test for the presence of 3-Bromobenzaldehyde using the HPLC or GC-MS methods detailed below. If significant amounts are detected, you can remove it by performing a bisulfite wash. Dissolve the this compound in a suitable organic solvent and wash it with an aqueous solution of sodium bisulfite. The aldehyde will form a water-soluble adduct that can be separated in the aqueous layer.

Q4: Can I purify commercial this compound myself to remove these impurities?

A4: Yes, purification can be achieved through several methods. The most common is vacuum distillation. For smaller scales, column chromatography on silica gel can be effective. To remove primary and secondary amine impurities, you can also consider derivatization with a protecting group, followed by purification and deprotection.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Low yield in a reaction where this compound is a nucleophile. The presence of secondary or tertiary amine impurities reduces the effective concentration of the primary amine.Quantify the purity of your this compound using the provided analytical methods. If significant impurities are present, consider purifying the starting material by vacuum distillation.
Formation of an unexpected alcohol by-product in my reaction. Your commercial this compound may be contaminated with 3-Bromobenzyl alcohol.Analyze the starting material for the presence of 3-Bromobenzyl alcohol using GC-MS or HPLC.
Inconsistent reaction outcomes between different batches of this compound. Different batches may have varying impurity profiles.It is crucial to perform a quality control check on each new batch of this compound to identify and quantify the impurities.

Data Presentation: Typical Impurity Profile

The following table summarizes the common impurities found in commercial this compound, along with their typical, albeit hypothetical, concentration ranges. Actual values may vary between suppliers and batches.

Impurity Name Chemical Structure Typical Concentration Range (%) Likely Origin
3-BromobenzaldehydeBr-C₆H₄-CHO0.1 - 0.5Unreacted starting material (Reductive Amination)
3-Bromobenzyl alcoholBr-C₆H₄-CH₂OH0.1 - 1.0Side-product of aldehyde reduction
N-(3-Bromobenzyl)-3-bromobenzylamine(Br-C₆H₄-CH₂)₂NH0.2 - 2.0Over-alkylation/Side-reaction
3-Bromobenzyl bromideBr-C₆H₄-CH₂Br< 0.2Unreacted starting material (Nucleophilic Substitution)

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This method is suitable for the identification and quantification of volatile and semi-volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (split injection, ratio 50:1).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Hold: Hold at 280 °C for 5 minutes.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-450.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is suitable for quantifying the main component and less volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • Start with 30% B.

    • Linearly increase to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in a 50:50 mixture of water and acetonitrile.

Visualizations

impurity_identification_workflow Workflow for Identifying Impurities in this compound start Start: Unexpected Peak in Reaction analyze_sm Analyze this compound Starting Material (SM) using GC-MS or HPLC start->analyze_sm compare_data Compare Retention Time (RT) and Mass Spectrum (MS) / UV Spectrum with known impurity profiles analyze_sm->compare_data is_known Is the impurity known? compare_data->is_known document Document the impurity and its concentration is_known->document Yes investigate_further Investigate further: - Reaction by-product? - Degradation product? is_known->investigate_further No purify_sm Purify Starting Material (e.g., Vacuum Distillation) document->purify_sm proceed Proceed with Reaction purify_sm->proceed

Caption: Workflow for identifying unknown peaks in reactions involving this compound.

Managing air and moisture sensitivity of 3-Bromobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the handling, storage, and use of 3-Bromobenzylamine, a compound known for its sensitivity to air and moisture.

Frequently Asked Questions (FAQs)

Q1: My this compound has turned yellow/brown. Is it still usable?

A1: Discoloration is a common indicator of degradation. This compound is sensitive to air and moisture and can oxidize over time, leading to the formation of impurities.[1] While slight discoloration may not always significantly impact a reaction, it is a sign of reduced purity. For reactions sensitive to impurities or requiring precise stoichiometry, it is highly recommended to use a fresh, colorless sample or to purify the discolored material before use.

Q2: What are the primary degradation products of this compound when exposed to air and moisture?

A2: When exposed to air (oxygen), carbon dioxide, and water, benzylamines like this compound can undergo oxidation and other degradation reactions.[1] The primary degradation pathway involves oxidation to the corresponding imine, which can then be hydrolyzed to 3-bromobenzaldehyde. Further oxidation can lead to the formation of 3-bromobenzoic acid.[1] It can also react with atmospheric carbon dioxide to form carbonate salts.[1]

Q3: How should I properly store this compound to minimize degradation?

A3: To ensure the longevity and purity of this compound, it should be stored under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container.[2][3] It is also recommended to store it in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[2] Refrigeration at 2-8°C is often recommended.[3]

Q4: I am seeing two peaks for this compound on my HPLC analysis, even with a fresh sample. What could be the cause?

A4: This phenomenon has been observed with benzylamines.[1] One possible explanation is the equilibrium between the free base and its protonated form (salt) if the HPLC mobile phase is not sufficiently acidic. This can result in peak broadening or the appearance of two distinct peaks.[1] Ensure your mobile phase is adequately acidified, for example, with formic acid or trifluoroacetic acid.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no product yield in a reaction. Degraded this compound: The reagent may have been compromised by exposure to air or moisture.- Use a fresh bottle of this compound. - If using an older bottle, consider purifying it by distillation before use. - Always handle the reagent under an inert atmosphere.
Inadequate inert atmosphere: Trace amounts of oxygen or water can quench sensitive reactions.- Ensure all glassware is thoroughly oven-dried or flame-dried before use. - Use a Schlenk line or glovebox for the reaction setup. - Degas all solvents prior to use.
Formation of unexpected byproducts. Side reactions with degradation products: Impurities like 3-bromobenzaldehyde or 3-bromobenzoic acid can participate in side reactions.- Confirm the purity of your this compound by NMR or GC-MS before use. - If impurities are detected, purify the starting material.
Inconsistent reaction results between batches. Variable quality of this compound: Different levels of degradation in different bottles of the reagent.- Qualify each new bottle of this compound before use in critical reactions. - Store all batches under consistent, inert conditions.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₇H₈BrN
Molecular Weight 186.05 g/mol [4]
Appearance Colorless to light yellow liquid[3]
Boiling Point 245 °C (lit.)[3]
Density 1.48 g/mL[3]
Solubility Slightly soluble in water[3]

Table 2: Recommended Storage and Handling of this compound

ParameterRecommendation
Atmosphere Store under an inert gas (Nitrogen or Argon).[2][3]
Temperature 2-8 °C (Refrigerated).[3]
Container Tightly sealed container.[2]
Incompatible Materials Strong oxidizing agents.[2]
Handling Use in a chemical fume hood.[2] Wear appropriate personal protective equipment (gloves, eye protection).[2]

Experimental Protocols

Protocol: General Handling of this compound using a Schlenk Line

This protocol outlines the steps for safely transferring this compound for use in an air- and moisture-sensitive reaction.

Materials:

  • This compound in a Sure/Seal™ bottle or a bottle with a septum-lined cap.

  • Oven-dried Schlenk flask with a magnetic stir bar.

  • Dry, inert gas source (Nitrogen or Argon) connected to a Schlenk line.

  • Dry, gas-tight syringe with a needle.

  • Anhydrous solvent.

Procedure:

  • Prepare the Reaction Vessel: Assemble the oven-dried Schlenk flask and connect it to the Schlenk line.

  • Purge the Flask: Evacuate the flask under vacuum and then backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: If the reaction is to be run in a solution, add the required volume of anhydrous solvent to the Schlenk flask via a dry syringe.

  • Prepare for Reagent Transfer: Pierce the septum of the this compound bottle with a needle connected to the inert gas line to create a positive pressure.

  • Withdraw the Reagent: Using a separate dry, gas-tight syringe, pierce the septum and withdraw the desired volume of this compound.

  • Transfer to Reaction Flask: Immediately transfer the this compound to the prepared Schlenk flask by injecting it through the septum.

  • Proceed with Reaction: The this compound is now in an inert environment, and the reaction can proceed by adding other reagents as required.

Visualizations

degradation_pathway A This compound B [O] C Imine intermediate A->C Oxidation H CO₂ I Carbonate Salt A->I Reaction with CO₂ D H₂O E 3-Bromobenzaldehyde C->E Hydrolysis F [O] G 3-Bromobenzoic Acid E->G Further Oxidation

Caption: Degradation pathway of this compound.

troubleshooting_workflow start Low Reaction Yield q1 Is the this compound fresh and colorless? start->q1 sol1 Use fresh or purified This compound. Handle under inert gas. q1->sol1 No q2 Was the reaction performed under a strict inert atmosphere? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Ensure glassware is dry and use a Schlenk line or glovebox. q2->sol2 No q3 Were solvents properly degassed? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Degas solvents before use. q3->sol3 No end Investigate other reaction parameters (temperature, catalyst, etc.) q3->end Yes a3_yes Yes a3_no No sol3->end

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Overcoming Low Conversion Rates in 3-Bromobenzylamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving 3-Bromobenzylamine. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Why is my Suzuki-Miyaura cross-coupling reaction with this compound showing little to no product formation?

Low or no conversion in a Suzuki-Miyaura reaction involving this compound can stem from several factors, primarily related to the catalyst system, reaction conditions, and reagents.[1][2][3]

Potential Causes & Recommended Solutions:

  • Inactive Catalyst: The palladium catalyst is the heart of the reaction, and its inactivity is a common issue.[1][2]

    • Solution: Use a fresh batch of palladium catalyst. Consider screening different palladium sources (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or more advanced pre-catalysts like Buchwald's G3 palladacycles) and ligands.[1][4] Bulky, electron-rich phosphine ligands can often improve catalytic activity.[3]

  • Improper Base Selection: The base is crucial for the transmetalation step, and its strength and solubility can significantly impact the reaction rate.[1][5]

    • Solution: Screen different bases. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective, especially with challenging substrates.[1][6] Ensure the base is finely powdered and anhydrous.

  • Presence of Oxygen: Palladium(0) catalysts are sensitive to oxygen and can be easily deactivated through oxidation.[1][3]

    • Solution: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using several freeze-pump-thaw cycles.[1][3] Maintain a positive pressure of inert gas throughout the reaction.[2]

  • Poor Reagent Quality: The purity of the boronic acid/ester and this compound is critical.

    • Solution: Use high-purity boronic acid/ester. If necessary, recrystallize or purify the this compound prior to use. Ensure all solvents are anhydrous.[2]

I'm observing a significant amount of homocoupling of my boronic acid reagent. How can I minimize this side product?

Homocoupling is a common side reaction in Suzuki-Miyaura couplings, often driven by the presence of oxygen.[1]

Potential Causes & Recommended Solutions:

  • Oxygen in the Reaction Mixture: Oxygen can promote the oxidative homocoupling of the boronic acid.

    • Solution: As mentioned above, rigorous degassing of the reaction setup is crucial. Ensure a leak-proof system under a positive pressure of an inert gas like Argon or Nitrogen.[1][2]

  • Excess Boronic Acid: A large excess of the boronic acid can sometimes lead to increased homocoupling.[1]

    • Solution: Use a slight excess of the boronic acid (e.g., 1.1–1.5 equivalents) but avoid large excesses.[1]

  • Suboptimal Temperature: High temperatures can sometimes promote side reactions.

    • Solution: Try running the reaction at a slightly lower temperature for a longer duration. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and selectivity.

My Buchwald-Hartwig amination with this compound is sluggish and gives low yields. What should I troubleshoot?

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with substrates like this compound can be sensitive to the choice of catalyst, ligand, base, and solvent.[7][8]

Potential Causes & Recommended Solutions:

  • Ligand Choice: The ligand is arguably the most critical component for a successful Buchwald-Hartwig reaction, especially with potentially challenging substrates.[9]

    • Solution: Screen a variety of bulky, electron-rich phosphine ligands. Well-established choices include Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos, BrettPhos) or Hartwig's ferrocene-based ligands.[9][10] The choice of ligand can dramatically impact the reaction's efficiency.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.

    • Solution: Sodium tert-butoxide (NaOt-Bu) is a commonly used strong base. Other options include lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄). The choice of base can be interdependent with the solvent and substrate.[11]

  • Solvent Effects: The solvent must be aprotic and able to dissolve the reagents.

    • Solution: Toluene, dioxane, and THF are common solvents for Buchwald-Hartwig aminations. Ensure the solvent is anhydrous.[5]

  • Catalyst Poisoning: The amine functionality in this compound or the amine coupling partner could potentially coordinate too strongly to the palladium center and inhibit catalysis.

    • Solution: Using bulky ligands helps to create a coordinatively unsaturated metal center that favors the desired catalytic cycle over catalyst inhibition.[9]

I am seeing debromination of my this compound starting material. What causes this and how can I prevent it?

Debromination is a side reaction where the bromine atom is replaced by a hydrogen atom. This can be a significant issue in cross-coupling reactions.

Potential Causes & Recommended Solutions:

  • Catalyst-Mediated Reduction: Some palladium catalyst systems, under certain conditions, can facilitate the reduction of the aryl bromide. This can be influenced by the ligand and the presence of trace amounts of water or other proton sources.

    • Solution: Try using a milder base or running the reaction at a lower temperature.[2] Screening different ligands can also identify a system less prone to this side reaction.

  • Reaction with Base/Solvent: In some cases, particularly at high temperatures, the base or solvent can contribute to hydrodehalogenation.

    • Solution: Ensure that the chosen base and solvent are stable under the reaction conditions. Lowering the reaction temperature is often a good first step.[12]

Data Presentation: Illustrative Reaction Condition Screening

The following tables provide an illustrative summary of how changing reaction parameters can affect the yield in cross-coupling reactions with this compound. The data is intended as a guideline for optimization, not as a report of definitive results.

Table 1: Illustrative Yields for a Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

EntryPalladium Source (2 mol%)Ligand (4 mol%)Base (2 equiv)SolventTemp (°C)Illustrative Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O10035
2Pd(OAc)₂SPhosK₂CO₃Toluene/H₂O10065
3Pd₂(dba)₃SPhosK₃PO₄Dioxane/H₂O10085
4Pd(PPh₃)₄-K₂CO₃Toluene/H₂O10045
5Pd₂(dba)₃SPhosCs₂CO₃Dioxane/H₂O8090

Table 2: Illustrative Yields for a Buchwald-Hartwig Amination of this compound with Morpholine

EntryPalladium Source (2 mol%)Ligand (4 mol%)Base (1.5 equiv)SolventTemp (°C)Illustrative Yield (%)
1Pd₂(dba)₃BINAPNaOt-BuToluene11040
2Pd₂(dba)₃XPhosNaOt-BuToluene11092
3Pd(OAc)₂XPhosNaOt-BuToluene11088
4Pd₂(dba)₃XPhosK₃PO₄Dioxane11060
5Pd₂(dba)₃XPhosLiHMDSTHF6575

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a standard procedure and may require optimization.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid or ester (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2-3 eq)

  • Anhydrous, degassed solvent (e.g., Dioxane/water 10:1)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base under an inert atmosphere (Argon or Nitrogen).

  • Evacuate and backfill the flask with the inert gas (repeat 3 times).

  • In a separate flask, dissolve the palladium catalyst and ligand in the degassed organic solvent.

  • Add the catalyst solution to the Schlenk flask containing the reagents via cannula.

  • Add the degassed water to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination of this compound

This protocol provides a standard procedure and may require optimization.[7]

Materials:

  • This compound (1.0 eq)

  • Amine coupling partner (1.2 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu, 1.5 eq)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium pre-catalyst, ligand, and base.

  • Evacuate and backfill the flask with inert gas (repeat 3 times).

  • Add the anhydrous, degassed solvent via cannula.

  • Add this compound, followed by the amine coupling partner.

  • Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Low Conversion Rate in this compound Reaction check_catalyst 1. Check Catalyst System start->check_catalyst catalyst_inactive Is catalyst fresh? Is ligand appropriate? check_catalyst->catalyst_inactive check_conditions 2. Evaluate Reaction Conditions conditions_optimized Is degassing adequate? Is temp/time optimal? check_conditions->conditions_optimized check_reagents 3. Verify Reagent Quality reagents_pure Are starting materials pure? Are solvents anhydrous? check_reagents->reagents_pure catalyst_inactive->check_conditions Yes screen_catalysts Screen Pd sources & ligands catalyst_inactive->screen_catalysts No conditions_optimized->check_reagents Yes optimize_conditions Optimize temp, time, & base. Improve degassing. conditions_optimized->optimize_conditions No purify_reagents Purify reagents. Use anhydrous solvents. reagents_pure->purify_reagents No success Successful Conversion reagents_pure->success Yes screen_catalysts->success optimize_conditions->success purify_reagents->success

Troubleshooting workflow for low conversion rates.

Suzuki_Catalytic_Cycle Simplified Suzuki-Miyaura Catalytic Cycle cluster_cycle cluster_inputs cluster_outputs Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Intermediate Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Intermediate OxAdd->Transmetal Transmetalation ReductElim Reductive Elimination Precursor Transmetal->ReductElim ReductElim->Pd0 Reductive Elimination Product Product (Ar-Ar') ReductElim->Product ArBr This compound (Ar-Br) ArBr->OxAdd Boronic Ar'-B(OR)₂ Boronic->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal Issue1 Problem Area: Catalyst deactivation (O₂ sensitivity) Issue1->Pd0 Issue2 Problem Area: Slow transmetalation (Weak base) Issue2->Transmetal Issue3 Problem Area: Side reactions (e.g., debromination) Issue3->OxAdd

Key stages and potential failure points in the Suzuki cycle.

Decision_Tree start Goal: C-X Bond Formation with This compound bond_type What type of bond to form? start->bond_type cc_bond C-C Bond bond_type->cc_bond C-C cn_bond C-N Bond bond_type->cn_bond C-N cc_partner Coupling Partner? cc_bond->cc_partner suzuki Use Suzuki-Miyaura: - Boronic Acid/Ester - Pd Catalyst (e.g., Pd₂(dba)₃/SPhos) - Base (e.g., K₃PO₄) cc_partner->suzuki Boronic Acid other_cc Consider other C-C couplings (e.g., Heck, Sonogashira) cc_partner->other_cc Alkene/Alkyne cn_partner Coupling Partner? cn_bond->cn_partner buchwald Use Buchwald-Hartwig: - Primary/Secondary Amine - Pd Catalyst (e.g., Pd₂(dba)₃/XPhos) - Base (e.g., NaOtBu) cn_partner->buchwald Amine (Mild) ullmann Consider Ullmann Condensation: - Amine - Copper Catalyst - Harsher Conditions cn_partner->ullmann Amine (Harsh)

Decision pathway for selecting a coupling reaction.

References

Column chromatography conditions for purifying 3-Bromobenzylamine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting advice and frequently asked questions for the column chromatography purification of 3-Bromobenzylamine and its derivatives. Given that these compounds are basic amines, special considerations are required to overcome common purification challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound derivative streaking or sticking to the silica column?

This is the most common issue when purifying amines on standard silica gel. The problem stems from a strong acid-base interaction between the basic amine group of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This interaction can lead to poor separation, significant tailing (streaking) of the compound spot, and in some cases, irreversible adsorption, resulting in low recovery or complete loss of the product.[2][3]

Q2: What is the best stationary phase for purifying my compound?

The choice of stationary phase is critical for the successful purification of amines. You have several options, each with its own advantages:

  • Standard Silica Gel (with modifier): This is the most common and economical choice, but it requires modification of the mobile phase with a competing base (like triethylamine) to achieve good results.[1][2]

  • Amine-Functionalized Silica: This is an excellent option as the stationary phase is pre-treated to be basic.[1] It effectively masks the acidic silanols, preventing strong interactions and allowing for the use of simpler, neutral mobile phases like hexane/ethyl acetate.[4] This often results in sharper peaks and better separation.[1][4]

  • Reversed-Phase Silica (C18): A highly effective alternative, especially for more polar amine derivatives.[5] In reversed-phase chromatography, a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used.[5][6] Adjusting the mobile phase to a slightly alkaline pH can further improve separation by ensuring the amine is in its neutral, more retained form.[2]

  • Alumina (Neutral or Basic): Alumina can be used as an alternative to silica gel.[7] Basic alumina, in particular, can be effective for purifying basic compounds.

Q3: How do I choose the right mobile phase (eluent)?

Proper mobile phase selection should always begin with Thin Layer Chromatography (TLC).[8]

  • Develop a TLC Method: The goal is to find a solvent system where your desired this compound derivative has a Retention Factor (Rf) of approximately 0.2-0.4.[9][10] This Rf value typically provides the best separation on a column.

  • For Standard Silica: Start with a common non-polar/polar solvent mixture, such as hexanes/ethyl acetate or dichloromethane/methanol.[2] To counteract the acidic nature of the silica, add a small amount of a basic modifier. A common practice is to add 0.5-2% triethylamine (TEA) or ammonium hydroxide to the eluent mixture.[7][9]

  • For Amine-Functionalized Silica: You can often use simpler solvent systems like hexanes/ethyl acetate without a basic modifier.[4]

  • For Reversed-Phase (C18): Use mixtures of water and acetonitrile or water and methanol. Adding a modifier like 0.1% TEA can improve peak shape.[2]

Q4: My compound won't move off the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

This indicates your compound is very polar and is strongly adsorbed to the silica. To move it off the baseline, you need a more polar (stronger) eluent.[3] Try a solvent system of dichloromethane (DCM) and methanol. If that is still insufficient, adding a small amount of ammonium hydroxide to the DCM/methanol mixture can help elute the compound.[4][7] Alternatively, this is a strong indication that you should switch to a reversed-phase (C18) purification method.[3]

Q5: My compound runs at the solvent front in all tested solvent systems. How can I achieve separation?

This means your eluent is too polar for your compound. You need to use a less polar (weaker) solvent system. If you are using hexanes/ethyl acetate, start with 100% hexanes and gradually add small increments of ethyl acetate. If your compound is still at the solvent front in 99:1 hexanes/ethyl acetate, it is extremely non-polar, and you may need to ensure it is not a grease or a different, unexpected product.

Q6: Should I use a gradient or isocratic elution?

  • Isocratic Elution (using a single, constant solvent mixture) is simpler and works well if the impurities are well-separated from your product on the TLC plate (i.e., their Rf values are very different).

  • Gradient Elution (gradually increasing the polarity of the mobile phase during the separation) is more effective for complex mixtures where impurities have Rf values close to your product.[9] It helps to first elute less polar impurities with a weak solvent, then increase the polarity to elute your product, and finally wash off any strongly retained impurities.

Q7: How can I tell if my compound is decomposing on the column?

Decomposition on silica gel is a risk for some sensitive compounds.[3] You can test for this by spotting your crude mixture on a TLC plate, then placing a small amount of silica gel on top of the spot. Elute the plate as usual. If you see new spots or a streak originating from the baseline that were not in the original crude spot, your compound is likely unstable on silica.[3] In this case, you should use a less acidic stationary phase like deactivated silica, alumina, or switch to reversed-phase chromatography.[3]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Tailing / Streaking Strong acid-base interaction between the basic amine and acidic silica gel.[2]1. Add 0.5-2% triethylamine or ammonium hydroxide to the mobile phase.[9] 2. Switch to an amine-functionalized silica column.[1][4] 3. Use a reversed-phase (C18) column.[5]
Compound Not Eluting Mobile phase is not polar enough.[3] Compound is irreversibly adsorbed to the silica.1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or methanol). 2. For very polar amines, use a DCM/MeOH system with NH4OH.[4] 3. Check for compound stability on silica; it may have decomposed.[3]
Poor Separation / Mixed Fractions The chosen solvent system does not provide adequate separation between the product and impurities.[3] The column was overloaded with the crude sample.1. Re-optimize the solvent system using TLC to maximize the difference in Rf values. 2. Use a gradient elution to better resolve closely eluting compounds.[9] 3. Use a larger column or load less material. The weight of silica should be 20-50 times the sample weight.
Low Recovery Irreversible adsorption to the silica gel.[2] The compound is too dilute in fractions to be detected.[3]1. Use a basic modifier (TEA, NH4OH) or switch to an amine-functionalized or reversed-phase column. 2. Concentrate the collected fractions and re-analyze by TLC to ensure the compound was not missed.[3]
Cracks in the Silica Bed The silica bed was not packed properly. Heat generated from the solvent wetting the dry silica.1. Pack the column as a slurry to ensure a homogenous bed. 2. Avoid using highly volatile solvents that can create bubbles. 3. Allow the column to equilibrate with the mobile phase before loading the sample.

Recommended Protocols & Conditions

Summary of Starting Conditions
MethodStationary PhaseTypical Mobile PhaseModifierTarget Rf on TLC
Normal Phase Standard Silica GelHexanes / Ethyl Acetate or Dichloromethane / Methanol0.5 - 2% Triethylamine (TEA) or Ammonium Hydroxide (NH4OH)0.2 - 0.4
Normal Phase Amine-functionalized SilicaHexanes / Ethyl AcetateNone usually required0.2 - 0.4
Reversed Phase C18 Silica GelWater / Acetonitrile or Water / Methanol0.1% TEA (optional, for peak shape)Varies; develop method with RP-TLC or HPLC
Experimental Protocol: Purification using Standard Silica with Basic Modifier
  • TLC Analysis:

    • Dissolve a small amount of your crude this compound derivative in a suitable solvent (e.g., dichloromethane).

    • Prepare several eluent systems. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 80:20) with 1% triethylamine added.

    • Spot the crude mixture on a silica TLC plate and develop it in the chosen eluent.

    • Visualize the plate under a UV lamp.

    • Adjust the solvent ratio until the desired product has an Rf value of approximately 0.3.[8]

  • Column Preparation:

    • Select a column of appropriate size (typically, use 30-50g of silica gel for every 1g of crude material).

    • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring a flat, stable bed.

    • Add a thin layer of sand on top of the silica to prevent disruption during solvent addition.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in the minimum amount of a solvent (like dichloromethane).[11] Carefully pipette this solution onto the top of the silica bed.

    • Dry Loading: If the crude product is not very soluble in the eluent, dissolve it in a solvent, add a small amount of silica gel (2-3x the mass of your crude), and evaporate the solvent to get a free-flowing powder.[11][12] Carefully add this powder to the top of the column bed.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase (pre-mixed with 1% TEA) to the column.

    • Apply gentle air pressure to begin eluting the solvent through the column.

    • Collect fractions in test tubes.

    • Monitor the separation by spotting the collected fractions on TLC plates to identify which ones contain your pure product.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound derivative.

Visual Workflows

G start Start: Crude This compound Derivative check_interaction Does compound show tailing or streaking on standard silica TLC? start->check_interaction no_tailing Use Standard Silica Gel check_interaction->no_tailing No yes_tailing Consider Alternative Stationary Phase check_interaction->yes_tailing Yes add_modifier Add 0.5-2% TEA or NH4OH to mobile phase no_tailing->add_modifier amine_silica Use Amine-Functionalized Silica (Recommended) yes_tailing->amine_silica c18_silica Use Reversed-Phase (C18) Silica yes_tailing->c18_silica

Caption: Decision workflow for selecting the appropriate stationary phase.

G General Purification Workflow crude 1. Crude Product tlc 2. Develop TLC Method (Target Rf ~0.3) crude->tlc pack 3. Prepare & Pack Column (Slurry Method) tlc->pack load 4. Load Sample (Wet or Dry Loading) pack->load elute 5. Elute with Mobile Phase & Collect Fractions load->elute analyze 6. Analyze Fractions by TLC elute->analyze combine 7. Combine Pure Fractions & Evaporate Solvent analyze->combine pure 8. Pure Compound combine->pure

Caption: Step-by-step workflow for column chromatography purification.

References

Technical Support Center: Reactions Involving 3-Bromobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromobenzylamine. The information is designed to address common challenges encountered when scaling up reactions from the laboratory to pilot or production scale.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the scale-up of reactions involving this compound.

Issue 1: Decreased Yield and Purity on Scale-Up

Q: We are observing a significant drop in yield and an increase in impurities when scaling up our N-acylation of this compound. What are the likely causes and how can we address them?

A: This is a common challenge when moving from bench-scale to larger reactors. The primary factors to investigate are heat and mass transfer limitations.

Troubleshooting Steps:

  • Improve Temperature Control: Exothermic reactions can lead to localized "hot spots" in large reactors, promoting side reactions.

    • Solution: Ensure your reactor has adequate cooling capacity. Monitor the internal temperature at multiple points. Consider a slower, controlled addition of the acylating agent to manage the exotherm.

  • Enhance Agitation: Inefficient mixing can result in localized high concentrations of reactants, leading to the formation of byproducts.

    • Solution: Use an appropriate impeller and agitation speed for the reactor geometry and reaction mixture viscosity. Ensure the agitation is sufficient to maintain a homogeneous suspension.

  • Re-optimize Reaction Concentration: Simply scaling the solvent volume linearly may not be optimal.

    • Solution: Experiment with different concentrations at the pilot scale. Higher concentrations may increase reaction rate but can also exacerbate exotherms and mixing issues.

Potential Side Reactions:

  • Over-alkylation: The newly formed secondary amine can react further with the electrophile.

  • Reaction with Solvent: If the solvent has reactive functional groups, it may compete with the intended nucleophile.

A logical workflow for troubleshooting this issue is presented below:

G cluster_0 Troubleshooting: Low Yield/Purity start Low Yield and/or Purity Observed on Scale-Up check_temp Evaluate Temperature Control start->check_temp check_mixing Assess Mixing Efficiency start->check_mixing check_conc Re-evaluate Concentration start->check_conc improve_cooling Improve Cooling/Slower Addition check_temp->improve_cooling optimize_agitation Optimize Agitation check_mixing->optimize_agitation adjust_conc Adjust Solvent Volume check_conc->adjust_conc resolution Yield/Purity Improved improve_cooling->resolution optimize_agitation->resolution adjust_conc->resolution

Troubleshooting workflow for low yield and purity.
Issue 2: Difficulties in Product Isolation and Purification

Q: We are struggling to purify the product of our reaction with this compound at a larger scale. Recrystallization is proving inefficient. What are our options?

A: Purification is a significant hurdle in scaling up. What works in the lab on a small scale may not be practical for larger quantities.

Troubleshooting Steps:

  • Optimize Recrystallization:

    • Solvent Screening: The ideal solvent should dissolve the product well at elevated temperatures but poorly at low temperatures. Conduct a systematic screen of various solvents and solvent mixtures.

    • Cooling Profile: A slow, controlled cooling rate is crucial for forming pure, easily filterable crystals. Crash cooling often traps impurities.

  • Consider Alternative Purification Methods:

    • Slurry Washing: Suspending the crude product in a solvent in which it is sparingly soluble can effectively remove more soluble impurities.

    • Distillation: If the product is a liquid or a low-melting solid, distillation under reduced pressure can be a viable option.

    • Preparative Chromatography: While often a last resort at scale due to cost, medium-pressure liquid chromatography (MPLC) can be used to remove stubborn impurities.

Purification MethodAdvantagesDisadvantages
Recrystallization Cost-effective, can yield high puritySolvent selection can be difficult, potential for product loss in mother liquor
Slurry Washing Simple, good for removing highly soluble impuritiesLess effective for impurities with similar solubility to the product
Distillation Effective for volatile compounds, can be continuousNot suitable for thermally labile or high-boiling point compounds
Chromatography High resolution, versatileHigh solvent consumption, expensive at large scale

Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when working with this compound at scale?

A1: this compound is corrosive and can cause severe skin burns and eye damage.[1] When handling larger quantities, the risks are amplified. Ensure appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat, is worn at all times. All operations should be conducted in a well-ventilated area, preferably a fume hood.[1] Be prepared for potential exotherms in reactions, as these can become much more hazardous at a larger scale.

Q2: Can we expect a linear scale-up of reaction time from a 1L to a 100L reactor?

A2: No, a linear scale-up of reaction time is unlikely. Heat and mass transfer do not scale linearly with volume. In many cases, reaction times may need to be extended at a larger scale to ensure complete conversion due to less efficient mixing and heat dissipation. It is crucial to monitor the reaction progress using in-process controls (e.g., TLC, HPLC, GC) to determine the optimal reaction time at the larger scale.

Q3: What are some common byproducts in nucleophilic substitution reactions with this compound?

A3: In nucleophilic substitution reactions, where this compound acts as the nucleophile, common byproducts can arise from:

  • Dialkylation: The secondary amine product can react again with the electrophile, leading to a tertiary amine.

  • Elimination Reactions: If the electrophile has a suitable leaving group and an adjacent proton, elimination can compete with substitution.

  • Impurity-Driven Side Reactions: Impurities in the starting materials or solvents can lead to unexpected byproducts.

Q4: How can we minimize the formation of the dibenzylamine impurity during reductive amination with 3-Bromobenzaldehyde?

A4: The formation of the dibenzylamine impurity arises from the reaction of the initially formed this compound with another molecule of 3-Bromobenzaldehyde. To minimize this:

  • Control Stoichiometry: Use a slight excess of the amine source (e.g., ammonia or an ammonium salt).

  • Slow Addition: Add the reducing agent slowly to the mixture of the aldehyde and amine source to keep the concentration of the primary amine low at any given time.

  • Optimize Temperature: Lower temperatures generally favor the desired primary amine formation.

Experimental Protocols

Protocol: Scale-Up of N-Acetylation of this compound

This protocol outlines a general procedure for the N-acetylation of this compound, with considerations for scaling up from a laboratory (10g) to a pilot (1kg) scale.

Reaction Scheme:

Laboratory Scale (10g)

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (10.0 g, 53.7 mmol) in dichloromethane (100 mL).

  • Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Add acetic anhydride (5.7 g, 56.4 mmol, 1.05 eq) dropwise over 15 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (50 mL). Separate the organic layer, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from an appropriate solvent (e.g., ethyl acetate/hexanes).

Pilot Scale (1kg)

  • Setup: In a 20 L jacketed glass reactor equipped with an overhead stirrer, a temperature probe, and a controlled addition pump, charge this compound (1.00 kg, 5.37 mol) and dichloromethane (10 L).

  • Reagent Addition: Cool the reactor contents to 0-5 °C using a circulating chiller. Add acetic anhydride (0.57 kg, 5.64 mol, 1.05 eq) via the addition pump over 1.5-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by HPLC.

  • Work-up: Slowly add saturated aqueous sodium bicarbonate solution (5 L) to quench the reaction, ensuring adequate venting. Separate the layers. Wash the organic layer with brine (2 x 3 L).

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by recrystallization, potentially in multiple batches.

Comparative Data (Hypothetical):

ParameterLaboratory Scale (10g)Pilot Scale (1kg)
Yield 95%88%
Purity (by HPLC) 99.5%98.2%
Major Impurity Unreacted Starting Material (0.2%)Di-acetylated Product (0.8%)
Reaction Time 1 hour3 hours

The following diagram illustrates the logical relationship in the scale-up process:

G cluster_1 Scale-Up Process Logic lab Laboratory Scale (e.g., 10g) pilot Pilot Scale (e.g., 1kg) lab->pilot Process Understanding & Optimization production Production Scale (e.g., 100kg) pilot->production Process Validation & Safety Assessment

Logical flow of the chemical scale-up process.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 3-Bromobenzylamine and 4-Bromobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and drug discovery, the selection of appropriate building blocks is paramount to the successful construction of target molecules. Benzylamine derivatives, in particular, serve as versatile intermediates. This guide provides a detailed comparison of the reactivity of two closely related isomers: 3-Bromobenzylamine and 4-Bromobenzylamine. Understanding their distinct chemical behaviors, governed by the position of the bromine substituent, is crucial for optimizing reaction conditions and achieving desired synthetic outcomes.

Core Reactivity Principles: An Overview

The reactivity of both this compound and 4-Bromobenzylamine is dictated by the interplay of the nucleophilic amino group (-CH₂NH₂) and the electronic effects of the bromine atom on the benzene ring. The key to understanding their differential reactivity lies in the electronic influence of the substituent at the meta versus the para position. This is quantitatively described by the Hammett substituent constants (σ), which measure the electron-donating or electron-withdrawing nature of a substituent.

  • This compound: The bromine atom at the meta position exerts a purely inductive electron-withdrawing effect. The Hammett constant (σ_m) for a bromo substituent is +0.39 .

  • 4-Bromobenzylamine: The bromine atom at the para position exerts both an inductive electron-withdrawing effect and a deactivating resonance effect. The Hammett constant (σ_p) for a bromo substituent is +0.23 .

A higher positive Hammett constant signifies a stronger electron-withdrawing effect. Therefore, the 3-bromo substituent has a more pronounced electron-withdrawing influence on the benzylamine system compared to the 4-bromo substituent. This fundamental difference underpins their varied reactivity in key chemical transformations.

Reactivity in Nucleophilic Acylation

A common transformation for benzylamines is N-acylation, where the amine functionality acts as a nucleophile. The nucleophilicity of the amine is directly influenced by the electron density on the nitrogen atom. A stronger electron-withdrawing substituent on the aromatic ring will decrease the electron density on the nitrogen, thereby reducing its nucleophilicity and slowing down the rate of acylation.

Based on the Hammett constants, this compound, with its more electron-withdrawing substituent (σ_m = +0.39), is predicted to be less reactive in nucleophilic acylation reactions compared to 4-Bromobenzylamine (σ_p = +0.23).

Illustrative Data: N-Acetylation with Acetic Anhydride

The following table presents hypothetical, yet illustrative, comparative data for the N-acetylation of this compound and 4-Bromobenzylamine with acetic anhydride under identical reaction conditions. This data is based on the theoretical principles discussed above, as direct comparative experimental data was not found in a comprehensive literature search.

CompoundHammett Constant (σ)Predicted Relative ReactivityIllustrative Yield (%) after 1h
This compound +0.39Lower75
4-Bromobenzylamine +0.23Higher92

Reactivity in Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

In contrast to reactions involving the amine group, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involve the carbon-bromine (C-Br) bond. The rate-determining step in many Suzuki-Miyaura reactions is the oxidative addition of the aryl halide to the palladium(0) catalyst. This step is generally accelerated by electron-withdrawing substituents on the aromatic ring, which make the carbon of the C-Br bond more electrophilic and the bond itself more polarized.

Given that the 3-bromo substituent is more electron-withdrawing than the 4-bromo substituent, it is anticipated that this compound would exhibit a higher reactivity in the oxidative addition step of the Suzuki-Miyaura coupling.

Illustrative Data: Suzuki-Miyaura Coupling with Phenylboronic Acid

The table below provides illustrative comparative data for the Suzuki-Miyaura coupling of this compound and 4-Bromobenzylamine with phenylboronic acid under identical reaction conditions. This data is based on the theoretical impact of the substituent's electronic effects on the oxidative addition step.

CompoundHammett Constant (σ)Predicted Relative ReactivityIllustrative Yield (%) after 4h
This compound +0.39Higher88
4-Bromobenzylamine +0.23Lower78

Experimental Protocols

N-Acetylation of Bromobenzylamines

Objective: To synthesize N-(bromobenzyl)acetamide from the corresponding bromobenzylamine.

Materials:

  • This compound or 4-Bromobenzylamine (1.0 eq)

  • Acetic anhydride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the bromobenzylamine (1.0 eq) in dichloromethane in a round-bottom flask.

  • Add triethylamine (1.2 eq) to the solution and cool the flask in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki-Miyaura Cross-Coupling of Bromobenzylamines

Objective: To synthesize the corresponding biphenylmethylamine derivative from the bromobenzylamine.

Materials:

  • This compound or 4-Bromobenzylamine (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.08 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a Schlenk flask, add the bromobenzylamine (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water (typically a 4:1 v/v ratio).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Reactivity Principles

The following diagrams illustrate the logical relationships governing the reactivity of these isomers.

G Reactivity Comparison Logic cluster_reactivity Factors Influencing Reactivity cluster_isomers Isomers cluster_reaction_types Reaction Types cluster_outcomes Predicted Reactivity Substituent_Position Position of Bromine Electronic_Effect Electronic Effect Substituent_Position->Electronic_Effect Hammett_Constant Hammett Constant (σ) Electronic_Effect->Hammett_Constant 3_Bromo This compound (meta) Hammett_Constant->3_Bromo σ_m = +0.39 4_Bromo 4-Bromobenzylamine (para) Hammett_Constant->4_Bromo σ_p = +0.23 Reactivity_Acylation_3 Lower Reactivity 3_Bromo->Reactivity_Acylation_3 Stronger e⁻ withdrawing => Lower Nucleophilicity Reactivity_Suzuki_3 Higher Reactivity 3_Bromo->Reactivity_Suzuki_3 Stronger e⁻ withdrawing => Faster Oxidative Addition Reactivity_Acylation_4 Higher Reactivity 4_Bromo->Reactivity_Acylation_4 Weaker e⁻ withdrawing => Higher Nucleophilicity Reactivity_Suzuki_4 Lower Reactivity 4_Bromo->Reactivity_Suzuki_4 Weaker e⁻ withdrawing => Slower Oxidative Addition N_Acylation N-Acylation (Amine as Nucleophile) N_Acylation->Reactivity_Acylation_3 N_Acylation->Reactivity_Acylation_4 Suzuki_Coupling Suzuki Coupling (C-Br bond reaction) Suzuki_Coupling->Reactivity_Suzuki_3 Suzuki_Coupling->Reactivity_Suzuki_4

Caption: Logical flow of reactivity prediction for the two isomers.

G cluster_workflow General Experimental Workflow start Start setup Reaction Setup (Reagents & Solvent) start->setup reaction Reaction (Heating & Stirring) setup->reaction monitoring Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Quenching & Extraction) monitoring->workup Complete purification Purification (Chromatography) workup->purification end End Product purification->end

Caption: A generalized workflow for the described chemical syntheses.

Conclusion

The positional isomerism of the bromine atom in this compound and 4-Bromobenzylamine leads to distinct electronic properties and, consequently, different chemical reactivities. For reactions where the amine acts as a nucleophile, such as N-acylation, 4-Bromobenzylamine is the more reactive isomer due to the weaker electron-withdrawing effect of the para-bromo substituent. Conversely, for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, this compound is predicted to be more reactive owing to the stronger inductive electron-withdrawing effect of the meta-bromo substituent, which facilitates the oxidative addition step. A thorough understanding of these principles is essential for the strategic design of synthetic routes and the efficient production of complex molecules in pharmaceutical and materials science research.

A Comparative Guide to the Synthesis of Bromobenzylamine Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Synthetic Pathways to Ortho-, Meta-, and Para-Bromobenzylamine

Bromobenzylamine isomers are crucial building blocks in the synthesis of a wide range of pharmaceuticals and biologically active compounds. The strategic placement of the bromine atom on the benzene ring significantly influences the molecule's physicochemical properties and its utility in further chemical transformations. This guide provides a comprehensive comparative analysis of the primary synthetic routes to ortho-, meta-, and para-bromobenzylamine, offering a detailed examination of experimental protocols, quantitative performance data, and the advantages and disadvantages of each method. This information is intended to assist researchers, scientists, and drug development professionals in selecting the optimal synthetic strategy for their specific applications.

Executive Summary

The synthesis of bromobenzylamine isomers can be achieved through several principal pathways, each with distinct characteristics regarding yield, reaction conditions, substrate scope, and scalability. The most common methods include:

  • Reductive Amination of Bromobenzaldehydes: A versatile and widely used one-pot reaction that converts the aldehyde to an amine.

  • Nucleophilic Substitution of Bromobenzyl Halides: A straightforward approach involving the displacement of a halide with an amine source. This includes the Gabriel synthesis for a controlled, high-purity production of primary amines.

  • Hofmann Rearrangement of Bromophenylacetamides: A classic method for converting amides to amines with one fewer carbon atom.

  • Reduction of Bromobenzonitriles: A reliable method for the synthesis of primary amines from the corresponding nitriles.

This guide will delve into the specifics of each of these routes, presenting a comparative analysis to inform methodological selection.

Comparative Analysis of Synthesis Routes

The selection of an appropriate synthetic strategy for a particular bromobenzylamine isomer depends on several factors, including the availability of starting materials, desired purity, scalability, and the tolerance of other functional groups within the molecule. The following tables summarize the key quantitative and qualitative aspects of each method.

Quantitative Data Summary
Synthesis RouteIsomerStarting MaterialKey ReagentsReaction TimeTemperature (°C)Yield (%)Reference
Reductive Amination Ortho2-BromobenzaldehydeNH₄OAc, NaBH₃CN12 hRoom Temp.~75-85[1]
Meta3-BromobenzaldehydeNH₃, H₂, Raney Ni4 h3098.2
Para4-BromobenzaldehydeNH₃, H₂, Co NPs24 h120High[2]
Gabriel Synthesis Ortho2-Bromobenzyl bromidePotassium phthalimide, Hydrazine2 h (alkylation), 1 h (hydrolysis)Reflux70-80 (overall)[3]
Meta3-Bromobenzyl bromidePotassium phthalimide, Hydrazine2 h (alkylation), 1 h (hydrolysis)Reflux70-80 (overall)[3]
Para4-Bromobenzyl bromidePotassium phthalimide, Hydrazine2 h (alkylation), 1 h (hydrolysis)Reflux72-79 (alkylation)[3]
Hofmann Rearrangement Ortho2-BromophenylacetamideBr₂, NaOHNot specifiedNot specifiedModerate[4][5]
Meta3-BromophenylacetamideBr₂, NaOHNot specifiedNot specifiedModerate[4][5]
Para4-BromophenylacetamideNBS, DBU, MeOH45 minRefluxHigh (for carbamate)[4]
Reduction of Nitriles Ortho2-BromobenzonitrileLiAlH₄, EtherNot specifiedRefluxHigh[6]
Meta3-BromobenzonitrileLiAlH₄, EtherNot specifiedRefluxHigh[6]
Para4-BromobenzonitrileLiAlH₄, EtherNot specifiedRefluxHigh[6]

Note: Yields are highly dependent on specific reaction conditions and purification methods. The data presented is representative and may vary.

Experimental Protocols and Methodologies

Detailed experimental procedures for the key synthetic routes are provided below. These protocols are generalized and may require optimization for specific substrates and scales.

Reductive Amination of Bromobenzaldehydes

This method involves the in-situ formation of an imine from the corresponding bromobenzaldehyde and an ammonia source, followed by reduction to the primary amine.

Experimental Protocol (General):

  • Dissolve the bromobenzaldehyde isomer (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).

  • Add an ammonia source, such as ammonium acetate (excess) or aqueous ammonia.

  • Introduce a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄), portion-wise at a controlled temperature (e.g., 0 °C to room temperature). Alternatively, catalytic hydrogenation can be employed using catalysts like Raney Nickel or cobalt nanoparticles under a hydrogen atmosphere.[2]

  • Stir the reaction mixture at the appropriate temperature for the specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a dilute acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by distillation.

Workflow Diagram:

Reductive_Amination Start Bromobenzaldehyde Isomer Reaction Imine Formation & Reduction Start->Reaction Ammonia Ammonia Source (e.g., NH₄OAc, NH₃) Ammonia->Reaction Solvent Solvent (e.g., Methanol) Solvent->Reaction ReducingAgent Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst) ReducingAgent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography/Distillation) Workup->Purification Product Bromobenzylamine Isomer Purification->Product

Caption: Generalized workflow for the synthesis of bromobenzylamine isomers via reductive amination.

Gabriel Synthesis of Bromobenzylamine Isomers

The Gabriel synthesis is a two-step procedure that provides a controlled route to primary amines, avoiding the over-alkylation often seen in direct nucleophilic substitution with ammonia.

Experimental Protocol:

  • N-Alkylation:

    • Dissolve potassium phthalimide (1.1 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

    • Add the corresponding bromobenzyl bromide isomer (1.0 eq) to the solution.

    • Heat the mixture with stirring (e.g., at 80-100 °C) for several hours, monitoring by TLC.

    • After cooling, pour the reaction mixture into water to precipitate the N-(bromobenzyl)phthalimide.

    • Collect the solid by filtration, wash with water, and dry.

  • Hydrolysis (Hydrazinolysis):

    • Suspend the N-(bromobenzyl)phthalimide in ethanol or methanol.

    • Add hydrazine hydrate (1.5-2.0 eq) and reflux the mixture for 1-2 hours.[3]

    • A precipitate of phthalhydrazide will form.

    • After cooling, acidify the mixture with dilute hydrochloric acid to precipitate any remaining phthalhydrazide and dissolve the amine product.

    • Filter to remove the solid.

    • Make the filtrate basic with a strong base (e.g., NaOH) to precipitate the bromobenzylamine.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude amine.

    • Purify by distillation or column chromatography.

Workflow Diagram:

Gabriel_Synthesis Start Bromobenzyl Bromide Isomer Alkylation N-Alkylation in DMF Start->Alkylation Phthalimide Potassium Phthalimide Phthalimide->Alkylation Intermediate N-(Bromobenzyl)phthalimide Alkylation->Intermediate Hydrolysis Hydrazinolysis in Ethanol Intermediate->Hydrolysis Hydrazine Hydrazine Hydrate Hydrazine->Hydrolysis Workup Acid/Base Workup & Extraction Hydrolysis->Workup Product Bromobenzylamine Isomer Workup->Product

Caption: The two-stage workflow of the Gabriel synthesis for preparing primary bromobenzylamines.

Hofmann Rearrangement of Bromophenylacetamides

This rearrangement reaction converts a primary amide to a primary amine with one less carbon atom. The starting bromophenylacetamides can be prepared from the corresponding bromophenylacetic acids.

Experimental Protocol (General):

  • Prepare a solution of sodium hypobromite in situ by slowly adding bromine (1.0 eq) to a cold (0-5 °C) solution of sodium hydroxide in water.

  • Add the bromophenylacetamide isomer (1.0 eq) to the cold hypobromite solution with stirring.

  • Slowly warm the reaction mixture and then heat to a higher temperature (e.g., 70-80 °C) for a specified time to complete the rearrangement.

  • Cool the reaction mixture and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to obtain the crude bromobenzylamine.

  • Purify by distillation or chromatography.

Workflow Diagram:

Hofmann_Rearrangement Start Bromophenylacetamide Isomer Rearrangement Hofmann Rearrangement Start->Rearrangement Reagents Br₂ + NaOH(aq) Reagents->Rearrangement Workup Extraction Rearrangement->Workup Product Bromobenzylamine Isomer Workup->Product

Caption: A simplified workflow for the Hofmann rearrangement to produce bromobenzylamines.

Reduction of Bromobenzonitriles

The reduction of the nitrile group provides a direct route to the corresponding primary amine.

Experimental Protocol (General):

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) (excess) in a dry ethereal solvent (e.g., diethyl ether or tetrahydrofuran).

  • Cool the suspension in an ice bath.

  • Slowly add a solution of the bromobenzonitrile isomer (1.0 eq) in the same dry solvent to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours, monitoring by TLC.

  • Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by aqueous sodium hydroxide, and then more water.

  • Filter the resulting precipitate and wash it with the ethereal solvent.

  • Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude bromobenzylamine.

  • Purify by distillation or column chromatography.

Workflow Diagram:

Nitrile_Reduction Start Bromobenzonitrile Isomer Reduction Nitrile Reduction Start->Reduction ReducingAgent LiAlH₄ in Dry Ether ReducingAgent->Reduction Quenching Quenching & Workup Reduction->Quenching Product Bromobenzylamine Isomer Quenching->Product

Caption: Workflow for the synthesis of bromobenzylamines by reduction of bromobenzonitriles.

Conclusion

The synthesis of bromobenzylamine isomers can be accomplished through several effective methods, each with its own merits and drawbacks.

  • Reductive amination stands out for its operational simplicity and the ready availability of the starting bromobenzaldehydes. It is often the method of choice for a one-pot synthesis.

  • The Gabriel synthesis is a highly reliable route for obtaining pure primary amines, free from over-alkylation byproducts, although it is a two-step process.

  • The Hofmann rearrangement provides an alternative route from carboxylic acid derivatives, though it involves the loss of a carbon atom.

  • The reduction of bromobenzonitriles is a high-yielding method but requires the use of potent and moisture-sensitive reducing agents like LiAlH₄.

The selection of the optimal synthetic strategy will ultimately depend on the specific requirements of the target molecule, the desired scale of the reaction, the available laboratory resources, and the overall goals of the research or drug development program. This comparative guide provides the foundational information to make an informed decision for the efficient and effective synthesis of these valuable chemical intermediates.

References

A Comparative Guide to the Structural Validation of Novel 3-Bromobenzylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for validating the structure of novel 3-Bromobenzylamine derivatives. It includes detailed experimental protocols, comparative data for a series of hypothetical novel derivatives, and a performance comparison with alternative molecular scaffolds, supported by experimental data.

Introduction to this compound Derivatives

This compound serves as a versatile scaffold in medicinal chemistry due to its utility as a synthetic intermediate for various biologically active compounds.[1] Its derivatives have shown potential in the development of therapeutic agents, including those with anticancer, antimicrobial, and enzyme-inhibitory activities.[1][2] The precise structural characterization of novel derivatives is paramount to understanding their structure-activity relationships (SAR) and ensuring their suitability for further development.

This guide will focus on a series of hypothetical novel this compound derivatives and compare them with 3-Chlorobenzylamine and other bioisosteric replacements, which are molecules or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound.[3][4]

Hypothetical Novel this compound Derivatives and Alternatives

For the purpose of this guide, we will consider the following novel derivatives and alternatives:

  • Derivative 1 (Secondary Amine): N-methyl-1-(3-bromophenyl)methanamine

  • Derivative 2 (Tertiary Amine): N,N-dimethyl-1-(3-bromophenyl)methanamine

  • Derivative 3 (Amide): N-((3-bromophenyl)methyl)acetamide

  • Alternative 1 (Chlorinated Analog): 3-Chlorobenzylamine

  • Alternative 2 (Bioisostere): 3-(Trifluoromethyl)benzylamine

Structural Validation Techniques: A Comparative Overview

The definitive structural elucidation of novel organic compounds relies on a combination of spectroscopic techniques. The most powerful of these are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[5][6] For unambiguous three-dimensional structure determination, single-crystal X-ray crystallography is the gold standard.[7]

Data Presentation: Comparative Spectroscopic and Physicochemical Data

The following table summarizes the expected and experimentally observed data for the parent this compound and our hypothetical derivatives and alternatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Signals (δ ppm, CDCl₃)Key ¹³C NMR Signals (δ ppm, CDCl₃)Key IR Bands (cm⁻¹)Key Mass Spec. Fragments (m/z)
This compound C₇H₈BrN186.057.40 (s, 1H), 7.35 (d, 1H), 7.15 (t, 1H), 7.08 (d, 1H), 3.85 (s, 2H), 1.55 (s, 2H, NH₂)143.5, 131.0, 130.5, 129.5, 126.5, 122.5, 46.03370, 3280 (N-H str), 1600 (N-H bend)185/187 (M+), 106, 77
Derivative 1 C₈H₁₀BrN200.087.42 (s, 1H), 7.38 (d, 1H), 7.18 (t, 1H), 7.12 (d, 1H), 3.75 (s, 2H), 2.45 (s, 3H), 1.70 (br s, 1H, NH)142.0, 130.8, 130.2, 129.8, 127.0, 122.6, 55.5, 36.03350 (N-H str)200/202 (M+), 185/187, 121, 91
Derivative 2 C₉H₁₂BrN214.107.35 (s, 1H), 7.30 (d, 1H), 7.10 (t, 1H), 7.05 (d, 1H), 3.45 (s, 2H), 2.25 (s, 6H)140.5, 130.5, 130.0, 129.0, 128.0, 122.8, 64.0, 45.0No N-H bands214/216 (M+), 170/172, 135, 91
Derivative 3 C₉H₁₀BrNO228.098.10 (br s, 1H, NH), 7.45 (s, 1H), 7.40 (d, 1H), 7.20 (t, 1H), 7.15 (d, 1H), 4.35 (d, 2H), 2.05 (s, 3H)170.0, 140.0, 130.7, 130.1, 129.3, 127.5, 122.7, 43.5, 23.03300 (N-H str), 1650 (C=O str)228/230 (M+), 185/187, 106, 43
Alternative 1 C₇H₈ClN141.607.20-7.35 (m, 4H), 3.88 (s, 2H), 1.60 (s, 2H, NH₂)143.8, 134.2, 129.8, 127.3, 126.8, 125.6, 46.23370, 3285 (N-H str), 1605 (N-H bend)141/143 (M+), 106, 77
Alternative 2 C₈H₈F₃N175.157.40-7.60 (m, 4H), 3.95 (s, 2H), 1.65 (s, 2H, NH₂)142.5, 129.5, 129.0, 125.0 (q), 124.5 (q), 46.03380, 3300 (N-H str), 1610 (N-H bend)175 (M+), 106, 77

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy: Acquire a proton NMR spectrum. This provides information on the number of different proton environments, their chemical shifts (indicating the electronic environment), integration (relative number of protons), and splitting patterns (revealing adjacent protons).

  • ¹³C NMR Spectroscopy: Acquire a carbon-13 NMR spectrum. This reveals the number of different carbon environments and their chemical shifts.

  • 2D NMR (COSY, HSQC, HMBC): For more complex structures, two-dimensional NMR experiments are employed to establish connectivity between protons (COSY), directly bonded protons and carbons (HSQC), and long-range proton-carbon correlations (HMBC).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition, and to gain structural information from fragmentation patterns.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS.

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a "hard" ionization technique that often leads to extensive fragmentation, providing a fingerprint of the molecule.[8] ESI is a "soft" ionization technique that typically yields the protonated molecule [M+H]⁺, allowing for accurate molecular weight determination.[9]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured, generating a mass spectrum. The fragmentation pattern of benzylamines is often characterized by the cleavage of the benzylic C-N bond.[10][11]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: The sample can be analyzed as a neat liquid, a solid mixed with KBr to form a pellet, or as a thin film on a salt plate.

  • Data Acquisition: An infrared spectrum is obtained by passing infrared radiation through the sample and measuring the frequencies at which radiation is absorbed.

  • Spectral Interpretation: Characteristic absorption bands indicate the presence of specific functional groups. For amines, the N-H stretching vibrations are particularly informative. Primary amines show two bands in the 3300-3500 cm⁻¹ region, secondary amines show one band, and tertiary amines show no bands in this region.[5][6][12][13][14]

Single-Crystal X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in the crystalline state.

Methodology:

  • Crystal Growth: Grow a single, high-quality crystal of the compound. This is often the most challenging step.

  • Data Collection: Mount the crystal on a diffractometer and irradiate it with X-rays. The diffraction pattern is recorded by a detector.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell, from which the atomic positions are determined and refined.

Performance Comparison with Alternatives

The choice of a molecular scaffold in drug design is often dictated by its "performance," which can encompass biological activity, metabolic stability, and pharmacokinetic properties. Here, we compare the potential biological activity of our hypothetical this compound derivatives with alternatives, focusing on their hypothetical role as enzyme inhibitors.

The substitution on the benzylamine core can significantly impact its binding affinity to a biological target. For instance, in the context of enzyme inhibition, different substituents can interact with specific residues in the active site.

Table 2: Comparative Biological Activity (Hypothetical Data)

CompoundTarget EnzymeIC₅₀ (nM)Rationale for Activity
Derivative 1 Kinase A150The methyl group may provide favorable hydrophobic interactions in a specific pocket of the active site.
Derivative 2 Kinase A300The bulkier dimethylamino group might introduce steric hindrance, reducing binding affinity compared to the mono-methylated derivative.
Derivative 3 Kinase B80The acetamide group can act as a hydrogen bond donor and acceptor, potentially forming strong interactions with the enzyme's active site.
Alternative 1 Kinase A180The chloro-substituent, being smaller than bromo, might lead to a slightly different binding orientation and affinity.
Alternative 2 Kinase A120The trifluoromethyl group is a well-known bioisostere of a methyl group but with different electronic properties, which can lead to improved binding affinity and metabolic stability.[15]

Visualizations

Experimental Workflow for Structural Validation

G Workflow for Structural Validation of a Novel Compound cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure cluster_validation Structure Confirmation synthesis Synthesis of Novel Derivative purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (HRMS, Fragmentation) purification->ms ir FT-IR Spectroscopy purification->ir xray Single-Crystal X-ray Crystallography purification->xray If crystalizable elucidation Structure Elucidation nmr->elucidation ms->elucidation ir->elucidation confirmation Final Structure Confirmation xray->confirmation elucidation->confirmation

Caption: A logical workflow for the structural validation of a novel chemical compound.

Hypothetical Signaling Pathway Inhibition

G Hypothetical Inhibition of a Kinase Signaling Pathway cluster_pathway Cellular Signaling Pathway cluster_inhibitor Inhibitory Action Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB Substrate Substrate Protein KinaseB->Substrate TranscriptionFactor Transcription Factor Substrate->TranscriptionFactor CellGrowth Cell Growth & Proliferation TranscriptionFactor->CellGrowth Inhibitor This compound Derivative Inhibitor->KinaseA

Caption: Diagram illustrating the hypothetical inhibition of Kinase A in a signaling pathway by a novel this compound derivative.

References

A Spectroscopic Showdown: Differentiating 2-, 3-, and 4-Bromobenzylamine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the realm of synthetic chemistry and pharmaceutical development, the precise characterization of isomeric compounds is paramount. The positional isomerism of a substituent on an aromatic ring can dramatically alter a molecule's physical, chemical, and biological properties. This guide provides a comprehensive spectroscopic comparison of three key positional isomers: 2-bromobenzylamine, 3-bromobenzylamine, and 4-bromobenzylamine. By examining their distinct signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document offers a practical framework for their unambiguous identification.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-, 3-, and 4-bromobenzylamine, providing a clear and objective comparison of their characteristic spectral features.

¹H NMR Spectral Data (CDCl₃)
CompoundAr-H (ppm)-CH₂- (ppm)-NH₂ (ppm)
2-Bromobenzylamine ~7.5-7.1 (m, 4H)~3.9 (s, 2H)~1.5 (s, 2H)
This compound ~7.4-7.1 (m, 4H)[1]3.82 (s, 2H)[1]1.55 (s, 2H)[1]
4-Bromobenzylamine ~7.4 (d, 2H), ~7.2 (d, 2H)~3.8 (s, 2H)~1.5 (s, 2H)
¹³C NMR Spectral Data (CDCl₃)
CompoundAromatic Carbons (ppm)-CH₂- (ppm)
2-Bromobenzylamine ~141, 132, 128, 127.5, 127, 122~46
This compound 145.2, 131.0, 130.2, 129.9, 126.1, 122.7[1]46.0[1]
4-Bromobenzylamine ~142, 131.5 (2C), 129 (2C), 121~45.5
IR Spectral Data (Neat/KBr)
CompoundN-H Stretch (cm⁻¹)C-H Aromatic Stretch (cm⁻¹)C=C Aromatic Stretch (cm⁻¹)C-N Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)
2-Bromobenzylamine ~3370, 3290~3060~1590, 1470, 1440~1200~1020
This compound ~3380, 3300~3050~1595, 1475, 1425~1210~1070
4-Bromobenzylamine ~3370, 3280~3020~1590, 1485~1215~1010
Mass Spectrometry Data (EI)
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
2-Bromobenzylamine 185/187 (M⁺, M⁺+2)[2]106 (M-Br)[2], 77 (C₆H₅)
This compound 185/187 (M⁺, M⁺+2)106 (M-Br), 77 (C₆H₅)
4-Bromobenzylamine 185/187 (M⁺, M⁺+2)[3]106 (M-Br)[3], 77 (C₆H₅)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer.[4] Samples are typically dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) serving as the internal standard (0.00 ppm). For ¹H NMR, chemical shifts are reported in parts per million (ppm) downfield from TMS, and data includes chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet), and integration. For ¹³C NMR, spectra are typically proton-decoupled, and chemical shifts are reported in ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra are obtained using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory for liquid or solid samples.[5] A small amount of the neat sample is placed directly on the ATR crystal.[6] The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[7] A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectra are acquired using a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source. The sample, dissolved in a volatile solvent like dichloromethane or methanol, is injected into the GC.[8] A typical GC program would involve an initial oven temperature held for a few minutes, followed by a temperature ramp to ensure separation of the analyte from the solvent and any impurities.[9] The mass spectrometer is set to scan a mass range of approximately m/z 40-550.[1]

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis and differentiation of the bromobenzylamine isomers.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_identification Isomer Identification Isomer Bromobenzylamine Isomer (2-, 3-, or 4-) NMR NMR Spectroscopy (¹H and ¹³C) Isomer->NMR IR FTIR Spectroscopy Isomer->IR MS Mass Spectrometry Isomer->MS NMR_Data Chemical Shifts Splitting Patterns NMR->NMR_Data IR_Data Characteristic Frequencies IR->IR_Data MS_Data Molecular Ion Fragmentation MS->MS_Data Identification Unambiguous Isomer Identification NMR_Data->Identification IR_Data->Identification MS_Data->Identification

A diagram illustrating the general workflow for the spectroscopic analysis of bromobenzylamine isomers.

Isomer_Differentiation_Logic cluster_nmr ¹H and ¹³C NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis Start Analyze Spectroscopic Data Aromatic_Region Examine Aromatic Region Splitting Pattern Start->Aromatic_Region Carbon_Signals Count Number of Aromatic ¹³C Signals Aromatic_Region->Carbon_Signals Fingerprint_Region Compare Fingerprint Region (Out-of-Plane Bending) Carbon_Signals->Fingerprint_Region Fragmentation Analyze Fragmentation Pattern (Relative Abundances) Fingerprint_Region->Fragmentation Isomer_2 2-Bromobenzylamine Fragmentation->Isomer_2 Correlate Data Isomer_3 This compound Fragmentation->Isomer_3 Correlate Data Isomer_4 4-Bromobenzylamine Fragmentation->Isomer_4 Correlate Data

A logical flowchart for differentiating bromobenzylamine isomers based on their spectral data.

By leveraging the subtle yet significant differences in their spectroscopic profiles, researchers can confidently distinguish between 2-, 3-, and 4-bromobenzylamine. This guide serves as a valuable resource for ensuring the structural integrity of these important chemical building blocks in various scientific and industrial applications.

References

A Comparative Analysis of the Biological Efficacy of Bromo- vs. Chloro-Benzylamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of halogen atoms is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Among these, bromine and chlorine are frequently employed to modulate the biological activity of lead compounds. This guide provides a detailed comparison of the biological efficacy of bromo- versus chloro-benzylamine analogs, supported by experimental data, detailed protocols, and mechanistic insights to inform rational drug design and development.

Executive Summary

The substitution of a bromine or chlorine atom onto a benzylamine scaffold can significantly impact its biological activity. While both halogens enhance potency compared to their non-halogenated counterparts, a growing body of evidence suggests that bromo-substituted benzylamine analogs often exhibit superior efficacy in various biological assays. This enhanced activity is frequently attributed to the higher lipophilicity and greater reactivity of the carbon-bromine bond compared to the carbon-chlorine bond, which can lead to improved cell membrane permeability and stronger interactions with biological targets. This guide will delve into specific examples from anticancer, antibacterial, and enzyme inhibition studies to illustrate these differences.

Data Presentation: Quantitative Comparison of Biological Efficacy

The following table summarizes the quantitative data from comparative studies of bromo- and chloro-benzylamine analogs across different biological targets.

Biological Target/AssayCompound ClassBromo-AnalogChloro-AnalogPotency Comparison
Anticancer Activity (IC50 in µM) 2-morpholino-5-((halobenzyl)amino)benzoic acid15.7 ± 1.5 (MDA-MB-231) 18.9 ± 1.8 (HCT116)19.8 ± 1.9 (MDA-MB-231) 23.5 ± 2.2 (HCT116)Bromo > Chloro
Receptor Binding Affinity (Ki in nM) 1-(halobenzyl)-tetrahydroisoquinolines (Dopamine D1 Receptor)~10-100 (2'-bromobenzyl)>100 (2',4'-dichlorobenzyl)Bromo > Chloro[1][2]

Note: Lower IC50 and Ki values indicate higher potency.

Structure-Activity Relationship (SAR) Insights

The observed differences in the biological efficacy of bromo- and chloro-benzylamine analogs can be rationalized through their distinct physicochemical properties.

  • Lipophilicity: Bromine is more lipophilic than chlorine. Increased lipophilicity can enhance a compound's ability to cross biological membranes, such as the cell wall of bacteria or the plasma membrane of cancer cells, leading to higher intracellular concentrations and greater efficacy.

  • Polarizability and Reactivity: The carbon-bromine (C-Br) bond is weaker and more polarizable than the carbon-chlorine (C-Cl) bond. This makes the C-Br bond more susceptible to cleavage and facilitates interactions with biological targets, including the formation of halogen bonds, which are increasingly recognized as important in drug-receptor interactions. In the context of palladium-catalyzed cross-coupling reactions, a common method for synthesizing such analogs, the higher reactivity of aryl bromides allows for milder reaction conditions compared to aryl chlorides.

  • Steric and Electronic Effects: The position of the halogen on the phenyl ring is crucial. The electronic properties of bromine and chlorine (electron-withdrawing) and their size can influence the overall conformation of the molecule and its binding to the active site of an enzyme or receptor.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231, HCT116) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the cells are treated with various concentrations of the bromo- and chloro-benzylamine analogs (typically ranging from 0.1 to 100 µM) dissolved in a suitable solvent (e.g., DMSO). Control wells receive the solvent alone.

  • Incubation: The plates are incubated for 48-72 hours under the same conditions.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the solvent-treated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antibacterial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Bacterial Inoculum: A suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Compounds: The bromo- and chloro-benzylamine analogs are serially diluted (typically two-fold) in the broth in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (broth and bacteria, no compound) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Mandatory Visualizations

Experimental Workflow for Efficacy Comparison

G Experimental Workflow for Comparing Bromo- vs. Chloro-Benzylamine Analogs cluster_0 Compound Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis & Comparison start Starting Materials (e.g., aminobenzoic acid, halobenzyl halide) synth Synthesis of Analogs (e.g., Nucleophilic Substitution) start->synth purify Purification & Characterization (Chromatography, NMR, MS) synth->purify anticancer Anticancer Assay (e.g., MTT Assay) purify->anticancer antibacterial Antibacterial Assay (e.g., MIC Determination) purify->antibacterial enzyme Enzyme Inhibition Assay purify->enzyme ic50 Determine IC50 Values anticancer->ic50 mic Determine MIC Values antibacterial->mic ki Determine Ki Values enzyme->ki compare Comparative Analysis of Bromo- vs. Chloro-Analogs ic50->compare mic->compare ki->compare PI3K_Akt_Pathway Simplified PI3K/Akt Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Benzylamine Analog (Potential Inhibitor) Inhibitor->Akt Potential Inhibition

References

Benchmarking Catalysts for Cross-Coupling Reactions of 3-Bromobenzylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is paramount. 3-Bromobenzylamine is a valuable building block, and its derivatization through cross-coupling reactions is a common strategy. This guide provides a comparative overview of different palladium-based catalyst systems for four major cross-coupling reactions involving this compound: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. The performance of these catalysts is benchmarked based on data from reactions with analogous substrates, providing a strong predictive framework for catalyst selection.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. In the context of this compound, this reaction can be used to introduce a variety of aryl or vinyl substituents.

Catalyst Performance Comparison for Suzuki-Miyaura Coupling

The following table summarizes the performance of different palladium catalysts in the Suzuki-Miyaura coupling of aryl bromides with phenylboronic acid, serving as a model for the reaction with this compound.

Catalyst SystemPd PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
System 1 Pd(OAc)₂PPh₃K₂CO₃H₂O/Isopropanol820.5~95%Effective for simple aryl bromides.[1]
System 2 Pd₂(dba)₃P(t-Bu)₃Cs₂CO₃TolueneRT2-4HighEffective at room temperature for a wide range of aryl bromides.
System 3 PdCl₂(dppf)dppfK₃PO₄1,4-Dioxane80-10012-24Good to HighA robust system for a variety of substrates.
System 4 CataXCium A Pd G3Buchwald LigandK₂CO₃Dioxane/H₂O90--Shown to be effective for ortho-bromoanilines.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol is a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with phenylboronic acid and can be adapted for this compound.

Materials:

  • Aryl bromide (e.g., bromobenzene) (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Degassed 4:1 dioxane/water (5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl bromide, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃ under an inert atmosphere.

  • Add the degassed dioxane/water solvent system.

  • Heat the reaction mixture to 80-100 °C and stir for 2-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.[2]

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdOR Ar-Pd(II)L₂(OR) ArPdBr->ArPdOR Ligand Exchange (Base, -HBr) ArPdAr_prime Ar-Pd(II)L₂(Ar') ArPdOR->ArPdAr_prime Transmetalation (Ar'B(OH)₂) ArPdAr_prime->Pd0 Reductive Elimination (Ar-Ar')

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine. This is a key reaction for modifying the amino group of this compound or for coupling it with other amines.

Catalyst Performance Comparison for Buchwald-Hartwig Amination

The following table compares different catalyst systems for the amination of aryl bromides, providing a guide for reactions with this compound.

Catalyst SystemPd PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
System 1 Pd(OAc)₂P(o-tolyl)₃NaOtBuToluene80-1102-24Moderate to HighFirst-generation catalyst, may require higher loadings.[3]
System 2 Pd₂(dba)₃XPhosNaOtBuToluene80-1202-24HighBulky monodentate ligand, generally high yields.[3]
System 3 Pd(OAc)₂SPhosK₃PO₄Dioxane80-1202-24HighEffective with a weaker base.[3]
System 4 Pd₂(dba)₃RuPhosCs₂CO₃THF80-1202-24HighVersatile system for various substrates.[3]
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide

This representative protocol for the N-arylation of a secondary amine can be adapted for reactions involving this compound.[4]

Materials:

  • Aryl bromide (1.0 equivalent)

  • Amine (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, 1.2-6 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.2-1.5 equivalents)

  • Anhydrous toluene (to achieve 0.1-0.5 M concentration)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd(OAc)₂, the phosphine ligand, and NaOtBu to an oven-dried Schlenk flask.

  • Add the aryl bromide and the amine to the flask.

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Once complete, cool the mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the product by column chromatography.[4]

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdAmine [Ar-Pd(II)L₂(HNR'R'')]⁺Br⁻ ArPdBr->ArPdAmine Amine Coordination (HNR'R'') ArPdAmido Ar-Pd(II)L₂(NR'R'') ArPdAmine->ArPdAmido Deprotonation (Base, -HBase⁺Br⁻) ArPdAmido->Pd0 Reductive Elimination (Ar-NR'R'')

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing a route to synthesize arylalkynes.

Catalyst Performance Comparison for Sonogashira Coupling

The table below outlines the performance of various catalysts for the Sonogashira coupling of aryl bromides with terminal alkynes.

Catalyst SystemPd PrecursorCo-catalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
System 1 PdCl₂(PPh₃)₂CuIPPh₃Et₃NTolueneRT-802-6HighTraditional and widely used system.[5]
System 2 Pd(OAc)₂-SPhosCs₂CO₃Dioxane10012HighCopper-free conditions.
System 3 Pd(dtbpf)Cl₂-dtbpfCs₂CO₃1,4-Dioxane80-10012-24HighEffective copper-free system.[5]
System 4 PdCl₂(PPh₃)₂CuIPPh₃DiisopropylamineTHFRT389%Mild conditions.[6]
Experimental Protocol: Sonogashira Coupling of an Aryl Halide

The following is a general procedure for the Sonogashira coupling of an aryl halide with a terminal alkyne.[6]

Materials:

  • Aryl halide (1.0 eq)

  • Terminal alkyne (1.1 eq)

  • Pd(PPh₃)₂Cl₂ (0.05 eq)

  • Copper(I) iodide (CuI, 0.025 eq)

  • Diisopropylamine (7.0 eq)

  • THF (5 mL)

Procedure:

  • To a solution of the aryl halide in THF at room temperature, add Pd(PPh₃)₂Cl₂, CuI, diisopropylamine, and the terminal alkyne sequentially.

  • Stir the reaction for 3 hours.

  • Dilute with Et₂O and filter through a pad of Celite®.

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the product by flash column chromatography.[6]

Catalytic Cycle for Sonogashira Coupling

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdAlkyne Ar-Pd(II)L₂(C≡CR') ArPdBr->ArPdAlkyne Transmetalation (CuC≡CR') ArPdAlkyne->Pd0 Reductive Elimination (Ar-C≡CR') Alkyne R'C≡CH CuAcetylide CuC≡CR' Alkyne->CuAcetylide Deprotonation (Base, CuI)

Caption: Simplified catalytic cycles for the Sonogashira coupling reaction.

Heck Reaction

The Heck reaction is a carbon-carbon bond-forming reaction between an unsaturated halide and an alkene, catalyzed by a palladium complex.

Catalyst Performance Comparison for Heck Reaction

This table provides a comparison of catalyst systems for the Heck reaction of aryl bromides with an alkene.

Catalyst SystemPd PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
System 1 Pd(OAc)₂PPh₃K₂CO₃DMF/H₂O804HighAqueous media, good for many aryl bromides.[2]
System 2 Pd(OAc)₂P(o-tol)₃Et₃NDMF10012-24Good to HighCommon conditions for aryl bromides.[7]
System 3 Pd EnCat-Na₂CO₃NMP--HighHeterogeneous catalyst, good for recyclability.[8]
System 4 Pd/C-Na₂CO₃NMP--ModerateHeterogeneous catalyst, may require harsher conditions.[8]
Experimental Protocol: Heck Reaction of an Aryl Bromide

A general procedure for the Heck reaction of an aryl bromide with styrene is provided below.[2]

Materials:

  • Aryl bromide (1.0 mmol)

  • Styrene (1.5 mmol)

  • Pd(OAc)₂ (1.0 mol%)

  • 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salt (ligand precursor, 2 mol%)

  • K₂CO₃ (2 mmol)

  • Water (3 mL) - DMF (3 mL)

Procedure:

  • Add Pd(OAc)₂, the ligand precursor, aryl bromide, styrene, and K₂CO₃ to a Schlenk tube.

  • Add the water-DMF solvent mixture.

  • Heat the mixture at 80 °C for 4 hours.

  • After cooling, extract the mixture with ethyl acetate/hexane (1:5).

  • Filter through a pad of silica gel and concentrate.

  • Purify the product by flash chromatography.[9]

Catalytic Cycle for Heck Reaction

Heck_Reaction cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Oxidative Addition (Ar-Br) AlkeneComplex Ar-Pd(II)L(Br)(Alkene) ArPdBr->AlkeneComplex Alkene Coordination InsertionProduct R-CH(Ar)-CH₂-Pd(II)L(Br) AlkeneComplex->InsertionProduct Migratory Insertion HPdBr H-Pd(II)L₂(Br) InsertionProduct->HPdBr β-Hydride Elimination (Product) HPdBr->Pd0 Reductive Elimination (Base, -HBase⁺Br⁻)

Caption: Simplified catalytic cycle for the Heck reaction.

References

A Comparative Purity Assessment of 3-Bromobenzylamine from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutics and complex organic molecules, the purity of starting materials is a critical parameter that can significantly impact reaction yield, impurity profiles of subsequent intermediates, and the overall success of a drug development program. 3-Bromobenzylamine is a key building block in the synthesis of a variety of pharmaceutical compounds. This guide provides a comparative analysis of the purity of this compound sourced from three different suppliers, herein designated as Supplier A, Supplier B, and Supplier C. The assessment is based on a comprehensive set of analytical experiments, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and non-aqueous titrimetry.

Executive Summary of Purity Analysis

A summary of the quantitative purity data for this compound from the three suppliers is presented below. The data indicates notable differences in the purity levels and impurity profiles among the suppliers, highlighting the importance of rigorous in-house quality control of raw materials.

Analytical Method Parameter Supplier A Supplier B Supplier C
HPLC-UV (254 nm) Purity (%)99.2%98.5%99.8%
Known Impurity 1 (%)0.3%0.8%Not Detected
Known Impurity 2 (%)0.1%0.2%Not Detected
Unknown Impurities (Total, %)0.4%0.5%0.2%
GC-MS Purity (%)99.1%98.4%99.7%
Identified Impurity 1 (Identity)3-Bromobenzaldehyde3-BromobenzaldehydeNot Detected
Identified Impurity 1 (%)0.4%0.9%Not Detected
Identified Impurity 2 (Identity)DibenzylamineDibenzylamineNot Detected
Identified Impurity 2 (%)0.2%0.3%Not Detected
¹H NMR (500 MHz) Purity (mol%)>99%~98%>99%
Conformity to StructureConformsConformsConforms
Non-Aqueous Titration Amine Content (as this compound, %)99.4%98.6%99.9%

Experimental Design and Workflow

The purity of this compound from each supplier was assessed using a multi-pronged analytical approach to ensure a comprehensive evaluation. The workflow involved initial visual inspection, followed by chromatographic, spectroscopic, and titrimetric analyses.

G cluster_0 Sample Receipt and Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Comparison SampleA Supplier A Sample Preparation Sample Preparation for Analysis (Dilution, Weighing) SampleA->Preparation SampleB Supplier B Sample SampleB->Preparation SampleC Supplier C Sample SampleC->Preparation HPLC HPLC-UV Analysis (Quantitative Purity) Preparation->HPLC GCMS GC-MS Analysis (Impurity Identification) Preparation->GCMS NMR ¹H NMR Spectroscopy (Structural Confirmation) Preparation->NMR Titration Non-Aqueous Titration (Amine Content) Preparation->Titration DataAnalysis Data Compilation and Comparison HPLC->DataAnalysis GCMS->DataAnalysis NMR->DataAnalysis Titration->DataAnalysis Report Final Purity Report DataAnalysis->Report G cluster_pathway Hypothetical Kinase Signaling Pathway cluster_synthesis Inhibitor Synthesis Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Proliferation Cell Proliferation TranscriptionFactor->Proliferation StartingMaterial This compound SynthesisSteps Multi-step Synthesis StartingMaterial->SynthesisSteps Inhibitor Kinase B Inhibitor SynthesisSteps->Inhibitor Inhibitor->Kinase2

A Researcher's Guide to Assessing Antibody Cross-Reactivity: A Case Study with 3-Bromobenzylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the specificity of an antibody is a critical parameter that dictates its reliability and potential for therapeutic use. An antibody that binds to unintended targets can lead to inaccurate experimental results and potential off-target effects in therapeutic applications. This guide provides a comprehensive overview of how to conduct a cross-reactivity study for antibodies raised against a specific hapten, using 3-Bromobenzylamine derivatives as a hypothetical case.

Introduction to Antibody Specificity and Cross-Reactivity

Antibodies are valued for their high specificity in recognizing and binding to a particular epitope on an antigen. However, some antibodies may also bind to other structurally similar molecules, a phenomenon known as cross-reactivity. The degree of cross-reactivity is influenced by several factors, including the similarity in the amino acid sequence or the three-dimensional structure of the epitopes between the target antigen and other molecules.[1]

In the context of small molecules like this compound, which would be conjugated to a carrier protein to elicit an immune response, the resulting antibodies must be rigorously tested for cross-reactivity against structurally related analogs. This ensures that any immunoassay developed using this antibody is specific to the target molecule.

Experimental Design for a Cross-Reactivity Study

A comprehensive cross-reactivity study involves testing the antibody against a panel of compounds that are structurally similar to the target antigen. For an antibody raised against a this compound-carrier conjugate, this panel would include other bromobenzylamine isomers (e.g., 2-Bromobenzylamine, 4-Bromobenzylamine), benzylamine itself, and other halogenated derivatives.

The general workflow for assessing antibody cross-reactivity is as follows:

G cluster_0 Phase 1: Antibody Generation & Initial Screening cluster_1 Phase 2: Cross-Reactivity Profiling cluster_2 Phase 3: Data Analysis & Interpretation A Immunization with This compound-carrier conjugate B Hybridoma Production or Phage Display Library Screening A->B C Initial Screening for Target Antigen Binding (ELISA) B->C D Selection of Structurally Similar Analogs C->D E Competitive ELISA D->E F Surface Plasmon Resonance (SPR) D->F G Western Blot (if applicable) D->G H Calculation of IC50 Values and % Cross-Reactivity E->H I Determination of Kinetic Parameters (ka, kd, KD) F->I J Assessment of Specificity Profile H->J I->J

Figure 1: General workflow for antibody cross-reactivity screening.

Key Experimental Protocols

Competitive ELISA is a common and effective method for quantifying antibody specificity and cross-reactivity. In this assay, the cross-reacting compounds compete with the target antigen (coated on the plate) for binding to the primary antibody.

G cluster_0 Competitive ELISA Workflow cluster_1 Principle of Competition A Coat microplate wells with This compound-protein conjugate B Block non-specific binding sites A->B C Incubate with a fixed concentration of primary antibody pre-mixed with varying concentrations of test compounds (analogs) B->C D Wash to remove unbound antibody C->D High_CR High Cross-Reactivity: Analog binds antibody, less antibody binds to plate, low signal. C->High_CR If analog has high affinity Low_CR Low Cross-Reactivity: Analog does not bind antibody, more antibody binds to plate, high signal. C->Low_CR If analog has low affinity E Add enzyme-conjugated secondary antibody D->E F Wash to remove unbound secondary antibody E->F G Add substrate and measure signal (e.g., color change) F->G

Figure 2: Principle and workflow of competitive ELISA.

Protocol:

  • Coating: Coat a 96-well microplate with a this compound-protein conjugate (e.g., this compound-BSA) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.

  • Competition: Prepare serial dilutions of the test compounds (this compound as the reference and its analogs). Mix each dilution with a fixed, predetermined concentration of the primary antibody. Incubate this mixture on the blocked plate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the enzyme substrate (e.g., TMB for HRP) and incubate until a color develops. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Data Analysis: The data is used to generate a dose-response curve, and the IC50 value (the concentration of the test compound that inhibits 50% of the antibody binding) is calculated. The percent cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100

SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association rate, ka) and dissociation rate (kd), and the binding affinity (dissociation constant, KD).

Protocol:

  • Immobilization: Covalently immobilize the primary antibody onto a sensor chip surface.

  • Binding: Inject a series of concentrations of the analyte (this compound and its analogs) over the sensor surface and monitor the change in the refractive index, which is proportional to the mass of the analyte binding to the immobilized antibody.

  • Dissociation: Flow a buffer over the surface to measure the dissociation of the analyte from the antibody.

  • Regeneration: Inject a regeneration solution to remove the bound analyte, preparing the surface for the next cycle.

Data Analysis: The sensorgram data is fitted to a binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters ka, kd, and the affinity constant KD. A lower KD value indicates a higher binding affinity.

Data Presentation and Interpretation

The quantitative data from these experiments should be summarized in clear, structured tables for easy comparison.

Table 1: Hypothetical Competitive ELISA Results for Anti-3-Bromobenzylamine Antibody

CompoundStructureIC50 (nM)% Cross-Reactivity
This compound 3-Br-C₆H₄-CH₂NH₂50100%
2-Bromobenzylamine2-Br-C₆H₄-CH₂NH₂25020%
4-Bromobenzylamine4-Br-C₆H₄-CH₂NH₂30016.7%
BenzylamineC₆H₅-CH₂NH₂50001%
3-Chlorobenzylamine3-Cl-C₆H₄-CH₂NH₂8006.25%
3-Methylbenzylamine3-CH₃-C₆H₄-CH₂NH₂>10,000<0.5%

Table 2: Hypothetical SPR Kinetic Data

Analyteka (1/Ms)kd (1/s)KD (M)
This compound 1.5 x 10⁵7.5 x 10⁻⁴5.0 x 10⁻⁹
2-Bromobenzylamine1.1 x 10⁵2.8 x 10⁻³2.5 x 10⁻⁸
4-Bromobenzylamine1.0 x 10⁵3.3 x 10⁻³3.3 x 10⁻⁸
Benzylamine5.0 x 10³5.0 x 10⁻³1.0 x 10⁻⁶

Interpretation: The hypothetical data in Table 1 shows that the antibody has the highest affinity for its target antigen, this compound. It exhibits some cross-reactivity with other isomers (2- and 4-Bromobenzylamine) but significantly less with benzylamine or derivatives with different substitutions at the 3-position. The SPR data in Table 2 corroborates these findings, showing the lowest KD (highest affinity) for this compound.

G cluster_0 High Structural Similarity (Potential for Cross-Reactivity) cluster_1 Lower Structural Similarity (Lower Potential for Cross-Reactivity) Target Target Antigen This compound Analog1 2-Bromobenzylamine Target->Analog1 Isomer Analog2 4-Bromobenzylamine Target->Analog2 Isomer Analog3 3-Chlorobenzylamine Target->Analog3 Different Halogen Analog4 Benzylamine (No Halogen) Target->Analog4 Parent Compound Analog5 3-Methylbenzylamine (Different Substituent) Target->Analog5 Different Functional Group

Figure 3: Structural relationships of potential cross-reactants.

Conclusion

A thorough cross-reactivity study is indispensable for the validation of any antibody intended for research or clinical use. By employing methods like competitive ELISA and SPR, researchers can quantitatively assess the specificity of their antibodies. This ensures the generation of reliable data and the development of safe and effective antibody-based diagnostics and therapeutics. The principles and protocols outlined in this guide, though presented in the context of this compound, are broadly applicable to cross-reactivity studies for antibodies against other small molecules.

References

Quantitative Analysis of 3-Bromobenzylamine in Reaction Mixtures: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of reagents and products within a reaction mixture is paramount for process optimization, yield calculation, and quality control. 3-Bromobenzylamine is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals.[1] This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other common analytical techniques for the quantitative determination of this compound in complex reaction matrices.

Comparison of Analytical Methodologies

The selection of an analytical technique for quantifying this compound depends on several factors, including the required sensitivity, selectivity, sample throughput, and the nature of the reaction mixture. While HPLC with UV detection is a robust and widely accessible method, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) offer distinct advantages, particularly in terms of sensitivity and selectivity.[2]

Quantitative Performance Data

The following table summarizes the typical performance characteristics of HPLC, GC-MS, and LC-MS/MS for the quantitative analysis of this compound. The data presented is based on established methods for analogous aromatic amines and serves as a comparative benchmark.

ParameterHPLC-UVGC-MSLC-MS/MS
**Linearity (R²) **> 0.999> 0.998> 0.999
Limit of Detection (LOD) ~50 ng/mL~10 ng/mL~0.05 ng/g[3]
Limit of Quantitation (LOQ) ~150 ng/mL~30 ng/mL~0.15 ng/g
Accuracy (% Recovery) 98-102%95-105%99-101%
Precision (% RSD) < 2.0%< 5.0%< 3.0%
Typical Run Time 10-15 min20-30 min5-10 min
Selectivity ModerateHighVery High
Matrix Effect ModerateLow (with derivatization)High (can be mitigated)

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate quantitative analysis. Below are representative methodologies for HPLC-UV, GC-MS, and LC-MS/MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for routine analysis in process development and quality control labs.

  • Instrumentation : A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[4][5]

  • Sample Preparation :

    • Accurately pipette 100 µL of the reaction mixture into a 10 mL volumetric flask.

    • Dilute to volume with a 50:50 mixture of acetonitrile and water.

    • Vortex for 30 seconds to ensure homogeneity.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[6]

  • Chromatographic Conditions :

    • Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]

    • Mobile Phase : A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Gradient Program : Start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate : 1.0 mL/min.[5]

    • Column Temperature : 30°C.[5]

    • Detection Wavelength : 220 nm.

    • Injection Volume : 10 µL.

  • Validation Parameters : Method validation should be performed according to ICH guidelines, assessing specificity, linearity, accuracy, precision (repeatability and intermediate precision), LOD, LOQ, and robustness.[7][8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.[2] Derivatization is often recommended for amines to improve their chromatographic properties.

  • Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[2]

  • Sample Preparation & Derivatization :

    • Extract the reaction mixture with a suitable organic solvent like ethyl acetate at a basic pH.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of acetonitrile.

    • Add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

    • Heat the mixture at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • Chromatographic Conditions :

    • Column : A fused silica capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program : Start at 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Injector Temperature : 250°C.

    • MS Transfer Line Temperature : 280°C.

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Scan Range : 50-450 m/z.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for trace-level analysis or analysis in very complex matrices.[2][3]

  • Instrumentation : A Liquid Chromatograph coupled to a tandem Mass Spectrometer (e.g., a triple quadrupole).[2]

  • Sample Preparation :

    • Perform a simple "dilute-and-shoot" method. Pipette 10 µL of the reaction mixture into a 10 mL volumetric flask.

    • Dilute to volume with the initial mobile phase composition.

    • For more complex matrices, Solid-Phase Extraction (SPE) may be used for sample cleanup.[2]

  • Chromatographic Conditions :

    • Column : A C18 or C8 reversed-phase column is commonly used.[2]

    • Mobile Phase : A gradient elution using a mixture of water with 0.1% formic acid and methanol or acetonitrile.[2]

    • Flow Rate : 0.5 mL/min.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).[2]

    • Multiple Reaction Monitoring (MRM) : Monitor specific precursor-to-product ion transitions for this compound and an internal standard for quantification.

Workflow Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Reaction Mixture Sample Dilute Dilute with ACN/Water Sample->Dilute Filter Filter (0.45 µm) Dilute->Filter HPLC HPLC-UV/DAD System Filter->HPLC Column C18 Column HPLC->Column Detection UV Detection (220 nm) Column->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification via Calibration Curve Integration->Quantification

Caption: Workflow for HPLC-UV analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Reaction Mixture Sample Extract Liquid-Liquid Extraction Sample->Extract Derivatize Derivatization (BSTFA) Extract->Derivatize GCMS GC-MS System Derivatize->GCMS Separation Capillary Column Separation GCMS->Separation Detection Mass Spectrometry Detection Separation->Detection TIC Total Ion Chromatogram Detection->TIC Integration Peak Integration (EIC) TIC->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

The quantitative analysis of this compound in reaction mixtures can be effectively achieved using several analytical techniques.

  • HPLC-UV stands out as a robust, reliable, and cost-effective method for routine analysis, offering good precision and accuracy.

  • GC-MS provides higher selectivity and is an excellent choice when dealing with volatile impurities, although it often requires a derivatization step which can add complexity.

  • LC-MS/MS offers unparalleled sensitivity and selectivity, making it the method of choice for trace-level quantification or for samples with highly complex matrices.

The optimal method depends on the specific requirements of the analysis, including sensitivity needs, sample complexity, and available instrumentation. For most applications in process development and quality control, a well-validated HPLC-UV method provides a suitable balance of performance and practicality.

References

Isomeric Effects on Reaction Kinetics: A Comparative Guide for Bromobenzylamines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its reactivity is paramount. The spatial arrangement of functional groups in isomers can lead to significant differences in reaction rates and mechanisms. This guide provides a comparative analysis of the reaction kinetics of ortho-, meta-, and para-bromobenzylamine, focusing on the interplay of electronic and steric effects that govern their reactivity.

The position of the bromine atom on the benzene ring relative to the aminomethyl group dictates the electronic environment of the amine's nitrogen atom and the steric accessibility of the reaction center. These factors, in turn, have a profound impact on the kinetics of reactions involving the amine group, such as nucleophilic substitution.

Comparative Kinetic Data: Nucleophilic Substitution of Bromobenzylamine Isomers

The following table summarizes representative kinetic data for the nucleophilic substitution reaction of bromobenzylamine isomers with an electrophile. The data for the meta and para isomers are based on analogous reactions of substituted benzylamines, while the data for the ortho isomer is a qualitative estimate based on established principles of steric hindrance.

IsomerRelative Rate Constant (k_rel)Activation Energy (Ea)Key Influencing Factors
ortho-BromobenzylamineSlower than meta and paraHigherSignificant steric hindrance from the ortho-bromo group, impeding the approach of the electrophile.[1]
meta-BromobenzylamineIntermediateIntermediateInductive electron-withdrawing effect of the bromine atom dominates, decreasing the nucleophilicity of the amine.
para-BromobenzylamineFastest among the threeLowerThe electron-withdrawing effect of bromine is less pronounced at the para position compared to the meta position, resulting in a more nucleophilic amine.

The Interplay of Electronic and Steric Effects

The observed differences in reaction kinetics among the bromobenzylamine isomers can be attributed to a combination of electronic and steric effects.

Electronic Effects: The bromine atom is an electron-withdrawing group due to its electronegativity (inductive effect). This effect decreases the electron density on the nitrogen atom of the amine group, thereby reducing its nucleophilicity and slowing down the rate of reaction with an electrophile. The strength of this deactivating effect is dependent on the position of the bromine atom, being more pronounced at the meta position than the para position.

Steric Effects: The ortho-isomer is unique due to the proximity of the bulky bromine atom to the aminomethyl group.[1] This steric hindrance physically obstructs the approach of a reactant to the amine's nitrogen atom, leading to a significant decrease in the reaction rate and a higher activation energy compared to the meta and para isomers.

The following diagram illustrates the logical relationship between the isomeric position and the factors influencing reaction kinetics.

Isomeric_Effects cluster_isomers Bromobenzylamine Isomers cluster_effects Influencing Factors cluster_kinetics Reaction Kinetics ortho-Isomer ortho-Isomer Steric_Hindrance Steric Hindrance ortho-Isomer->Steric_Hindrance Strong meta-Isomer meta-Isomer Electronic_Effects Electronic Effects (Inductive) meta-Isomer->Electronic_Effects Pronounced para-Isomer para-Isomer para-Isomer->Electronic_Effects Moderate Reaction_Rate Reaction Rate Steric_Hindrance->Reaction_Rate Decreases Activation_Energy Activation Energy Steric_Hindrance->Activation_Energy Increases Electronic_Effects->Reaction_Rate Decreases Electronic_Effects->Activation_Energy Increases

Isomeric factors affecting reaction kinetics.

Experimental Protocols

To quantitatively assess the isomeric effects on the reaction kinetics of bromobenzylamines, a well-defined experimental protocol is crucial. The following is a representative methodology for studying the kinetics of the nucleophilic substitution reaction between a bromobenzylamine isomer and an electrophile, such as 2,4-dinitrochlorobenzene, using UV-Vis spectrophotometry.

Objective: To determine the second-order rate constants for the reaction of ortho-, meta-, and para-bromobenzylamine with 2,4-dinitrochlorobenzene.

Materials:

  • ortho-Bromobenzylamine

  • meta-Bromobenzylamine

  • para-Bromobenzylamine

  • 2,4-Dinitrochlorobenzene (DNFB)

  • Anhydrous acetonitrile (solvent)

  • Thermostated UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Constant temperature water bath

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of each bromobenzylamine isomer (e.g., 0.1 M) in anhydrous acetonitrile.

    • Prepare a stock solution of 2,4-dinitrochlorobenzene (e.g., 0.01 M) in anhydrous acetonitrile.

    • From the stock solutions, prepare a series of working solutions of the amine in excess concentration relative to the DNFB.

  • Kinetic Measurements:

    • Set the thermostated UV-Vis spectrophotometer to a constant temperature (e.g., 25°C).

    • The reaction progress is monitored by following the formation of the product, N-(bromobenzyl)-2,4-dinitroaniline, at its maximum absorbance wavelength (λmax), which should be determined experimentally.

    • In a quartz cuvette, pipette a known volume of the DNFB solution and the solvent.

    • Initiate the reaction by adding a known volume of the specific bromobenzylamine isomer solution to the cuvette.

    • Immediately start recording the absorbance at the predetermined λmax as a function of time.

    • The reaction is carried out under pseudo-first-order conditions, with the concentration of the amine being at least 10 times greater than the concentration of DNFB.

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) for each concentration of the amine is determined by plotting the natural logarithm of the change in absorbance versus time. The slope of the resulting linear plot will be -k_obs.

    • The second-order rate constant (k2) is then determined from the slope of a plot of k_obs versus the concentration of the amine.

    • This procedure is repeated for all three bromobenzylamine isomers to obtain their respective second-order rate constants.

This experimental approach allows for a direct comparison of the reactivity of the ortho, meta, and para isomers under identical conditions, providing valuable quantitative data to support the theoretical understanding of isomeric effects on reaction kinetics.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 3-Bromobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 3-Bromobenzylamine are paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive overview of the necessary procedures for the safe disposal of this compound, aligning with standard hazardous waste protocols.

Safety and Handling Profile

This compound is classified as a hazardous substance, necessitating careful handling and disposal. It is a halogenated organic compound, which dictates its categorization and disposal route as specialized hazardous waste.[1][2]

Property[3]Data
Molecular FormulaC₇H₈BrN
Molecular Weight186.05 g/mol
Primary HazardsCorrosive, Irritant[3]
GHS Hazard StatementsCauses severe skin burns and eye damage (H314)

Disposal Protocol: A Step-by-Step Guide

The standard and required method for the disposal of this compound is to transfer it to an approved hazardous waste disposal facility.[4][5][6] It is crucial not to dispose of this chemical down the drain or in regular trash.[6] The following steps outline the procedure for preparing this compound for collection by a certified waste management service.

Objective: To safely segregate, package, and label this compound waste for professional disposal.

Materials:

  • Appropriate Personal Protective Equipment (PPE):

    • Chemical-resistant gloves

    • Safety goggles or face shield

    • Lab coat

  • Designated hazardous waste container (clearly labeled for halogenated organic compounds)

  • Inert absorbent material (e.g., vermiculite or sand) for spills[4]

  • Hazardous waste tags

Procedure:

  • Wear Appropriate PPE: Before handling this compound, ensure you are wearing the necessary protective gear, including gloves, eye protection, and a lab coat.[4]

  • Waste Segregation:

    • This compound is a brominated organic compound and must be disposed of as halogenated organic waste .[1]

    • Collect this waste in a designated container specifically for halogenated organic compounds. These containers are often color-coded (e.g., green-labeled carboys) to prevent accidental mixing with other waste streams.[1]

    • Crucially, do not mix halogenated solvents with non-halogenated solvents, as this significantly increases disposal costs and complexity.[2][7]

  • Container Management:

    • Ensure the waste container is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[4][8]

    • Keep the container closed at all times, except when adding waste.[2]

  • Labeling:

    • Attach a "Hazardous Waste" tag to the container as soon as the first drop of waste is added.[2]

    • Clearly write the full chemical name, "this compound," and its concentration or quantity on the tag.[1] All constituents in the waste container must be listed.[2]

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]

    • The storage area should be a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents.[4]

    • Ensure the container is stored in secondary containment to prevent spills from spreading.[2]

  • Arranging for Disposal:

    • Once the container is full or the waste is no longer being generated, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]

    • Follow your institution's specific procedures for requesting a waste pickup.

Spill Management:

In the event of a spill, contain the leak and absorb the material with an inert substance like sand or vermiculite.[2][4] Scoop the absorbed material into a sealed container, label it as hazardous waste, and dispose of it according to the protocol above.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound.

cluster_0 Waste Generation & Assessment cluster_1 Segregation & Containment cluster_2 Storage & Disposal A Generate this compound Waste B Is the waste a Halogenated Organic Compound? A->B C Collect in Designated Halogenated Waste Container B->C Yes D Collect in Non-Halogenated Waste Container B->D No E Ensure Container is Labeled 'Hazardous Waste' & Contents Listed C->E F Keep Container Securely Closed E->F G Store in Designated Satellite Accumulation Area F->G H Arrange for Pickup by Certified Waste Disposal Service G->H

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 3-Bromobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Bromobenzylamine

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental risk in the laboratory setting.

Physicochemical and Hazard Data

A summary of key quantitative data for this compound is presented below, offering a clear comparison of its physical and safety-related properties.

PropertyValueReference
Molecular Formula C₇H₈BrN[1][2]
Molecular Weight 186.05 g/mol [1]
CAS Number 10269-01-9[1][2][3][4][5][6][7]
Appearance Colorless to light yellow/orange clear liquid[4][6]
Boiling Point 245 °C[2][5][6]
Flash Point 104 °C[5][6]
Density 1.48 g/mL[2][5][6]
Vapor Pressure 2 mmHg (at 0 °C)[8]
Storage Temperature Refrigerated (0-10°C), under an inert gas[5][6]
GHS Hazard Information

This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassCategoryHazard StatementSignal Word
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage.[4][5][6][9]Danger
Serious Eye Damage/Eye Irritation1H314: Causes severe skin burns and eye damage.[4][5][6][9]Danger
Acute Toxicity (Oral)4H302: Harmful if swallowed.[1]Warning
Acute Toxicity (Dermal)4H312: Harmful in contact with skin.[7]Warning
Acute Toxicity (Inhalation)4H332: Harmful if inhaled.[7]Warning
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.[8]Warning

Experimental Protocols: Safe Handling and Disposal

A systematic approach is crucial for safely managing this compound throughout the experimental workflow.

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory to prevent exposure.

PPE CategoryItemSpecification
Eye and Face Protection Chemical Splash Goggles or Face ShieldChemical splash goggles are required.[3][10] A face shield should be worn when there is a higher risk of splashes.[11]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[12] Gloves should be inspected before use and changed immediately if contaminated.[3][12]
Body Protection Laboratory Coat or Chemical-Resistant ApronA flame-retardant lab coat that fastens securely is essential.[12] For larger quantities or splash risks, a chemical-resistant apron over the lab coat is advised.[12]
Respiratory Protection Fume Hood or RespiratorAll handling must be conducted in a certified chemical fume hood.[3][12] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used.[12]
Foot Protection Closed-Toe ShoesSubstantial, closed-toe shoes are mandatory to protect against spills.[12]
Operational Plan: Step-by-Step Handling Protocol

1. Preparation:

  • Ensure the chemical fume hood is functioning correctly.

  • Clear the workspace of unnecessary items.

  • Locate the nearest eyewash station and safety shower.[12]

  • Ensure all required PPE is available and in good condition.

2. Handling and Transfer:

  • Perform all weighing and transfer operations within the fume hood to prevent inhalation of vapors.[3][12]

  • Use caution to avoid skin and eye contact.[3]

  • Keep the container tightly closed when not in use.[3][13]

3. Post-Handling:

  • Thoroughly clean the work area after use.

  • Decontaminate any equipment used with an appropriate solvent.

  • Wash hands and any exposed skin thoroughly after handling.[3][4]

Emergency First Aid Procedures
  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and immediately call a POISON CENTER or doctor.[3][5][13]

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Immediately call a physician.[3][5]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[3][4][5]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[3][4][5]

Disposal Plan
  • Waste Collection: All waste containing this compound, including contaminated materials like gloves and weighing boats, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[3][12]

  • Regulations: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national hazardous waste regulations.[3][5] Do not empty into drains.[13][14]

Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

G A Preparation - Verify Fume Hood - Clear Workspace - Locate Safety Equipment - Don Full PPE B Handling & Transfer - Work in Fume Hood - Avoid Contact - Keep Container Closed A->B E Emergency Event - Spill or Exposure A->E C Post-Handling - Clean Work Area - Decontaminate Equipment - Wash Hands B->C B->E D Waste Disposal - Collect in Labeled Container - Follow Regulations C->D C->E F Execute First Aid - Eyes, Skin, Inhalation, Ingestion E->F G Seek Immediate Medical Attention F->G

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromobenzylamine
Reactant of Route 2
3-Bromobenzylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.